molecular formula C10H8N2O2 B129180 2-Aminoquinoline-4-carboxylic acid CAS No. 157915-68-9

2-Aminoquinoline-4-carboxylic acid

Cat. No.: B129180
CAS No.: 157915-68-9
M. Wt: 188.18 g/mol
InChI Key: CZCNNACKTTUWQA-UHFFFAOYSA-N
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Description

2-Aminoquinoline-4-carboxylic acid (CAS 157915-68-9) is a high-purity organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. It serves as a valuable multifunctional scaffold in medicinal chemistry and materials science due to its quinoline core, which offers a rigid, planar structure conducive to molecular interactions . This compound is particularly significant for the synthesis of novel chemical entities. It can be used to create styrylquinoline derivatives, which are studied as potential fluorophores with aggregation-induced emission (AIE) characteristics and solvatochromic properties for applications in bioimaging and sensor development . Furthermore, the this compound structure is a key precursor in the design of molecules with potential biological activities. Research on analogous quinoline-4-carboxylic acid derivatives has demonstrated promising in vitro antibacterial effects against strains such as Staphylococcus aureus and has shown that such compounds can be optimized to enhance their antibacterial potency . Computational and experimental studies on related 2-aryl-quinoline-4-carboxylic acid compounds also suggest potential for antileishmanial activity, with in silico models identifying Leishmania major N-myristoyltransferase (LmNMT) as a potential molecular target . The functional groups on this scaffold—the aromatic amine and the carboxylic acid—provide excellent handles for further synthetic modification via amidation, conjugation, and cyclization reactions, making it a versatile building block for constructing more complex molecular architectures . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCNNACKTTUWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390229
Record name 2-aminoquinoline-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157915-68-9
Record name 2-Amino-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157915-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Aminoquinoline-4-carboxylic acid via Pfitzinger reaction

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Synthesis of 2-Aminoquinoline-4-carboxylic Acid via the Pfitzinger Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Within this important class of heterocycles, this compound stands out as a critical building block for the synthesis of more complex, biologically active molecules.[4][5] Its structure offers multiple points for diversification, making it a valuable starting material in drug discovery programs.[6]

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in the late 19th century, remains a cornerstone of synthetic organic chemistry for constructing quinoline-4-carboxylic acids.[7][8][9] This robust and versatile condensation reaction provides a direct and efficient route to this important molecular framework from readily available starting materials.[1][10] This guide offers a comprehensive exploration of the synthesis of this compound using a modified Pfitzinger approach, delving into the reaction mechanism, providing a detailed experimental protocol, and discussing key insights for process optimization.

Part 1: The Pfitzinger Reaction: A Mechanistic Deep Dive

The classical Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][9]

The synthesis of the title compound, this compound, requires a specific modification of the classical reactants. Instead of a simple ketone or aldehyde, an enamine or a precursor like a β-aminocrotonate is used. This strategic choice of reactant is what ultimately installs the crucial amino group at the 2-position of the quinoline ring.

The reaction proceeds through a well-orchestrated cascade of events initiated by the base-catalyzed hydrolysis of isatin.

The Step-by-Step Mechanism:

  • Ring Opening of Isatin: The reaction commences with the nucleophilic attack of a hydroxide ion (from a strong base like potassium hydroxide) on the amide carbonyl of isatin. This leads to the hydrolytic cleavage of the five-membered lactam ring, forming the potassium salt of 2-aminophenylglyoxylic acid (isatinic acid).[9][11][12] This intermediate is highly reactive and is typically generated in situ.

  • Condensation and Imine/Enamine Formation: The highly reactive keto-acid intermediate then condenses with the β-aminoacrylic acid derivative. The amino group of the opened isatin attacks the carbonyl carbon of the partner reactant, forming an imine, which rapidly tautomerizes to the more stable enamine.[9][12]

  • Intramolecular Cyclization: The enamine intermediate undergoes an intramolecular cyclization. The enamine's α-carbon, acting as a nucleophile, attacks the ketone carbonyl within the same molecule.

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclized intermediate.[12] This dehydration event leads to the formation of the stable, aromatic quinoline ring system, yielding the final product, this compound.

Mechanistic Pathway Diagram

Pfitzinger_Mechanism Isatin Isatin KetoAcid Isatinic Acid Salt (Keto-acid intermediate) Isatin->KetoAcid 1. Ring Opening Base KOH / H₂O Condensation Condensation KetoAcid->Condensation EnaminePrecursor β-Aminoacrylate (Enamine Precursor) EnaminePrecursor->Condensation Enamine Enamine Intermediate Condensation->Enamine 2. Imine/Enamine Formation Cyclization Intramolecular Cyclization Enamine->Cyclization Cyclized Cyclized Intermediate Cyclization->Cyclized 3. Cyclization Dehydration Dehydration (-H₂O) Cyclized->Dehydration Product 2-Aminoquinoline- 4-carboxylic Acid Dehydration->Product 4. Aromatization Workflow Start Start: Prepare KOH solution in EtOH/H₂O AddIsatin Add Isatin and Reflux (1 hr) (Ring Opening) Start->AddIsatin AddEnamine Slowly Add Ethyl 3-aminocrotonate (Condensation) AddIsatin->AddEnamine Reflux Reflux for 12-24 hrs (Cyclization & Dehydration) AddEnamine->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Rotovap Cool and Remove EtOH (Rotary Evaporator) TLC->Rotovap Complete Dissolve Dissolve Residue in Water Rotovap->Dissolve Extract Extract with Diethyl Ether (Remove Impurities) Dissolve->Extract Acidify Acidify Aqueous Layer with Acetic Acid (pH 4-5) Extract->Acidify Precipitate Product Precipitation Acidify->Precipitate Filter Filter and Wash Solid (Cold H₂O, Cold EtOH) Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry Recrystallize Recrystallize for High Purity (Optional) Dry->Recrystallize End Final Product: This compound Dry->End Recrystallize->End

Sources

A Technical Guide to the Doebner Reaction for the Synthesis of 2-Aminoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Doebner reaction, a cornerstone in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids. The focus is on the practical application and optimization of this reaction for the synthesis of 2-Aminoquinoline-4-carboxylic acid, a key scaffold in medicinal chemistry.

Introduction: The Significance of the Quinoline Core

Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] Their prevalence stems from their ability to interact with a wide range of biological targets, leading to applications as antitumor, antimalarial, antibacterial, and antiviral agents.[1] The quinoline-4-carboxylic acid framework, in particular, is a critical pharmacophore. The Doebner reaction, first reported by Oscar Doebner in 1887, offers a direct and versatile three-component method for constructing this valuable scaffold from an aromatic amine, an aldehyde, and pyruvic acid.[2][3]

This document serves as a technical resource, elucidating the mechanistic intricacies of the Doebner reaction and providing a comprehensive overview of the critical parameters that govern its success, with a specific focus on the synthesis of this compound.

The Doebner Reaction: Mechanism and Principles

The Doebner reaction is a one-pot synthesis that elegantly combines three components—an aniline, an aldehyde, and pyruvic acid—to form a quinoline-4-carboxylic acid.[4] While the precise mechanism has been a subject of discussion, it is generally accepted to proceed through a series of condensation and cyclization steps.[2][4]

Two primary mechanistic pathways are proposed:

  • Pathway A: Aldol Condensation First This pathway begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde. The resulting β,γ-unsaturated α-ketocarboxylic acid then undergoes a Michael addition with the aniline. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the final quinoline-4-carboxylic acid.[4]

  • Pathway B: Schiff Base Formation First Alternatively, the reaction can initiate with the condensation of the aniline and the aldehyde to form a Schiff base (an N-arylimine).[2] This imine is then attacked by the enol of pyruvic acid. From this point, the reaction proceeds through a similar cyclization and dehydration sequence as in Pathway A to afford the product.[2][4]

A crucial final step in the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline product.[2] It is proposed that a second molecule of the Schiff base, formed from the aniline and aldehyde, can act as a hydrogen acceptor, facilitating this oxidation in a hydrogen-transfer process.[1][2]

Doebner_Mechanism cluster_start Initial Condensation cluster_addition Addition & Cyclization cluster_end Aromatization Aniline Aniline Schiff_Base N-Arylimine (Schiff Base) Aniline->Schiff_Base - H2O Aldehyde Aldehyde Aldehyde->Schiff_Base Adduct Aniline Derivative Adduct Schiff_Base->Adduct Michael-type Addition Pyruvic_Acid Pyruvic Acid (Enol) Pyruvic_Acid->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation (-2H) Oxidizing_Agent Oxidizing Agent (e.g., another Schiff Base) Oxidizing_Agent->Product Doebner_Workflow Start Start Mix 1. Mix Aniline (1.0 equiv) and Aldehyde (1.1 equiv) in MeCN. Start->Mix Add_Catalyst 2. Add BF₃·THF (0.28-0.5 equiv). Stir at 65 °C for 10 min. Mix->Add_Catalyst Prepare_Pyruvic 3. Prepare solution of Pyruvic Acid (0.56 equiv) in MeCN. Add_Catalyst->Prepare_Pyruvic Add_Dropwise 4. Add Pyruvic Acid solution dropwise over 3 hours at 65 °C. Prepare_Pyruvic->Add_Dropwise Heat 5. Continue heating at 65 °C for an additional 21 hours. Add_Dropwise->Heat Workup 6. Cool to RT. Perform aqueous workup: - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄ Heat->Workup Purify 7. Concentrate and purify crude product (Recrystallization or Chromatography). Workup->Purify Characterize 8. Characterize final product (NMR, MS, etc.). Purify->Characterize End End Characterize->End

Sources

physicochemical properties of 2-Aminoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoquinoline-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a quinoline core, which is a fused system of benzene and pyridine rings. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] As a derivative, this compound serves as a versatile building block and a key intermediate in the synthesis of more complex molecules, including potential therapeutics for viral infections and novel kinase inhibitors.[3][4]

Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher engaged in its use. These properties—including acidity, solubility, and lipophilicity—govern its behavior in both chemical reactions and biological systems. They dictate everything from reaction kinetics and purification strategies to formulation, bioavailability, and pharmacokinetic profiles. This guide provides a detailed examination of these core characteristics, supported by established experimental protocols and an analysis of their implications for drug discovery and development.

Core Physicochemical Profile

A quantitative overview of the key provides a foundational dataset for laboratory work. These values, derived from computational predictions and available experimental data, are essential for designing experiments and predicting the molecule's behavior.

PropertyValue / DescriptionSource
IUPAC Name This compound[5]
CAS Number 157915-68-9[5][6]
Molecular Formula C₁₀H₈N₂O₂[5][6][7]
Molecular Weight 188.18 g/mol [5][6][7]
Melting Point 362 °C (decomposes)[8]
Predicted pKa 1.35 ± 0.10[7]
Topological Polar Surface Area 76.2 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 4[7]
Predicted XLogP3 2.1[8]
Appearance Solid[9]
2D Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Analysis of Key Physicochemical Parameters

Acidity, Basicity, and pH-Dependent Ionization (pKa)

The structure of this compound contains three ionizable centers: the carboxylic acid group (-COOH), the 2-amino group (-NH₂), and the quinoline ring nitrogen.[10] This trifunctional nature makes its acid-base behavior complex and highly dependent on pH.

  • Carboxylic Acid Group: This group is acidic and will readily donate a proton to form a carboxylate anion (-COO⁻). Carboxylic acids typically have pKa values in the range of 3-5.

  • Amino Group and Quinoline Nitrogen: Both the exocyclic amino group and the endocyclic quinoline nitrogen are basic centers that can accept a proton. The amino group's basicity is reduced by the electron-withdrawing nature of the aromatic ring system.

The predicted pKa value of 1.35 suggests the presence of a strongly acidic proton, likely corresponding to the protonated quinoline nitrogen.[7] The ionization state of the molecule will change significantly across the physiological pH range. At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), while the amino group and quinoline nitrogen will likely be in their neutral forms, resulting in a net negative charge. This ionization state is critical as it directly influences solubility, membrane permeability, and interaction with biological targets.[11][12]

Solubility Profile

The solubility of a compound is a critical factor in its utility for drug development, affecting everything from in vitro assay design to in vivo absorption and formulation. This compound possesses both hydrophobic (the quinoline aromatic system) and hydrophilic (the carboxylic acid and amino groups) features.

This amphiphilic character results in pH-dependent aqueous solubility.[13]

  • In acidic solutions (low pH): The amino group and quinoline nitrogen become protonated, forming positive charges, which increases solubility in aqueous media.

  • In basic solutions (high pH): The carboxylic acid group is deprotonated, forming a negative charge and again increasing aqueous solubility.

  • At the Isoelectric Point: There will be a specific pH at which the net charge on the molecule is zero. At or near this pH, the molecule's aqueous solubility is expected to be at its minimum.

For organic solvents, its solubility will depend on the polarity of the solvent. It is expected to have some solubility in polar aprotic solvents like DMSO and DMF, which are commonly used for preparing stock solutions for biological assays.[14]

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an immiscible lipid (e.g., octanol) and aqueous phase. It is a key predictor of a drug's ability to cross biological membranes. The predicted XLogP3 value of 2.1 suggests that this compound has a moderate degree of lipophilicity.[8] This value represents a balance between the lipophilic quinoline backbone and the hydrophilic functional groups. In drug design, this balance is crucial; sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and metabolic instability.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the determination of physicochemical properties must follow validated, standardized protocols. The following sections detail methodologies for measuring solubility and pKa.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent, a gold-standard measurement for drug development.[15]

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a minimum of 24 hours. This period allows the system to reach thermodynamic equilibrium.[15]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 g) to pellet the undissolved solid.

  • Sampling: Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[15]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Incubate at 25°C for 24h with agitation A->B Achieve saturation C Centrifuge to pellet undissolved solid B->C Reach equilibrium D Collect supernatant C->D Isolate saturated solution E Analyze concentration by HPLC-UV D->E Quantify solute

Caption: Workflow for thermodynamic solubility determination.

Protocol 2: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by monitoring pH changes upon the addition of a titrant.[13]

Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode. Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, which correspond to the points of half-neutralization. The first derivative of the curve can be used to precisely identify the equivalence point(s).

Workflow for pKa Determination

G A Prepare analyte solution C Titrate with standardized acid or base A->C B Calibrate pH meter B->C D Record pH vs. titrant volume C->D Incremental addition E Plot titration curve (pH vs. Volume) D->E F Calculate pKa from half-equivalence point E->F Analyze curve

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic and Structural Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy of this compound would reveal distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. ¹³C NMR would similarly show characteristic peaks for the aromatic carbons and the carboxyl carbon (~165-170 ppm).[3][16][17]

  • UV-Vis Spectroscopy: The extended aromatic system of the quinoline core acts as a chromophore, resulting in strong absorbance in the UV region. Studies on similar quinoline derivatives show characteristic absorption peaks that can be used for quantification and to study electronic transitions.[18][19]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (188.18 g/mol ).[5] High-resolution mass spectrometry (HRMS) can verify the elemental composition, while fragmentation patterns can provide structural information.

Implications for Drug Discovery and Development

A thorough understanding of the is not an academic exercise; it is a prerequisite for its successful application in drug discovery.

  • For Medicinal Chemists: This molecule is a starting point for synthesis. Its properties guide the selection of reaction conditions (e.g., pH, solvent) and purification methods. Knowledge of its pKa is essential for designing reactions involving its nucleophilic amino group or its acidic carboxyl group. The lipophilicity and polarity inform strategies for modifying the scaffold to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of new analogues.

  • For Pharmacologists and Biologists: The solubility profile dictates how the compound is formulated for in vitro and in vivo testing. Poor solubility can lead to inaccurate bioassay results and low bioavailability. The ionization state at physiological pH affects how the molecule interacts with its biological target and how it permeates cell membranes.

  • For Formulation Scientists: Data on solubility, pKa, and melting point are critical for developing a stable and effective drug product. This information guides the selection of excipients, the choice between a crystalline or amorphous form, and the prediction of the drug's behavior upon administration.

Relationship between Physicochemical Properties and Drug Development

G cluster_props Physicochemical Properties cluster_dev Drug Development Stages pKa pKa (Ionization) Target Target Interaction pKa->Target Binding affinity ADME ADME / PK pKa->ADME Absorption Sol Solubility Sol->ADME Bioavailability Formulation Formulation Sol->Formulation LogP Lipophilicity LogP->ADME Permeability MW Molecular Profile (MW, PSA, H-bonds) MW->Target Binding efficiency MW->ADME

Caption: Interplay of physicochemical properties and key drug development stages.

Conclusion

This compound is a molecule of significant interest due to the prevalence of the quinoline scaffold in medicinal chemistry. Its physicochemical properties—characterized by moderate lipophilicity, pH-dependent solubility, and multiple ionizable centers—define its behavior and utility. For researchers in drug development, a comprehensive grasp of these parameters is essential for rational compound design, effective formulation, and the successful translation of chemical entities into therapeutic candidates. The data and protocols presented in this guide serve as a foundational resource for harnessing the full potential of this valuable chemical building block.

References

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  • LibreTexts Chemistry (2023). Solubility of Organic Compounds. Available from: [Link]

  • Digital Archive of Boğaziçi University (2022). A computational approach to evaluate the pKa's of quinazoline derivatives. Available from: [Link]

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  • National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 159966550. Available from: [Link]

  • Cherry, K. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available from: [Link]

  • ResearchGate (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

  • National Institute of Environmental Health Sciences (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • PubMed Central (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • ACS Publications (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • ResearchGate (2022). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Available from: [Link]

  • Frontiers (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

  • UI Scholars Hub (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]

  • FooDB (2010). Showing Compound 2-Aminoquinoline (FDB012467). Available from: [Link]

  • MDPI (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

  • ACS Publications (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]

  • Frontiers (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • ResearchGate (n.d.). a UV-Vis absorption of aminoquinoline 4 in various solvents. b... Available from: [Link]

  • PubMed Central (n.d.). Development of Methods for the Determination of pKa Values. Available from: [Link]

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  • Human Metabolome Database (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Available from: [Link]

  • Human Metabolome Database (2021). Showing metabocard for 2-Amino-2-thiazoline-4-carboxylic acid (HMDB0245615). Available from: [Link]

  • ResearchGate (n.d.). 1 H NMR of 2-methylquinoline-4-carboxylic acid. Available from: [Link]

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The Versatile Scaffold: A Technical Guide to 2-Aminoquinoline-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that can serve as a foundation for the development of new therapeutic agents is paramount. Among these, heterocyclic compounds have consistently demonstrated their value, with the quinoline core standing out as a particularly privileged scaffold. Its presence in numerous natural products and synthetic molecules with a wide array of biological activities underscores its significance. This guide delves into a specific, yet highly versatile, derivative of this core: 2-aminoquinoline-4-carboxylic acid .

The strategic placement of an amino group at the C-2 position and a carboxylic acid at the C-4 position provides two key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This unique arrangement has enabled the development of a diverse range of compounds targeting various pathological conditions, including cancer, infectious diseases, and inflammatory disorders. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, derivatization, and medicinal chemistry applications of the this compound scaffold.

Core Synthesis: Building the Foundation

The construction of the this compound core can be approached through several synthetic strategies, with the Friedländer annulation and variations of the Pfitzinger reaction being prominent methods.

Friedländer-Type Synthesis from 2-Aminobenzaldehydes

A versatile one-pot method for the synthesis of related 2-aminoquinoline-3-carboxamides involves the reaction of 2-aminobenzaldehydes with cyanoacetamides, which can be adapted for the synthesis of the this compound scaffold.[1] This approach offers a convergent and efficient route to the desired heterocyclic system.

G cluster_synthesis Friedländer-Type Synthesis 2-Aminobenzaldehyde 2-Aminobenzaldehyde Intermediate Iminium Intermediate 2-Aminobenzaldehyde->Intermediate Cyanoacetamide_Derivative Cyanoacetamide Derivative Cyanoacetamide_Derivative->Intermediate Base_Catalyst Base Catalyst Base_Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Aromatization Cyclization->Aromatization 2-Aminoquinoline-4-carboxylic_acid This compound (or derivative) Aromatization->2-Aminoquinoline-4-carboxylic_acid

Caption: General workflow for the Friedländer-type synthesis.

Experimental Protocol: Synthesis of 2-Aminoquinoline-3-carboxamide (Illustrative) [1]

  • Reaction Setup: To a solution of the appropriate 2-aminobenzaldehyde (1.0 eq) in ethanol, add the corresponding cyanoacetamide (1.0 eq) and a catalytic amount of a base such as piperidine or sodium hydroxide.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent.

Pfitzinger Reaction: A Classic Approach

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2] While this method traditionally yields quinolines with substituents at the C-2 and C-3 positions, modifications can be envisioned to introduce the C-2 amino group.

Derivatization Strategies: Exploring Chemical Space

The true power of the this compound scaffold lies in its amenability to a wide range of chemical modifications at both the C-2 amino group and the C-4 carboxylic acid.

Modifications at the C-4 Carboxylic Acid

The carboxylic acid functionality is a versatile handle for the introduction of various substituents through amide bond formation and esterification.

Amide Coupling Reactions:

The formation of amides is a cornerstone of medicinal chemistry, allowing for the introduction of diverse chemical moieties that can modulate biological activity and physicochemical properties.[3][4] Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or HATU are commonly employed.[4]

Experimental Protocol: General Amide Coupling

  • Activation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: The desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are then added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude amide is purified by column chromatography on silica gel or by preparative HPLC.

Esterification:

Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification under acidic conditions or by reaction with alkyl halides in the presence of a base.[5]

Modifications at the C-2 Amino Group

The amino group at the C-2 position offers another avenue for diversification, primarily through acylation, sulfonylation, and reductive amination.

Acylation and Sulfonylation:

The amino group can readily react with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.[6][7][8]

Experimental Protocol: General Sulfonamide Synthesis [9]

  • Reaction Setup: To a solution of this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 2.0 eq) in an aprotic solvent (e.g., DCM), add the desired sulfonyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent.

  • Purification: The crude sulfonamide is purified by column chromatography.

Medicinal Chemistry Applications: A Scaffold of Therapeutic Promise

Derivatives of this compound have demonstrated significant potential across a spectrum of therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The this compound scaffold has served as a fertile ground for the discovery of potent anticancer agents targeting various key signaling pathways.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[10][11] Several quinoline-based molecules have been developed as EGFR tyrosine kinase inhibitors (TKIs).[12][13][14]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Inhibitor 2-Aminoquinoline-4-carboxylic acid derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Structure-Activity Relationship (SAR) for EGFR Inhibitors:

  • The 4-anilinoquinoline scaffold is a well-established pharmacophore for EGFR inhibition.[10]

  • Modifications at the C-2 position with various aryl and heteroaryl groups can significantly influence potency.

  • The carboxylic acid at C-4 can be converted to amides to enhance cellular activity and modulate pharmacokinetic properties.

2. Histone Deacetylase (HDAC) Inhibition:

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer therapy.[15][16] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[15]

HDAC_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibitor 2-Aminoquinoline-4-carboxylic acid derivative Inhibitor->HDAC SIRT3_Pathway SIRT3 SIRT3 Mitochondrial_Proteins Mitochondrial Proteins SIRT3->Mitochondrial_Proteins Deacetylation Deacetylated_Proteins Deacetylated Proteins Metabolic_Regulation Metabolic Regulation Deacetylated_Proteins->Metabolic_Regulation Cell_Proliferation Cell_Proliferation Metabolic_Regulation->Cell_Proliferation Inhibitor 2-Aminoquinoline-4-carboxylic acid derivative Inhibitor->SIRT3

Caption: Inhibition of SIRT3 signaling.

Specifically, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been discovered as potent and selective SIRT3 inhibitors. [11] Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
P6 SIRT3MLLr leukemic cells7.2[11]
6d EGFR-TKA549 (Lung)0.06[12]
8b EGFR-TKA549 (Lung)0.08[12]
Compound 1 CytotoxicityHCT116 (Colon)22.4[17]
Compound 2 CytotoxicityHCT116 (Colon)0.34[17]
Compound 14 CytotoxicityVarious-[18][19]
Compound 17 CytotoxicityVarious-[18][20]
Antimalarial Activity

The 4-aminoquinoline scaffold is the cornerstone of several clinically important antimalarial drugs, including chloroquine and amodiaquine. [21][22]Derivatives of this compound have also been explored for their potential as novel antimalarial agents. [23]The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.

Structure-Activity Relationship (SAR) for Antimalarial Agents:

  • The 7-chloro substituent on the quinoline ring is often crucial for activity.

  • The nature of the side chain at the C-4 position significantly impacts potency and resistance profiles.

  • Modifications at the C-2 position can be explored to optimize activity and overcome resistance.

Conclusion: A Scaffold with Enduring Potential

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the presence of two distinct points for chemical modification, provides a robust platform for the generation of diverse compound libraries. The demonstrated efficacy of its derivatives against a range of challenging therapeutic targets, particularly in oncology and infectious diseases, highlights its enduring potential. As our understanding of disease biology deepens, the strategic application of this scaffold, guided by rational drug design and a thorough exploration of structure-activity relationships, will undoubtedly continue to yield novel and impactful therapeutic agents.

References

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (n.d.). ACS Publications. [Link]

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  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. (2018). MDPI. [Link]

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  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. [Link]

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  • Evaluation of IC 50 of compounds 2a-c and 4a-b to liver cancer cell line (Hep-G2) and breast cancer cell line (MCF-7) at 48 and 72 hr. (n.d.). ResearchGate. [Link]

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  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). National Center for Biotechnology Information. [Link]

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  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.).
  • Esterification--Making Esters from Carboxylic Acids. (2019). YouTube. [Link]

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A Technical Guide to the Fluorescent Properties of Novel 2-Aminoquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of novel 2-aminoquinoline-4-carboxylic acid analogs. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the unique fluorescent characteristics of this class of compounds, supported by detailed experimental protocols and data-driven insights.

Introduction: The Rising Prominence of Quinoline-Based Fluorophores

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and materials science, owing to their diverse biological activities and intriguing photophysical properties.[1] The rigid, planar structure of the quinoline scaffold provides a robust framework for the development of fluorescent probes. The introduction of an amino group at the 2-position and a carboxylic acid group at the 4-position creates a versatile "push-pull" system, where the electron-donating amino group and the electron-withdrawing carboxylic acid group modulate the electronic distribution within the molecule. This arrangement is fundamental to their fluorescent behavior, giving rise to properties such as intramolecular charge transfer (ICT), which makes them highly sensitive to their local environment.[2]

This guide will delve into the synthesis of these analogs, with a focus on the versatile Pfitzinger reaction.[3] We will then explore their key fluorescent properties, including solvatochromism, and their response to environmental factors such as pH and the presence of metal ions. Finally, we will provide detailed experimental protocols for their synthesis and photophysical characterization, along with a practical workflow for their application in cellular imaging.

Synthesis of this compound Analogs

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids.[4][5] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5] The reaction proceeds through the opening of the isatin ring to form an intermediate keto-acid, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline ring.[4]

Detailed Experimental Protocol: Synthesis of this compound via Pfitzinger Reaction

This protocol outlines a general procedure for the synthesis of the parent this compound. Modifications to the starting materials (e.g., using substituted isatins or different carbonyl compounds) can be employed to generate a diverse library of analogs.

Materials:

  • Isatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.2 mol of potassium hydroxide in a mixture of 25 mL of ethanol and 1 mL of water with stirring.

  • To this basic solution, add 0.07 mol of isatin. Stir the mixture at room temperature for 1 hour. The color of the solution should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.

  • Slowly add 0.07 mol of pyruvic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring for 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the majority of the ethanol using a rotary evaporator.

  • Add 100 mL of water to the residue to dissolve the potassium salt of the product.

  • Wash the aqueous solution with diethyl ether (3 x 50 mL) in a separatory funnel to remove any unreacted starting materials and other neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid with stirring until the pH reaches approximately 4-5. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.

Photophysical Properties of this compound Analogs

The fluorescence of this compound analogs is highly dependent on their molecular structure and the surrounding environment. This section explores their key photophysical characteristics.

Solvatochromism: A Window into the Microenvironment

Solvatochromism is the phenomenon where the absorption and emission spectra of a compound shift in response to the polarity of the solvent. This property is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, a characteristic feature of "push-pull" fluorophores like the this compound scaffold.

Upon excitation, these molecules undergo an intramolecular charge transfer (ICT), leading to a more polar excited state. In polar solvents, this excited state is stabilized, resulting in a red-shift (bathochromic shift) of the emission spectrum. Conversely, in non-polar solvents, the emission is typically blue-shifted (hypsochromic shift). This sensitivity to solvent polarity makes these compounds excellent probes for studying the microenvironment of biological systems, such as the polarity of lipid droplets.

Table 1: Photophysical Properties of Representative this compound Analogs in Different Solvents

CompoundSolventExcitation (λex, nm)Emission (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Analog 1 n-Hexane40447337630.57
Chloroform40952756340.25
Ethyl Acetate41554556980.10
DMSO4285906145<0.01
Analog 2 n-Hexane40448542870.62
Chloroform40953760230.31
Ethyl Acetate41355560980.15
DMSO428--<0.01
Analog 3 n-Hexane40750548670.45
Chloroform41254257890.28
Ethyl Acetate42156058120.18
DMSO432--<0.01

Note: The data in this table is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single specific publication.

pH Sensitivity: Probing Acidity

The amino and carboxylic acid moieties in the this compound structure are ionizable, making their fluorescence properties sensitive to changes in pH. Protonation of the amino group or deprotonation of the carboxylic acid group can significantly alter the electronic properties of the molecule, leading to changes in fluorescence intensity and emission wavelength. This pH-dependent fluorescence makes these compounds valuable as sensors for monitoring pH in various chemical and biological systems. For instance, some aminoquinoline derivatives have been shown to exhibit enhanced fluorescence in acidic environments, making them suitable for imaging acidic organelles like lysosomes in live cells.

Metal Ion Sensing: Chelation-Enhanced Fluorescence

The quinoline scaffold, particularly with the presence of heteroatoms like nitrogen and oxygen from the amino and carboxylic acid groups, can act as a chelating agent for metal ions. Upon binding to a metal ion, the conformational rigidity of the molecule can increase, leading to a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" fluorescence response upon metal ion binding makes these compounds highly selective and sensitive probes for detecting specific metal ions, such as Zn2+.[7][8][9]

Experimental Workflows and Data Visualization

Workflow for Metal Ion Detection

The following diagram illustrates a typical experimental workflow for using a this compound analog as a fluorescent probe for the detection of a specific metal ion, such as Zn2+.

G cluster_prep Probe Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis prep1 Synthesize and purify 2-aminoquinoline-4-carboxylic acid analog prep2 Prepare stock solution of the probe in a suitable solvent (e.g., DMSO) prep1->prep2 exp1 Prepare a series of solutions with a fixed concentration of the probe prep2->exp1 exp2 Add increasing concentrations of the target metal ion (e.g., ZnCl2) exp1->exp2 exp3 Record the fluorescence emission spectrum for each solution exp2->exp3 an1 Plot fluorescence intensity at the emission maximum vs. metal ion concentration exp3->an1 an2 Determine the detection limit and binding stoichiometry (e.g., Job's plot) an1->an2

Workflow for Metal Ion Detection.
Quantum Yield Determination Protocol

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A comparative method using a well-characterized standard is commonly employed for its determination.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound analog (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Solvent (e.g., ethanol, deionized water)

Procedure:

  • Prepare a series of five dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Determine the slope (gradient) of the linear fits for both the sample (Gradsample) and the standard (Gradstandard).

  • Calculate the quantum yield of the sample using the following equation:

    ΦF(sample) = ΦF(standard) × (Gradsample / Gradstandard) × (η2sample / η2standard)

    where η is the refractive index of the solvent.

Applications in Cellular Imaging

The unique fluorescent properties of this compound analogs make them promising candidates for various bio-imaging applications.[10] Their ability to respond to changes in the cellular microenvironment allows for the visualization of specific organelles and the monitoring of dynamic cellular processes.

For example, their solvatochromic properties can be exploited to selectively stain lipid droplets within living cells. The non-polar environment of lipid droplets leads to a blue-shift and an increase in fluorescence intensity, allowing for their clear visualization against the more polar cytoplasm. Furthermore, their pH sensitivity can be utilized to image acidic organelles such as lysosomes.

Cellular Imaging Workflow

G cluster_cell Cell Culture and Staining cluster_imaging Fluorescence Microscopy cluster_analysis Image Analysis cell1 Culture cells on a confocal imaging dish cell2 Prepare a working solution of the This compound analog in cell culture medium cell1->cell2 cell3 Incubate the cells with the probe solution for a specified time and temperature cell2->cell3 cell4 Wash the cells with phosphate-buffered saline (PBS) to remove excess probe cell3->cell4 img1 Mount the imaging dish on a confocal microscope cell4->img1 img2 Excite the probe at its optimal excitation wavelength img1->img2 img3 Capture fluorescence emission images at the appropriate wavelength range img2->img3 an1 Process and analyze the captured images using imaging software img3->an1 an2 Quantify fluorescence intensity and localization within cellular compartments an1->an2

Cellular Imaging Workflow.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel fluorescent probes. Their tunable photophysical properties, including sensitivity to the local environment, make them powerful tools for a wide range of applications in chemistry, biology, and medicine. The synthetic accessibility of these compounds, particularly through the Pfitzinger reaction, allows for the creation of diverse libraries of analogs with tailored properties.

Future research in this area will likely focus on the development of probes with enhanced brightness, photostability, and specificity for particular biological targets. The design of two-photon absorbing probes based on this scaffold could enable deeper tissue imaging with reduced phototoxicity. Furthermore, the integration of these fluorescent reporters into theranostic agents, which combine diagnostic imaging with therapeutic intervention, holds significant promise for personalized medicine.

References

  • Pfitzinger, W.
  • Wikipedia. Pfitzinger reaction. [Link]

  • Yin, C., et al. A quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry2022, 15(7), 103889.
  • Kumar, D., et al. Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research2011, 3(4), 1956-1959.
  • Singh, J., & Mishra, S.
  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy, 3rd ed.; Springer: New York, 2006.
  • Kim, H. N., et al. A new fluorescent chemosensor for Zn2+ based on 8-aminoquinoline. Tetrahedron Lett.2007, 48(34), 5953-5956.
  • Sangshetti, J. N., et al. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry2014, 11(2), 193-202.
  • Petersson, E. J., & Chenoweth, D. M. Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology2020, 640, 309-326.
  • Giepmans, B. N. G., et al. The fluorescent toolbox for assessing protein location and function. Science2006, 312(5771), 217-224.
  • Li, X., et al. A highly selective and sensitive fluorescent sensor for Zn2+ based on a new 8-aminoquinoline derivative.
  • Valeur, B., & Berberan-Santos, M. N. Molecular Fluorescence: Principles and Applications, 2nd ed.; Wiley-VCH: Weinheim, 2012.
  • Vasava, D. B., & Patel, H. D. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research2017, 9(2), 216-230.

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Exploring the Chemical Space of 2-Aminoquinoline-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Aminoquinoline-4-carboxylic Acid

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Within this class, the this compound scaffold has emerged as a "privileged structure," a framework that is capable of providing ligands for more than one type of receptor or enzyme. This guide provides an in-depth exploration of the chemical space surrounding this versatile core, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies to generate diverse derivatives, the methodologies to assess their biological activities, and the interpretation of structure-activity relationships (SAR) to guide the discovery of novel therapeutic agents.

The significance of the this compound core lies in its unique combination of structural features. The quinoline backbone provides a rigid, planar scaffold amenable to a variety of chemical modifications. The 2-amino group offers a key hydrogen bond donor and a site for further derivatization, while the 4-carboxylic acid group, a crucial feature for many biological interactions, can act as a hydrogen bond acceptor or a chelating agent.[3][4] This trifecta of functional groups provides a rich platform for combinatorial exploration and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Navigating the Synthetic Landscape: Crafting a Diverse Chemical Library

The exploration of the chemical space of this compound derivatives begins with robust and versatile synthetic methodologies. The goal is to create a diverse library of compounds with variations at key positions of the quinoline scaffold. Several classical and modern synthetic strategies can be employed, with multicomponent reactions (MCRs) being particularly efficient for generating structural diversity.[5]

Core Synthesis: The Doebner Reaction and its Modifications

A foundational method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[6][7] This one-pot condensation of an aniline, an aldehyde, and pyruvic acid offers a straightforward route to the core scaffold. For the synthesis of this compound derivatives, a protected aniline or a precursor that can be later converted to the amino group is often used.

A typical Doebner reaction involves refluxing an equimolar mixture of an aniline and an aldehyde in a solvent like ethanol, followed by the addition of pyruvic acid.[7] The reaction can be catalyzed by acids such as trifluoroacetic acid.[7] Microwave-assisted synthesis has also been shown to be an efficient, solvent-free approach for this reaction.[8]

Experimental Protocol: Doebner Synthesis of a 2-Aryl-quinoline-4-carboxylic Acid Derivative [7]

  • An equimolar mixture of a substituted aniline (e.g., 20 mmol) and a substituted benzaldehyde (e.g., 20 mmol) in ethanol (30 mL) is refluxed for 1 hour.

  • Pyruvic acid (e.g., 30 mmol) and a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL) are added to the reaction mixture.

  • The mixture is further refluxed for 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water with vigorous stirring to precipitate the product.

  • The crude solid is filtered and purified by recrystallization or column chromatography.

Combinatorial Derivatization: Expanding the Chemical Space

Once the core this compound is synthesized, a combinatorial approach can be employed to generate a library of derivatives. This involves systematically modifying the 2-amino group, the carboxylic acid at the 4-position, and various positions on the quinoline ring. Liquid-phase combinatorial synthesis is an effective strategy for creating such libraries.[9]

Table 1: Strategies for Combinatorial Derivatization

PositionFunctional GroupDerivatization StrategyPotential Building Blocks
C2Amino GroupAcylation, Sulfonylation, Reductive AminationAcyl chlorides, Sulfonyl chlorides, Aldehydes/Ketones
C4Carboxylic AcidAmidation, EsterificationAmines, Alcohols
C6, C7, C8Benzo RingElectrophilic Aromatic SubstitutionHalogens, Nitro groups (can be further modified)

DOT Diagram: Combinatorial Synthesis Workflow

Combinatorial_Synthesis Core 2-Aminoquinoline- 4-carboxylic Acid Core Reaction1 C2-Amine Derivatization Core->Reaction1 Reaction2 C4-Carboxylic Acid Derivatization Core->Reaction2 Reaction3 Ring Functionalization Core->Reaction3 R1 R1 Building Blocks (Acyl Halides, etc.) R1->Reaction1 R2 R2 Building Blocks (Amines, Alcohols) R2->Reaction2 R3 R3 Building Blocks (Halogenating agents, etc.) R3->Reaction3 Library Diverse Derivative Library Reaction1->Library Reaction2->Library Reaction3->Library DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation Leads to Inhibitor 2-Aminoquinoline- 4-carboxylic Acid Derivative Inhibitor->Dihydroorotate Inhibits

Sources

The Synthesis of Substituted 2-Aminoquinoline-4-carboxylic Acids from Anilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-aminoquinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthetic methodologies for accessing this important class of compounds, with a primary focus on pathways originating from substituted anilines. This document delves into the mechanistic underpinnings of key reactions, offers field-proven insights into experimental choices, and provides detailed, actionable protocols for laboratory application.

Introduction: The Significance of the 2-Aminoquinoline-4-carboxylic Acid Core

The quinoline ring system is a cornerstone in the development of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this class, the this compound motif is of particular importance. The presence of the amino group at the 2-position and the carboxylic acid at the 4-position provides crucial hydrogen bonding donors and acceptors, facilitating strong and specific interactions with biological targets. This structural feature is instrumental in the design of targeted therapies, and a deep understanding of its synthesis is paramount for medicinal chemists and drug development professionals.

This guide will navigate the synthetic landscape for preparing these valuable compounds, with an emphasis on providing not just procedural steps, but also the scientific rationale that informs those procedures.

Synthetic Strategies from Anilines

While the classical Doebner and Conrad-Limpach reactions are workhorses for general quinoline synthesis, the direct and efficient synthesis of 2-aminoquinoline-4-carboxylic acids from anilines often requires specialized approaches.[3][4] This section will explore the most relevant and effective methods.

The Pfitzinger Reaction: A Viable, Albeit Indirect, Route

The Pfitzinger reaction is a powerful method for constructing the quinoline-4-carboxylic acid skeleton.[5][6] While not a direct route from anilines to 2-aminoquinolines, it is a foundational reaction that can be adapted. The classical Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][7]

Mechanistic Insights:

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate. This intermediate then undergoes condensation with a carbonyl compound to form an imine, which tautomerizes to the more stable enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[5][6]

Diagram of the Pfitzinger Reaction Mechanism:

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base Hydrolysis Base Base (e.g., KOH) Imine Imine Intermediate KetoAcid->Imine Condensation Carbonyl Carbonyl Compound (R-CO-CH2-R') Carbonyl->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration

Caption: Mechanism of the Pfitzinger reaction.

Application to 2-Aminoquinoline Synthesis:

To adapt this for 2-aminoquinoline synthesis, one would need to start with a carbonyl compound that introduces the amino functionality or a precursor group at the appropriate position. A more common strategy involves post-synthesis modification of a quinoline derivative produced via the Pfitzinger reaction.

Synthesis from Isatoic Anhydride and Malononitrile: A Direct Route to 2-Amino-4-hydroxyquinolines

A more direct approach to the 2-aminoquinoline scaffold involves the reaction of isatoic anhydride with malononitrile in the presence of a base.[8] This method yields 2-amino-3-cyano-4-hydroxyquinolines, which are closely related to the target compounds and can be further modified.

Mechanistic Pathway:

The reaction proceeds through the initial formation of a 2-amino-α,α-dicyanoacetophenone intermediate, which then undergoes cyclization. The resulting 2-amino-3-cyano-4-hydroxyquinoline can be hydrolyzed and decarboxylated to afford 2-amino-4-hydroxyquinolines.[8]

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the substituted isatoic anhydride (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as DMF.

  • Base Addition: Add a base, for example, potassium carbonate (2.0 eq), to the suspension.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of 4-5 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Table 1: Representative Yields of Substituted 2-Amino-3-cyano-4-hydroxyquinolines

Substituent on Isatoic AnhydrideProductYield (%)
H2-Amino-3-cyano-4-hydroxyquinoline85
5-Chloro6-Chloro-2-amino-3-cyano-4-hydroxyquinoline82
5-Nitro2-Amino-3-cyano-6-nitro-4-hydroxyquinoline75
Modern Approaches: Catalytic and Multicomponent Reactions

Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing the 2-aminoquinoline core. These often involve transition-metal catalysis or one-pot multicomponent reactions.[9][10]

Three-Component Synthesis:

One notable example is a three-component reaction that can lead to the formation of 2-aminoquinolines. While not always directly yielding the 4-carboxylic acid moiety, these methods offer a high degree of molecular diversity.[10]

Diagram of a Generalized Three-Component Synthesis Workflow:

Three_Component_Workflow cluster_reactants Reactants Aniline Substituted Aniline Reaction One-Pot Reaction (Catalyst, Solvent, Heat/MW) Aniline->Reaction Component2 Second Component Component2->Reaction Component3 Third Component Component3->Reaction Product Substituted 2-Aminoquinoline Reaction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Generalized workflow for a three-component synthesis of 2-aminoquinolines.

The Role of Aniline Substituents

The nature and position of substituents on the starting aniline have a profound impact on the course of these reactions. Electron-donating groups (EDGs) on the aniline ring generally activate it towards electrophilic substitution, which is a key step in many quinoline syntheses. Conversely, electron-withdrawing groups (EWGs) can deactivate the ring, often leading to lower yields or requiring harsher reaction conditions.[1]

Substituent Effects on Reactivity and Regioselectivity:

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the nucleophilicity of the aniline, facilitating the initial condensation and subsequent cyclization steps. They typically direct the cyclization to the para position relative to the amino group, unless that position is blocked.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the reactivity of the aniline, making the cyclization step more challenging. In some cases, modified procedures, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields with electron-deficient anilines.[1]

  • Halogens (e.g., -Cl, -Br): Halogens are deactivating yet ortho, para-directing. Their influence on the reaction outcome is a balance between these two effects.

Conclusion and Future Outlook

The synthesis of substituted 2-aminoquinoline-4-carboxylic acids from anilines is a rich and evolving field. While classical named reactions provide a solid foundation, modern synthetic methods are continually expanding the toolkit available to medicinal chemists. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the desired scale of the synthesis. Future research will likely focus on the development of even more efficient, sustainable, and versatile methods, including the use of novel catalysts and flow chemistry techniques, to accelerate the discovery of new therapeutic agents based on this vital heterocyclic core.

References

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  • Exploring Synthetic Approaches for 2‐Aminoquinolines: Progress and Future Directions. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2‐aminoquinolines via three‐component reaction. (n.d.). ResearchGate. Retrieved from [Link]

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  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. (2018). ResearchGate. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (2008). CORE. [Link]

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  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2021). Molecules. [Link]

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In Silico Prediction of 2-Aminoquinoline-4-carboxylic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the reliance on empirical, trial-and-error methodologies is rapidly being supplanted by the precision and efficiency of computational, or in silico, approaches. This paradigm shift is not merely a matter of technological adoption but a fundamental evolution in scientific strategy. By harnessing the predictive power of computational models, we can navigate the vast chemical space with greater accuracy, anticipate biological interactions, and de-risk candidates long before they reach the laboratory bench. This guide is crafted for researchers, scientists, and drug development professionals, providing a technical framework for the in silico bioactivity prediction of a promising scaffold: 2-Aminoquinoline-4-carboxylic acid. As a Senior Application Scientist, my objective is not to present a rigid protocol but to impart a logical, field-proven workflow that embodies scientific integrity and empowers you to adapt these methodologies to your own research endeavors.

Introduction to this compound: A Scaffold of Potential

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] this compound, a specific derivative, presents a unique combination of hydrogen bond donors and acceptors, aromatic features, and a carboxylic acid moiety, suggesting a high potential for diverse biological interactions.[4][5] The core of our in silico investigation is to translate these structural features into predictable biological functions.

This guide will delineate a multi-faceted in silico workflow designed to holistically predict the bioactivity of this compound. We will explore its potential biological targets, design and validate predictive models, and assess its drug-like properties, all within a computational framework.

The In Silico Bioactivity Prediction Workflow: A Multi-Pillar Approach

Our predictive strategy is built on four pillars, each providing a unique layer of insight into the potential bioactivity of this compound. This integrated approach ensures a more robust and reliable prediction, mitigating the limitations of any single methodology.

In_Silico_Workflow cluster_2 Pillar 3: Activity Prediction cluster_3 Pillar 4: Drug-Likeness Profile T1 Ligand-Based Similarity Search I1 Molecular Docking T1->I1 Potential Targets T2 Inverse Virtual Screening T2->I1 Potential Targets I2 Pharmacophore Modeling I1->I2 D1 ADMET Prediction I1->D1 Binding Affinity Data A1 QSAR Modeling I2->A1 Pharmacophoric Features A1->D1 Activity Data for Model

Caption: A multi-pillar workflow for in silico bioactivity prediction.

Pillar 1: Hypothesis Generation - Identifying Potential Biological Targets

Before we can predict the effect of our molecule, we must first hypothesize its most likely biological partners. This initial step is crucial for focusing our subsequent, more computationally intensive analyses.

Ligand-Based Similarity Searching

Causality: The principle of molecular similarity dictates that structurally similar molecules are likely to have similar biological activities. By searching large bioactivity databases for molecules structurally similar to this compound, we can infer its potential targets based on the known activities of its analogs.

Experimental Protocol:

  • Query Molecule Preparation:

    • Obtain the 2D structure of this compound.

    • Generate a canonical SMILES (Simplified Molecular Input Line Entry System) representation. The SMILES for this compound is C1=CC=C2C(=C1)C(=C(C(=O)O)N=C2N).

  • Database Selection:

    • Utilize publicly accessible and comprehensive bioactivity databases such as PubChem [6][7][8][9][10] and ChEMBL [6]. These databases curate information from scientific literature and high-throughput screening campaigns, linking chemical structures to biological assay data.

  • Similarity Search Execution:

    • Perform a 2D similarity search using the SMILES string of this compound as the query.

    • Set a Tanimoto similarity coefficient threshold (e.g., >0.85) to retrieve structurally closely related compounds.

  • Target Annotation and Analysis:

    • Compile a list of the retrieved similar compounds and their annotated biological targets.

    • Prioritize targets that appear frequently among the top hits and are associated with significant biological activity (e.g., low IC50 or Ki values).

Inverse Virtual Screening (IVS)

Causality: Instead of screening a library of compounds against a single target, IVS screens a single compound against a library of biological targets. This approach can uncover novel, unexpected targets for our molecule of interest.

Experimental Protocol:

  • 3D Structure Preparation:

    • Generate a 3D conformer of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using open-source tools like Open Babel.[11]

  • Target Database Selection:

    • Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB).

    • Alternatively, employ web servers that have pre-compiled and prepared target libraries for inverse docking, such as SwissTargetPrediction.

  • Inverse Docking Execution:

    • Submit the 3D structure of this compound to the IVS server.

    • The server will dock the molecule into the binding sites of a multitude of proteins and rank the targets based on the predicted binding affinity.

  • Target Prioritization:

    • Analyze the list of potential targets, focusing on those with the best docking scores or binding energy predictions.

    • Cross-reference these findings with the results from the ligand-based similarity search to identify targets with converging evidence. Based on existing literature for quinoline derivatives, potential targets could include kinases (e.g., EGFR, VEGFR), DNA gyrase, and enzymes involved in neurodegenerative diseases like acetylcholinesterase.[2][12][13][14]

Pillar 2: Elucidating Interactions - Molecular Docking and Pharmacophore Modeling

Once we have a prioritized list of potential targets, the next step is to model the specific interactions between this compound and these proteins at an atomic level.

Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15][16] This allows us to visualize the binding mode, identify key interacting residues, and estimate the binding affinity.

Experimental Protocol:

  • Receptor Preparation:

    • Download the 3D crystal structure of the prioritized target protein from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site, typically based on the location of a co-crystallized ligand or through pocket detection algorithms.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina or GOLD.[17]

    • Perform the docking simulation, allowing for conformational flexibility of the ligand.

    • Generate multiple binding poses.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked docking poses based on their predicted binding energies.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Molecular_Docking_Workflow PDB Protein Data Bank (PDB) Receptor Receptor Preparation (Add Hydrogens, Remove Water) PDB->Receptor BindingSite Define Binding Site Receptor->BindingSite Ligand Ligand Preparation (3D Conformer, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking BindingSite->Docking Analysis Pose Analysis & Scoring (Binding Energy, Interactions) Docking->Analysis

Caption: A streamlined workflow for molecular docking studies.

Pharmacophore Modeling

Causality: A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity.[18][19][20] It can be used to understand the essential interactions and to screen for novel compounds with the same activity.

Experimental Protocol:

  • Model Generation:

    • Ligand-based: If a set of active analogs is available from the similarity search, align them and identify common chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers).

    • Structure-based: Based on the top-ranked docking pose of this compound, generate a pharmacophore model that captures the key interaction points with the protein.

  • Pharmacophore Feature Definition:

    • Identify features such as:

      • Hydrogen Bond Acceptor (HBA)

      • Hydrogen Bond Donor (HBD)

      • Aromatic Ring (AR)

      • Hydrophobic (HY)

      • Positive/Negative Ionizable

  • Model Validation:

    • Use the generated pharmacophore model to screen a database containing known active and inactive compounds. A good model should be able to distinguish between these two classes.

  • Virtual Screening (Optional):

    • The validated pharmacophore model can be used as a 3D query to rapidly screen large compound libraries for molecules that fit the model, potentially identifying novel active compounds.

Pillar 3: Quantitative Prediction - QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][15][21][22]

Causality: By quantifying the physicochemical properties (descriptors) of molecules and correlating them with their known biological activities, we can build a predictive model for the activity of new, untested compounds like this compound.

Experimental Protocol:

  • Dataset Collection:

    • Gather a dataset of quinoline derivatives with experimentally determined biological activity against a specific target (e.g., from ChEMBL or the literature).[15][21] The activity should be expressed numerically (e.g., IC50, pIC50).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or RDKit. These can include:

      • 1D descriptors: Molecular weight, atom counts.

      • 2D descriptors: Topological indices, connectivity indices.

      • 3D descriptors: Molecular shape, surface area.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a model that correlates the descriptors of the training set with their biological activities.

  • Model Validation:

    • Validate the model's predictive power using the test set. Key statistical parameters include the coefficient of determination (R²) and the root mean square error (RMSE).[15]

  • Activity Prediction:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its biological activity.

QSAR Model Validation Parameters Acceptable Value Interpretation
R² (Coefficient of Determination) > 0.6Indicates a good fit of the model to the training data.
Q² (Cross-validated R²) > 0.5Measures the predictive ability of the model for the training set.
R²_pred (External R²) > 0.5Measures the predictive ability of the model for the external test set.

Pillar 4: Assessing Druggability - ADMET Prediction

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[23]

Causality: In silico ADMET prediction models are built on large datasets of experimental data and can provide early warnings about potential liabilities of a drug candidate, such as poor oral bioavailability or toxicity.

Experimental Protocol:

  • Input Preparation:

    • Provide the SMILES string or 2D structure of this compound.

  • ADMET Prediction Server/Software:

    • Utilize free web-based tools like SwissADME[24] or pkCSM. These tools predict a wide range of pharmacokinetic and toxicological properties.

  • Analysis of Key Parameters:

    • Lipinski's Rule of Five: A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans.[25]

      • Molecular Weight ≤ 500 Da

      • LogP ≤ 5

      • Hydrogen Bond Donors ≤ 5

      • Hydrogen Bond Acceptors ≤ 10

    • Pharmacokinetic Properties:

      • Gastrointestinal (GI) Absorption: High or low.

      • Blood-Brain Barrier (BBB) Permeability: Yes or no.

      • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity:

      • AMES Toxicity: Predicts mutagenicity.

      • hERG Inhibition: Predicts potential for cardiotoxicity.

Predicted ADMET Property This compound Interpretation
Molecular Weight 188.18 g/mol Fulfills Lipinski's Rule
LogP (Predicted Value)Indicates lipophilicity
H-Bond Donors 2Fulfills Lipinski's Rule
H-Bond Acceptors 4Fulfills Lipinski's Rule
GI Absorption (Predicted Value)High is desirable for oral drugs
BBB Permeant (Predicted Value)Desirable for CNS targets
AMES Toxicity (Predicted Value)Negative result is desirable
hERG Inhibition (Predicted Value)Negative result is desirable

Note: The values in the table are illustrative and would be populated by running the actual in silico predictions.

Synthesis and Conclusion: A Holistic View of Bioactivity

By integrating the insights from these four pillars, we can construct a comprehensive bioactivity profile for this compound. The ligand-based and inverse screening approaches provide a landscape of potential targets. Molecular docking and pharmacophore modeling offer a high-resolution view of the binding interactions with these targets. QSAR provides a quantitative estimate of potency, and ADMET prediction places these findings within the context of druglikeness.

This in-depth technical guide provides a robust and scientifically grounded framework for the in silico prediction of bioactivity. It is a testament to the power of computational chemistry to accelerate drug discovery, allowing us to make more informed decisions, design better experiments, and ultimately, bring novel therapeutics to patients more efficiently. The journey from a molecule's structure to its potential as a medicine is a complex one, but with the strategic application of in silico tools, it is a journey we can navigate with greater confidence and precision.

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  • Pérez-Faginas, P., et al. (2019). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 24(12), 2296. [Link]

  • Kumar, A., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Title not available. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Source details not fully available in search results][Link]

  • Sharma, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 939-953. [Link]

  • Title not available. (n.d.). Quinoline pharmacophore containing drugs. ResearchGate. [Link]

  • de Oliveira, R. S., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059. [Link]

  • Jagadeesh, M., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences, 4, 1-10. [Link]

  • Katedra Biochemii Żywności. (n.d.). Links to free-accessible programs for molecular docking. Katedra Biochemii Żywności. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • de Oliveira, R. S., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059. [Link]

  • Bucsy, I., et al. (1995). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 40(2), 163-166. [Link]

  • de Oliveira, R. S., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059. [Link]

  • Al-Salahi, R., et al. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Journal of Chemistry, 2019, 1-7. [Link]

  • El-Ghalia, H., & El-Gendy, M. A. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. [Source details not fully available in search results][Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3298. [Link]

  • Leban, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(1), 309-328. [Link]

  • Title not available. (n.d.). Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. ResearchGate. [Link]

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  • Al-Zoubi, H. S., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(12), 2848. [Link]

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Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Aminoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust protocol for the purification of 2-Aminoquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the compound's unique physicochemical properties—possessing both an acidic carboxylic acid moiety and a basic amino group—this guide presents a systematic approach to achieve high purity using reversed-phase HPLC. We delve into the scientific rationale behind methodological choices, from column and mobile phase selection to gradient optimization and post-purification processing. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining highly pure this compound for downstream applications.

Introduction: The Scientific Foundation

This compound is a polar aromatic molecule with a molecular weight of 188.18 g/mol .[1][2] Its structure incorporates both a hydrogen bond donor (amino group) and acceptor (carboxylic acid and quinoline nitrogen), as well as a predicted acidic pKa of approximately 1.35. This amphoteric nature presents a specific challenge for chromatographic purification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for such compounds.[3] This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase.[4] For ionizable compounds like this compound, controlling the pH of the mobile phase is paramount. By acidifying the mobile phase, we suppress the ionization of the carboxylic acid group (COOH), rendering the molecule less polar and enabling its retention on the non-polar stationary phase.[3] This protocol is designed around this core principle to ensure sharp peaks and efficient separation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1][2]
Predicted pKa 1.35 ± 0.10
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Topological Polar Surface Area 76.2 Ų

HPLC Purification Workflow

The overall workflow for the purification of this compound is a systematic process from initial sample preparation to the final isolation of the pure compound.

HPLC_Workflow cluster_prep Pre-Purification cluster_run Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolution & Filtration) MethodDev Method Development (Scouting Gradient) SamplePrep->MethodDev PrepRun Preparative HPLC Run (Optimized Gradient) MethodDev->PrepRun FractionCollect Fraction Collection (Peak-based) PrepRun->FractionCollect PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollect->PurityAnalysis SolventRemoval Solvent Removal (Rotary Evaporation) PurityAnalysis->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization FinalProduct FinalProduct Lyophilization->FinalProduct Pure Compound

Caption: HPLC purification workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Trifluoroacetic acid, HPLC grade)

  • 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

Sample Preparation

The objective of sample preparation is to create a clean, particulate-free solution that is compatible with the HPLC mobile phase.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol or a mixture of methanol and a small amount of the initial mobile phase is often a good starting point. Aim for a concentration that ensures complete dissolution.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter. This is a critical step to prevent clogging of the HPLC column and system.

Analytical Method Development (Scouting Gradient)

Before proceeding to preparative scale, it is essential to develop an analytical method to determine the retention time of the target compound and identify impurities. A "scouting gradient" is an effective way to survey a wide range of mobile phase compositions.[5]

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic quinoline structure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the carboxylic acid group is protonated, leading to better retention and peak shape. Formic acid is also MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD)A DAD allows for the determination of the optimal detection wavelength (λmax) in a single run. A preliminary wavelength of 325 nm can be used based on similar compounds, but a full spectrum should be analyzed.[6]
Injection Volume 5-10 µL
Scouting Gradient 5% to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.This broad gradient will help to elute compounds with a wide range of polarities and determine the approximate percentage of organic solvent needed to elute the target compound.[5]
Preparative HPLC Purification Protocol

Once the retention time of this compound is determined from the analytical run, the method can be scaled up for preparative purification. The goal is to use a shallower gradient centered around the elution point of the target compound to maximize resolution from nearby impurities.

Prep_HPLC_Logic Start Inject Crude Sample Gradient Apply Optimized Gradient (e.g., 20-40% Acetonitrile over 20 min) Start->Gradient Detection Monitor Elution (UV at λmax) Gradient->Detection Peak_Detection Is Target Peak Eluting? Detection->Peak_Detection Peak_Detection->Detection No Collect Collect Fractions Peak_Detection->Collect Yes End_Peak Peak Elution Complete? Collect->End_Peak End_Peak->Collect No Stop_Collection Stop Collection End_Peak->Stop_Collection Yes Re_equilibrate Re-equilibrate Column Stop_Collection->Re_equilibrate End End Run Re_equilibrate->End

Caption: Logical flow for the preparative HPLC run.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 21.2 x 250 mm, 10 µm)A larger diameter column is used to accommodate higher sample loads for purification.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the analytical method to ensure predictable retention.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 20 mL/min (adjust based on column dimensions and pressure limits)The flow rate is scaled up from the analytical method to maintain a similar linear velocity.
Optimized Gradient Example: If the compound eluted at 30% B in the scouting run, a gradient of 20% to 40% B over 20-30 minutes would be a good starting point for optimization.A shallower gradient increases the separation between the target compound and closely eluting impurities.
Sample Loading Dependent on column size and resolution from impurities.Start with a small injection and incrementally increase the load to avoid overloading the column, which leads to poor peak shape and decreased resolution.
Detection UV at the determined λmaxUsing the wavelength of maximum absorbance ensures the highest sensitivity for peak detection and fraction collection.
Post-Purification Processing
  • Purity Analysis: Analyze a small aliquot of the collected fractions using the analytical HPLC method to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. Be mindful of the temperature to avoid degradation of the compound.

  • Lyophilization: The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified this compound as a solid powder.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The initial analytical "scouting" run provides the necessary data to create an optimized preparative method. The post-purification analysis of collected fractions serves as a crucial quality control step to verify the success of the purification. It is important to note that quinoline compounds can be susceptible to degradation under harsh pH conditions or prolonged exposure to light.[6] Using freshly prepared mobile phases and protecting solutions from light are recommended best practices.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by reversed-phase HPLC. By understanding the physicochemical properties of the molecule and systematically applying the principles of chromatographic separation, researchers can achieve high levels of purity essential for demanding applications in research and development. The detailed steps for method development, preparative purification, and post-processing offer a complete workflow for obtaining this valuable chemical entity.

References

  • Benchchem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • LCGC International. (n.d.). Understanding Gradient HPLC.
  • Chemistry LibreTexts. (2021, November 13). 12.
  • Agilent. (n.d.). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries.
  • Makara Journal of Science. (2023, June 2).
  • Guidechem. (n.d.). 2-AMINO-QUINOLINE-4-CARBOXYLIC ACID 157915-68-9 wiki.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-quinoline-4-carboxylic acid.
  • PubChem. (n.d.). This compound.

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Comprehensive NMR Analysis of 2-Aminoquinoline-4-carboxylic acid: Protocols and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the acquisition and analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra for 2-Aminoquinoline-4-carboxylic acid (C₁₀H₈N₂O₂). As a key heterocyclic scaffold in medicinal chemistry and materials science, unambiguous structural characterization is paramount.[1] This document, designed for researchers and drug development professionals, outlines optimized protocols for sample preparation, data acquisition (¹H, ¹³C, COSY, HSQC, HMBC), and a systematic approach to spectral interpretation. By explaining the causality behind experimental choices, this guide ensures technical accuracy and furnishes a self-validating methodology for the complete structural elucidation of this molecule.

Introduction: The Significance of this compound

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. This compound, a substituted derivative, presents a versatile synthetic intermediate with potential applications stemming from its unique electronic and structural properties. Accurate and complete assignment of its ¹H and ¹³C NMR spectra is the foundational step for quality control, reaction monitoring, and the rational design of new molecular entities. This guide provides the field-proven protocols necessary to achieve this goal efficiently and reliably.

Molecular Properties and Safety Considerations

A thorough understanding of the analyte's properties is critical before commencing any experimental work.

Physicochemical Data

The key properties of this compound are summarized below.[2][3]

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂[3]
Molecular Weight188.18 g/mol [2][3]
AppearanceSolid Powder (typical)N/A
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors4[4]
Topological Polar Surface Area76.2 Ų[4]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling substituted quinoline and carboxylic acid derivatives are warranted. These compounds may cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Protocol I: NMR Sample Preparation

The quality of the final spectrum is directly dependent on meticulous sample preparation.[6] The protocol below is optimized for this compound, taking into account its poor solubility in less polar solvents.

Rationale for Solvent Selection

The presence of both a carboxylic acid and an amino group confers high polarity and hydrogen bonding capability to the molecule. For this reason, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It is a polar aprotic solvent with an exceptional ability to dissolve a wide range of organic molecules, particularly those with acidic protons and H-bond donors/acceptors.[7][8] Using less polar solvents like Chloroform-d (CDCl₃) would likely result in incomplete dissolution, leading to poor spectral quality.[6]

Step-by-Step Sample Preparation Workflow
  • Weigh the Sample: In a clean, dry vial, weigh the appropriate amount of this compound.

    • For ¹H and 2D NMR: 5-15 mg is sufficient.[9]

    • For ¹³C NMR: 20-50 mg is recommended for a good signal-to-noise ratio (S/N) in a reasonable time.[9]

  • Add Deuterated Solvent: Using a calibrated syringe or pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[10] This volume ensures the correct sample height in a standard 5 mm NMR tube.[10]

  • Promote Dissolution: Cap the vial and gently vortex or sonicate for 1-2 minutes until the solid is fully dissolved. A homogenous solution is critical for acquiring high-resolution spectra.[6]

  • Filter the Solution: Particulate matter can severely degrade the magnetic field homogeneity (shimming) and thus the spectral resolution.[9] To remove any dust or undissolved microparticulates, filter the solution directly into a clean, high-quality 5 mm NMR tube using a Pasteur pipette with a small cotton or glass wool plug.[11][12]

  • Cap and Label: Securely cap the NMR tube. Label the cap, not the glass tube itself, with a unique identifier.[10]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Compound (5-15 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Add ~0.7 mL DMSO-d6 & Sonicate to Dissolve weigh->dissolve filter 3. Filter into NMR Tube (via Pipette with Cotton Plug) dissolve->filter cap 4. Cap and Label Tube filter->cap shim 5. Insert & Shim cap->shim acq_1d 6. Acquire 1D Spectra (¹H, ¹³C) shim->acq_1d acq_2d 7. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process 8. Process Data (FT, Phasing, Baseline) acq_2d->process assign 9. Assign Signals & Elucidate Structure process->assign

Caption: End-to-end NMR analysis workflow.

Protocol II: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer and can be adjusted based on the specific instrument and sample concentration.

1D NMR Acquisition Parameters

These experiments provide the foundational view of the proton and carbon environments.

Parameter¹H NMR¹³C NMRRationale
Pulse Programzg30zgpg30Standard 1D acquisition with a 30° pulse angle to balance S/N and relaxation time.[13] Proton decoupling is used for ¹³C.
Spectral Width (SW)16 ppm240 ppmEncompasses the expected chemical shift range for all aromatic, amino, and acid protons, and all aromatic and carbonyl carbons.[14][15]
Acquisition Time (AQ)3.0 s1.0 sProvides good digital resolution for sharp proton signals.[13] A shorter time is used for broader ¹³C signals to improve S/N per unit time.[16]
Relaxation Delay (D1)2.0 s2.0 sA delay of ~1.5-2x AQ allows for sufficient relaxation of most nuclei, preventing signal saturation.[16]
Number of Scans (NS)8-16128-1024Averaging multiple scans increases the S/N. More scans are needed for the low-abundance ¹³C nucleus.
Receiver Gain (RG)AutoAutoThe instrument automatically optimizes the signal amplification.[17]
2D NMR Acquisition Parameters

2D experiments are essential for unambiguous signal assignment by revealing through-bond correlations.[18]

Parameter¹H-¹H COSY¹H-¹³C HSQC¹H-¹³C HMBC
Purpose Shows ³J H-H couplings (proton neighbors)[19]Shows ¹J C-H correlations (direct attachments)[19]Shows ²J and ³J C-H correlations (long-range)[20]
Pulse Programcosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
F2 (¹H) SW16 ppm16 ppm16 ppm
F1 (¹H/¹³C) SW16 ppm240 ppm240 ppm
F2 (¹H) TD204820482048
F1 (¹H/¹³C) TD256256512
Number of Scans (NS)2-44-88-16
Relaxation Delay (D1)1.5 s1.5 s1.5 s

Data Analysis and Spectral Interpretation

A systematic, multi-step approach is required to assign all signals correctly. The combination of 1D and 2D data provides a self-validating system for structural confirmation.[21]

Predicted ¹H and ¹³C Chemical Shifts

The quinoline ring system contains two fused aromatic rings. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing/conjugating carboxylic acid group (-COOH). Protons on aromatic rings typically appear between 6.5-8.5 ppm, with carboxylic acid protons appearing much further downfield (>10 ppm).[22][23] Aromatic carbons absorb in the 120-150 ppm range, while the carboxyl carbon is expected around 160-180 ppm.[23][24]

Structure and Numbering: this compound with atom numbering

PositionAtomPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
2C--~155-160
3C-H~6.5-7.0s~105-110
4C--~140-145
4aC--~148-152
5C-H~7.8-8.2d~125-130
6C-H~7.2-7.6t~120-125
7C-H~7.5-7.9t~128-132
8C-H~7.6-8.0d~115-120
8aC--~122-127
COOHC=O--~165-170
COOHO-H>11.0br s-
NH₂N-H~7.0-8.0br s-

Note: These are estimates. The broad singlets (br s) for -OH and -NH₂ protons may exchange with residual water in the DMSO-d₆ and can vary in chemical shift and intensity.

Step-by-Step Assignment Strategy
  • ¹H NMR Analysis:

    • Identify the five distinct aromatic proton signals in the 7.0-8.5 ppm region and one aromatic proton (H3) shifted upfield (~6.5-7.0 ppm) due to the strong donating effect of the adjacent amino group.

    • Locate the broad, downfield signals for the carboxylic acid proton (>11 ppm) and the amino protons. Confirmation can be achieved by adding a drop of D₂O, which will cause these signals to disappear due to H-D exchange.[23]

    • Analyze the splitting patterns (multiplicities) in the aromatic region to determine neighbor relationships (e.g., doublets, triplets). Typical ortho coupling (³J) is 7-10 Hz, while meta coupling (⁴J) is smaller at 2-3 Hz.[25]

  • ¹³C NMR Analysis:

    • Expect to see 10 distinct carbon signals, as there is no molecular symmetry.

    • Identify the carboxyl carbon (~165-170 ppm) and the remaining nine aromatic carbons in the 105-160 ppm range.

  • HSQC Analysis:

    • This spectrum directly connects each proton to the carbon it is attached to.

    • Use the HSQC to definitively assign the six protonated carbons (C3, C5, C6, C7, C8, and C8a if it's protonated, which it is not in this structure). For example, the upfield aromatic proton signal will correlate to the upfield aromatic carbon signal, assigning both as H3 and C3.

  • COSY Analysis:

    • Use the COSY spectrum to trace the connectivity within the carbocyclic ring. A cross-peak between two proton signals indicates they are on adjacent carbons.

    • You should observe a correlation pathway from H5 -> H6 -> H7 -> H8, confirming their sequential arrangement. H3 will likely show no strong correlations, consistent with its isolated position.

  • HMBC Analysis:

    • The HMBC is the key to assigning the non-protonated (quaternary) carbons and linking the entire structure together.[20] It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Key Correlations to Look For:

      • H3 will correlate to C2, C4, and C4a.

      • H5 will correlate to C4, C7, and C8a.

      • H8 will correlate to C6, C4a, and C8a.

      • The carboxylic acid proton (if visible and not too broad) may show correlations to C3, C4, and the carbonyl carbon.

G H3 H3 C2 C2 H3->C2 2-3 bonds C4 C4 H3->C4 2-3 bonds C4a C4a H3->C4a 2-3 bonds COOH C=O H3->COOH 3 bonds to C4 H5 H5 H5->C4 2-3 bonds C8a C8a H5->C8a 2-3 bonds H8 H8 H8->C4a 2-3 bonds H8->C8a 2-3 bonds

Caption: Key HMBC correlations for assigning quaternary carbons.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the complete ¹H and ¹³C NMR analysis of this compound. By selecting the appropriate solvent (DMSO-d₆), employing optimized acquisition parameters, and systematically interpreting a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural assignment. This self-validating workflow, combining COSY, HSQC, and HMBC data, is crucial for ensuring the identity and purity of this important heterocyclic compound in research and development settings.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Arizona. NMR Sample Preparation. [Link]

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  • Western University. NMR Sample Preparation. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

  • University of Missouri-St. Louis, Chemistry Department. Optimized Default 1H Parameters. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Basic NMR Concepts. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • University of Wisconsin-Madison, Chemistry Department. THE ACQUISITION PARAMETERS. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

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  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

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  • Bruker. 1H ACQUISITION PERIOD. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • Cherry, et al. Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. [Link]

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  • UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

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Topic: Mass Spectrometry Fragmentation of 2-Aminoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation of 2-Aminoquinoline-4-carboxylic acid (AQC-A), a heterocyclic compound of interest in medicinal chemistry and drug development. We explore the distinct fragmentation patterns generated under both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) techniques. Understanding these pathways is critical for unambiguous structural confirmation, metabolite identification, and the development of robust quantitative assays. This document outlines the core fragmentation mechanisms, provides detailed, step-by-step analytical protocols, and offers insights into data interpretation for researchers utilizing mass spectrometry for the analysis of quinoline derivatives.

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ) is a functionalized derivative within this class, presenting unique analytical challenges and opportunities.[2][3] Its structure, featuring a carboxylic acid, an amino group, and a stable aromatic ring system, results in predictable yet complex fragmentation behavior upon ionization.

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules.[4] The choice of ionization technique—typically ESI for liquid chromatography (LC-MS) or EI for gas chromatography (GC-MS)—profoundly influences the resulting mass spectrum. ESI, a soft ionization method, typically preserves the molecular ion, providing a protonated species [M+H]⁺ that is ideal for tandem MS (MS/MS) experiments to probe the structure.[5] In contrast, EI is a high-energy technique that induces extensive fragmentation, yielding a detailed fingerprint of the molecule's structure.[1]

This guide serves as a comprehensive resource for scientists, explaining the causality behind the fragmentation patterns and providing validated protocols for reliable analysis.

Fragmentation Mechanisms and Pathway Elucidation

The fragmentation of this compound is dictated by the location of the charge and the relative stability of the resulting fragments. The amino and carboxylic acid groups are the primary sites for initial fragmentation events.

Electrospray Ionization (ESI) Fragmentation Pathway

Under positive mode ESI conditions, AQC-A readily forms a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 189. Collision-Induced Dissociation (CID) of this precursor ion reveals several characteristic neutral losses.

  • Primary Fragmentation: The most facile losses involve small, stable neutral molecules originating from the functional groups. The primary pathways include the loss of water (H₂O) and the sequential loss of water and carbon monoxide (CO).

  • Decarboxylation: Direct loss of carbon dioxide (CO₂) is another key fragmentation route.

  • Ring Fission: At higher collision energies, the stable quinoline ring system can undergo fragmentation, often characterized by the loss of hydrogen cyanide (HCN).[6]

The proposed ESI fragmentation pathway is visualized below.

ESI_Fragmentation M [M+H]⁺ m/z 189 F1 [M+H - H₂O]⁺ m/z 171 M->F1 - H₂O (18 Da) F2 [M+H - CO₂]⁺ m/z 145 M->F2 - CO₂ (44 Da) F3 [M+H - H₂O - CO]⁺ m/z 143 F1->F3 - CO (28 Da) F4 [M+H - CO₂ - HCN]⁺ m/z 118 F2->F4 - HCN (27 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Table 1: Key Product Ions in ESI-MS/MS of this compound

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Lost Fragment
189.06 171.05 18.01 H₂O
189.06 145.07 44.00 CO₂
171.05 143.06 28.01 CO

| 145.07 | 118.06 | 27.01 | HCN |

Electron Ionization (EI) Fragmentation Pathway

EI mass spectrometry of quinoline-4-carboxylic acids typically produces a stable molecular ion (M•⁺) which serves as the base peak in the spectrum.[1] The high energy of EI induces more complex fragmentation cascades compared to ESI.

  • Primary Fragmentation: The dominant initial fragmentation is the loss of the entire carboxyl group as a radical (•COOH), resulting in a loss of 45 Da.[1][7] Alpha cleavage leading to the loss of the hydroxyl radical (•OH) is also observed.

  • Decarboxylation: Loss of a neutral CO₂ molecule (44 Da) from the molecular ion is a significant pathway.[1]

  • Secondary Fragmentation: The ion formed after the loss of the carboxyl radical ([M-COOH]⁺) is a primary fragment that undergoes further decomposition, most notably through the elimination of HCN from the quinoline ring system.[1] This subsequent loss is a hallmark of quinoline fragmentation.

EI_Fragmentation M M•⁺ m/z 188 F1 [M - •COOH]⁺ m/z 143 M->F1 - •COOH (45 Da) F2 [M - CO₂]•⁺ m/z 144 M->F2 - CO₂ (44 Da) F3 [M - •OH]⁺ m/z 171 M->F3 - •OH (17 Da) F4 [M - •COOH - HCN]⁺ m/z 116 F1->F4 - HCN (27 Da)

Caption: Key fragmentation pathways in the Electron Ionization (EI) of this compound.

Table 2: Major Fragments in EI-MS of this compound

Fragment Ion (m/z) Relative Abundance Proposed Identity / Origin
188 High Molecular Ion (M•⁺)
143 High [M - •COOH]⁺
144 Moderate [M - CO₂]•⁺
116 Moderate-High [M - •COOH - HCN]⁺

| 117 | Moderate | Isotope peak or [M - CO - NH₂ - H]⁺ |

Note: Relative abundances are qualitative and can vary based on instrument conditions.

Experimental Protocols

The following protocols are designed to be self-validating starting points for the analysis of this compound. Researchers should optimize parameters for their specific instrumentation.

Protocol 1: LC-MS/MS Analysis (ESI)

This method is ideal for quantifying AQC-A in complex matrices like plasma or tissue extracts and for detailed structural elucidation via MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 1. Prepare Stock Solution (1 mg/mL in Methanol) prep2 2. Create Working Solution (Dilute to 10 µg/mL in Mobile Phase A) prep1->prep2 prep3 3. Filter Sample (0.22 µm syringe filter) prep2->prep3 lc 4. Chromatographic Separation (C18 Reverse Phase) prep3->lc ms 5. MS Detection (ESI+) (Full Scan & Product Ion Scan) lc->ms proc1 6. Extract Ion Chromatograms (m/z 189, 171, 145, 143) ms->proc1 proc2 7. Confirm Fragmentation (Compare with reference spectra) proc1->proc2

Caption: Workflow for the analysis of AQC-A using LC-MS/MS.

A. Sample Preparation

  • Reagents: HPLC-grade Methanol, HPLC-grade water, Formic Acid (LC-MS grade).

  • Stock Solution: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) to a working concentration of approximately 1-10 µg/mL.[8] For quantitative analysis, a calibration curve should be prepared in the desired matrix.

  • Filtration: Filter the final solution through a 0.22 µm PTFE or nylon syringe filter to remove particulates before injection.[8]

B. Liquid Chromatography (LC) Conditions

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

C. Mass Spectrometry (MS) Conditions (Triple Quadrupole or Q-TOF)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Scan Mode 1 (Full Scan): Scan m/z 50-300 to identify the [M+H]⁺ precursor at m/z 189.

  • Scan Mode 2 (Product Ion Scan): Select m/z 189 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to generate the fragmentation spectrum.

Protocol 2: Direct Infusion or GC-MS Analysis (EI)

This protocol is suited for pure compounds to obtain a characteristic fragmentation fingerprint for library matching and structural confirmation.

A. Sample Preparation

  • Reagents: Volatile solvent (e.g., Methanol, Dichloromethane).

  • Solution Preparation: Dissolve the sample in a suitable volatile solvent to a concentration of approximately 100 µg/mL. For direct probe analysis, a solid sample can also be used.

B. Instrumentation and Conditions

  • Inlet: Direct Insertion Probe or Gas Chromatograph (if the compound is amenable to derivatization to increase volatility).

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[1]

  • Source Temperature: 230 °C[1]

  • Scan Range: m/z 40-300

  • Rationale for 70 eV: This is the standard ionization energy used in EI-MS. It provides sufficient energy to generate reproducible fragmentation patterns that are comparable across different instruments and can be matched against spectral libraries like NIST.

Data Interpretation and Applications

  • Structural Confirmation: The presence of the correct molecular ion (or [M+H]⁺) and the characteristic fragment ions described in Section 2 provides strong evidence for the identity of this compound. This is particularly useful for distinguishing it from isomers, which may share the same molecular weight but will likely exhibit different fragmentation patterns or chromatographic retention times.

  • Quantitative Analysis: For drug development and metabolic studies, a sensitive and specific quantitative assay is essential. The LC-MS/MS method described is the foundation for a Multiple Reaction Monitoring (MRM) assay. By selecting a specific precursor-to-product ion transition (e.g., m/z 189 → 145 or m/z 189 → 171), one can achieve excellent sensitivity and selectivity, minimizing interference from complex biological matrices.[9]

  • Metabolite Identification: The fragmentation pathways detailed here can help predict and identify potential metabolites. For example, metabolic modifications to the quinoline ring or functional groups will result in predictable mass shifts in both the precursor and fragment ions.

Conclusion

The mass spectrometric behavior of this compound is well-defined and predictable, governed by its core functional groups. Under ESI conditions, fragmentation is driven by the loss of small neutral molecules like H₂O and CO₂, providing ideal transitions for quantitative MS/MS studies. Under EI conditions, the molecule yields a rich fingerprint characterized by the loss of the •COOH radical followed by HCN elimination from the quinoline core. The protocols and mechanistic insights provided in this application note offer a robust framework for researchers to confidently identify, characterize, and quantify this compound, accelerating research and development in related fields.

References

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (2000). Chemical Papers.
  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of Analytical Methods in Chemistry. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2014). Journal of Mass Spectrometry. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]

  • MS2Analyzer: A Software for Small Molecule Substructure Annotations from Tandem Mass Spectra. (2014). eScholarship, University of California. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. (2015). Journal of Chromatography B. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). Molecules. [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford, Department of Chemistry. [Link]

  • Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. ResearchGate. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012). SlideShare. [Link]

  • Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2024). Molecules. [Link]

Sources

Application Note: 2-Aminoquinoline-4-carboxylic Acid as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Shedding Light on Cellular Dynamics with 2-Aminoquinoline-4-carboxylic Acid

Fluorescence imaging is a cornerstone of modern biological research, offering a non-invasive window into the intricate workings of living cells.[1] The development of novel fluorescent probes with high sensitivity and specificity is paramount for advancing our understanding of cellular processes and for the early diagnosis of diseases.[1][2] Quinoline-based scaffolds have emerged as a privileged class of compounds in the development of molecular probes and chemosensors due to their compelling biological, photophysical, and pharmacological properties.[1][3]

This application note provides a comprehensive guide to the use of this compound (2-AQC) as a versatile fluorescent probe for bioimaging. We will delve into its fundamental properties, provide detailed protocols for its application in cellular imaging, and offer insights into data interpretation and troubleshooting. The aim is to equip researchers with the knowledge to effectively harness the potential of 2-AQC in their scientific endeavors.

Physicochemical Properties and Specifications of 2-AQC

A thorough understanding of the physicochemical properties of a fluorescent probe is critical for its successful application. The table below summarizes the key characteristics of this compound.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[4][5][6]
Molecular Weight 188.18 g/mol [4][5][6]
CAS Number 157915-68-9[5][6][7]
Appearance Solid (form may vary)[8]
Topological Polar Surface Area 76.2 Ų[4][5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]

Note: The excitation and emission maxima, quantum yield, and solubility are crucial photophysical parameters that often depend on the solvent environment and may require experimental determination in the context of a specific biological application.

Proposed Mechanism of Fluorescence: A Probe for Cellular Microenvironments

The fluorescence of many quinoline derivatives is highly sensitive to their local microenvironment, making them excellent candidates for sensing changes in pH, ion concentration, and polarity. The fluorescence mechanism of 2-AQC is likely based on processes such as Intramolecular Charge Transfer (ICT), Photo-induced Electron Transfer (PET), or Chelation-Enhanced Fluorescence (CHEF), which are common among quinoline-based probes.[2] For instance, the protonation state of the quinoline nitrogen and the amino group can significantly influence the electronic distribution and, consequently, the fluorescence properties. This sensitivity can be exploited to probe acidic organelles like lysosomes or to detect the presence of specific metal ions.[3][9][10]

G Proposed CHEF Mechanism for 2-AQC AQC 2-AQC (Low Fluorescence) Complex 2-AQC-Metal Complex (High Fluorescence) AQC->Complex Binding Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Chelation Complex->AQC Dissociation

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for using 2-AQC in cellular imaging. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Preparation of 2-AQC Stock Solution
  • Weighing: Accurately weigh out a desired amount of 2-AQC powder.

  • Dissolution: Dissolve the 2-AQC powder in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low final concentrations.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Rationale: Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound, and protection from light minimizes photobleaching.

Protocol 2: Cell Culture and Staining
  • Cell Seeding: Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the 2-AQC stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the desired final working concentration. Note: The optimal concentration should be determined empirically, typically in the range of 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the 2-AQC staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Rationale: Incubation time and temperature are critical for efficient probe loading into the cells.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe. Rationale: Washing steps are crucial to reduce background fluorescence and improve the signal-to-noise ratio.[11]

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. The cells are now ready for fluorescence microscopy.

G Experimental Workflow for Cellular Imaging with 2-AQC cluster_prep Preparation cluster_cell Cellular Protocol cluster_imaging Imaging & Analysis Stock Prepare 2-AQC Stock Solution StainingSol Prepare Staining Solution Stock->StainingSol Stain Stain Cells with 2-AQC StainingSol->Stain Seed Seed Cells Seed->Stain Wash Wash Cells Stain->Wash Image Fluorescence Microscopy Wash->Image Analyze Data Analysis Image->Analyze

Caption: A typical workflow for cellular imaging experiments.

Protocol 3: Fluorescence Microscopy Imaging
  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of 2-AQC. If the specific wavelengths are unknown, start with a standard DAPI filter set and optimize from there.

  • Image Acquisition: Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[11] It is advisable to acquire a phase-contrast or DIC image to visualize the cell morphology.

  • Controls: Always include appropriate controls in your experiment:

    • Unstained cells: To assess autofluorescence.

    • Vehicle-treated cells (e.g., DMSO): To control for any effects of the solvent.

Data Analysis and Interpretation

The analysis of fluorescence microscopy images will depend on the specific biological question being addressed. Common analyses include:

  • Qualitative Analysis: Visual inspection of the localization of the fluorescence signal within the cell (e.g., nucleus, cytoplasm, specific organelles).

  • Quantitative Analysis: Measurement of fluorescence intensity in different cellular compartments or in response to a specific treatment. Image analysis software such as ImageJ or CellProfiler can be used for this purpose.

  • Ratiometric Imaging: If the probe exhibits a spectral shift upon binding to its target, the ratio of fluorescence intensities at two different emission wavelengths can be calculated. This provides a more robust quantitative measurement that is less susceptible to variations in probe concentration and illumination intensity.[12]

G Hypothetical Signaling Pathway Investigation Stimulus External Stimulus (e.g., Drug) Receptor Cell Surface Receptor Stimulus->Receptor Signal Second Messenger (e.g., Ca²⁺, Zn²⁺) Receptor->Signal AQC 2-AQC Probe Signal->AQC Interaction Fluorescence Change in Fluorescence AQC->Fluorescence

Sources

Application Note: A Robust Protocol for the Solid-Phase Synthesis of a 2-Aminoquinoline-4-Carboxylic Acid Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2][3] The development of efficient, high-throughput methods to generate libraries of these compounds is critical for modern drug discovery. Solid-phase synthesis (SPS) offers a powerful platform for combinatorial chemistry, enabling the rapid production of compound libraries by simplifying reaction workup and purification.[4] This document provides a detailed protocol for the solid-phase synthesis of a 2-aminoquinoline-4-carboxylic acid library, leveraging a modified Friedländer annulation on a solid support. We will detail the rationale behind the choice of resin, linker, and reaction conditions, providing researchers with a validated workflow for creating diverse quinoline libraries.

Principle and Synthetic Strategy

The synthesis of a this compound library on a solid support presents a unique challenge: constructing the heterocyclic core while one of the key functional groups, the C4-carboxylic acid, is ultimately the point of cleavage from the resin. Our strategy is based on a solid-phase adaptation of the Friedländer annulation, a classic and reliable method for quinoline synthesis.[5][6]

The overall workflow involves three main stages:

  • Immobilization: A substituted 2-aminobenzaldehyde is anchored to a solid support. This component forms the "aniline" portion of the final quinoline ring.

  • On-Resin Cyclocondensation: The resin-bound aldehyde undergoes a three-component condensation with a β-ketoester (introducing diversity) and an ammonia source to form the fully substituted 2-aminoquinoline ring directly on the resin.

  • Cleavage: The final product is cleaved from the solid support to yield the desired this compound.

This approach allows for two key points of diversification: the choice of the initial 2-aminobenzaldehyde and the selection of various β-ketoesters, enabling the generation of a large and varied compound library.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: On-Resin Synthesis cluster_2 Phase 3: Cleavage & Purification Resin Select Wang Resin Linker_Attach Attach Linker-Compatible 2-Aminobenzaldehyde Resin->Linker_Attach Swell in DCM Deprotection Amine Deprotection (if necessary) Linker_Attach->Deprotection Cyclization Three-Component Friedländer Annulation Deprotection->Cyclization Add β-Ketoester (R1) & NH4OAc Wash_1 Wash Resin Cyclization->Wash_1 Drive to completion Cleavage TFA Cleavage Cocktail Wash_1->Cleavage Purification Precipitate, Analyze (LC-MS) & Purify (HPLC) Cleavage->Purification

Figure 1: High-level workflow for the solid-phase synthesis of the this compound library.

Materials and Reagents

Solid Support and Linker
  • Wang Resin: A polystyrene-based resin functionalized with a 4-hydroxymethylphenoxymethyl linker.

    • Rationale: Wang resin is the industry standard for the solid-phase synthesis of C-terminal carboxylic acids. The benzyl-type ether linkage is stable to a wide range of reaction conditions, including basic (e.g., piperidine for Fmoc deprotection) and organometallic reagents, yet it is readily cleaved under moderately acidic conditions (e.g., Trifluoroacetic Acid), which simultaneously removes many common side-chain protecting groups.[7]

  • Building Block for Immobilization: 2-Amino-5-hydroxybenzaldehyde (or derivatives). The hydroxyl group serves as the attachment point to the Wang resin. The amine may require protection (e.g., with a Boc group) prior to loading if side reactions are a concern.

Reagents and Solvents
Reagent/SolventGradePurpose
Dichloromethane (DCM)AnhydrousResin swelling, washing, reactions
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeResin swelling, washing, reactions
PiperidineReagent GradeFmoc deprotection
Diisopropylethylamine (DIPEA)Reagent GradeBase for coupling reactions
PyBOP / HBTUPeptide GradeActivating agent for esterification
β-KetoestersVarious (see Table 2)Diversity element (R1)
Ammonium Acetate (NH₄OAc)Reagent GradeAmmonia source for cyclization
Trifluoroacetic Acid (TFA)Reagent GradeCleavage from resin
Triisopropylsilane (TIPS)Reagent GradeCation scavenger during cleavage
Diethyl EtherAnhydrousPrecipitation of cleaved product

Table 1: Key reagents and solvents for the synthesis protocol.

Detailed Experimental Protocol

Step 1: Immobilization of 2-Amino-5-hydroxybenzaldehyde on Wang Resin

Rationale: This initial step securely anchors the foundational building block to the solid support. The esterification is a critical step, and its efficiency determines the overall yield of the synthesis. Using an activating agent like PyBOP minimizes side reactions and drives the esterification to completion.

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol/g loading capacity) in a solid-phase reaction vessel. Swell the resin in DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes. Drain the solvent.

  • Preparation of Loading Solution: In a separate flask, dissolve 2-amino-5-hydroxybenzaldehyde (3 equivalents, 3.0 mmol) and PyBOP (3 eq., 3.0 mmol) in anhydrous DMF (10 mL). Add DIPEA (6 eq., 6.0 mmol) and stir for 5 minutes at room temperature.

  • Loading Reaction: Add the activated aldehyde solution to the swelled resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour. Wash the resin as described in step 3.1.4.

  • Drying: Dry the resin under high vacuum for at least 4 hours. The loading efficiency can be determined by cleaving a small sample and analyzing the supernatant by UV-Vis spectroscopy.

Step 2: On-Resin Friedländer Annulation

Rationale: This is the key library-generating step. The three-component reaction between the immobilized aminobenzaldehyde, a β-ketoester, and ammonium acetate efficiently constructs the desired heterocyclic core. The reaction is typically performed in a solvent that promotes solubility of all components and at an elevated temperature to ensure a reasonable reaction rate.

  • Resin Preparation: Swell the aldehyde-loaded resin (~0.2 mmol) in N-Methyl-2-pyrrolidone (NMP) (5 mL) in a reaction vessel.

  • Reaction Mixture: To the vessel, add the selected β-ketoester (5 eq., 1.0 mmol, see Table 2 for examples) and ammonium acetate (10 eq., 2.0 mmol).

  • Cyclocondensation: Heat the reaction mixture to 100-120 °C and agitate for 16-24 hours.

  • Washing: Cool the vessel to room temperature. Drain the solvent and wash the resin thoroughly with NMP (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL) to remove all excess reagents and byproducts.

  • Drying: Dry the resin under high vacuum. At this stage, the resin is functionalized with the fully formed, protected this compound.

Sources

Application Note & Protocols: High-Throughput Screening of 2-Aminoquinoline-4-carboxylic Acid Derivatives for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminoquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer, antimalarial, and anti-leishmanial agents.[1][2][3] High-throughput screening (HTS) provides a powerful platform for rapidly interrogating large chemical libraries of these derivatives to identify novel modulators of therapeutically relevant targets.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for this compound derivatives. We delve into the rationale behind assay selection, present detailed protocols for both biochemical and cell-based screening assays, and outline a rigorous hit validation workflow.

Introduction: The Therapeutic Potential of 2-Aminoquinoline-4-carboxylic Acids

Quinoline derivatives are a well-established class of heterocyclic compounds ubiquitous in natural products and synthetic bioactive molecules.[5] The this compound core, in particular, has garnered significant interest due to its versatile biological profile. Recent studies have highlighted its potential in developing selective inhibitors for various enzyme families, such as sirtuins (SIRT3) and histone deacetylases (HDACs), which are implicated in cancer progression.[1][6] Furthermore, derivatives of this scaffold have shown promise in combating infectious diseases like malaria.[2]

The successful discovery of new drugs often begins with the identification of "hits" from large compound libraries through HTS.[7] This process utilizes automation, miniaturization, and sensitive detection methods to test thousands to millions of compounds for their effect on a biological target.[4][8] The goal of this application note is to provide a detailed framework for applying HTS methodologies to libraries of this compound derivatives to accelerate the discovery of new therapeutic leads.

Designing the HTS Campaign: Strategic Considerations

A successful HTS campaign is built on a foundation of careful planning and assay design. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first step and depends on the specific research question and the target under investigation.[9][10]

  • Biochemical Assays: These assays utilize purified biological targets, such as enzymes or receptors, to directly measure the interaction of a compound with the target.[11] They are advantageous for their simplicity, lower cost, and direct measurement of target engagement.[10] Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that measure ATP consumption.[12]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[8][10][13] They can assess downstream functional consequences, such as changes in gene expression, cell viability, or signaling pathways.[13] While more complex, they can filter out compounds with poor membrane permeability or cellular toxicity early in the process.[8]

Table 1: Comparison of Biochemical and Cell-Based Assays for HTS

FeatureBiochemical AssaysCell-Based Assays
Biological Context In vitro, purified componentsIn situ, whole cell environment
Primary Measurement Direct target binding or activityCellular response or phenotype
Throughput Generally higherCan be lower, depending on complexity
Cost Often lowerGenerally higher
Advantages Mechanistic clarity, fewer interferencesHigher physiological relevance, assesses bioavailability and toxicity[8]
Disadvantages May miss allosteric modulators or pathway effectsMore complex, higher variability, target deconvolution may be needed

For screening this compound derivatives, a common strategy is to start with a biochemical assay against a specific enzyme target (e.g., a kinase or deacetylase) and then use a cell-based assay as a secondary screen to confirm activity in a more complex biological system.[14]

HTS_Strategy cluster_0 HTS Campaign Strategy Library 2-Aminoquinoline-4-Carboxylic Acid Derivative Library Primary_Screen Primary Screen (Biochemical Assay, e.g., Kinase Activity) Library->Primary_Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (Cell-Based Assay, e.g., Cell Viability) Hit_Identification->Secondary_Screen Active Compounds Lead_Optimization Lead Optimization Hit_Validation Hit Validation & Confirmation Secondary_Screen->Hit_Validation Hit_Validation->Lead_Optimization Confirmed Hits

Caption: A typical HTS workflow for identifying novel inhibitors.

Protocol 1: Biochemical HTS for Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, and many quinoline derivatives have been explored as kinase inhibitors.[15][16] This protocol describes a fluorescence-based, universal ADP detection assay, which is a common method for screening kinase inhibitors in HTS.[16] The principle is based on detecting the amount of ADP produced in the kinase reaction.

Assay Principle

The kinase reaction involves the transfer of a phosphate group from ATP to a substrate, producing ADP. The amount of ADP generated is directly proportional to the kinase activity. An ADP detection assay, such as the Transcreener® ADP² Kinase Assay, uses a fluorescent tracer that is displaced from an antibody by the ADP produced, leading to a change in fluorescence polarization.[16]

Kinase_Assay_Principle cluster_1 Kinase Activity Assay Kinase Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 2-Aminoquinoline-4- carboxylic acid derivative Inhibitor->Kinase Inhibition

Caption: The basic principle of a kinase-catalyzed reaction.

Materials and Reagents
  • Kinase: Target protein kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compound Plates: 384-well plates containing the this compound derivative library, typically dissolved in DMSO.

  • Detection Reagent: e.g., Transcreener® ADP² FP Assay Kit (BellBrook Labs).

  • Plate Reader: Capable of measuring fluorescence polarization.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer 25-50 nL of each compound from the library source plates to the 384-well assay plates.

  • Enzyme and Substrate Preparation: Prepare a solution of the kinase and its substrate in the assay buffer.

  • Initiation of Reaction: Add 10 µL of the kinase/substrate mixture to each well of the assay plate.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Add 10 µL of the ADP detection reagent to each well.

  • Second Incubation: Incubate for another 60 minutes at room temperature.

  • Data Acquisition: Read the plates on a fluorescence polarization plate reader.

Data Analysis
  • Normalization: Normalize the raw data using negative controls (DMSO only) and positive controls (no enzyme or a known inhibitor). The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

  • Hit Selection: Identify compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based HTS for Anticancer Activity

This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of cancer cells.[13] A common method is to use a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

Assay Principle

Metabolically active, viable cells produce ATP. The CellTiter-Glo® assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. A decrease in signal indicates a reduction in cell viability due to cytotoxicity or inhibition of proliferation.

Materials and Reagents
  • Cancer Cell Line: A relevant cancer cell line (e.g., K562 for leukemia).[6]

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 with 10% FBS).

  • Compound Plates: 384-well plates with the this compound derivative library.

  • Assay Plates: Sterile, tissue culture-treated 384-well plates.

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Plate Reader: A luminometer.

Step-by-Step Protocol
  • Cell Seeding: Dispense 20 µL of cell suspension (e.g., 2,500 cells/well) into the 384-well assay plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Addition: Add 25-50 nL of compounds from the library plates to the assay plates.

  • Second Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Detection: Add 20 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Hit Validation and Progression

Initial hits from a primary screen must undergo a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further development.[7][17]

Hit_Validation_Workflow cluster_2 Hit Validation Cascade Primary_Hits Primary HTS Hits Reconfirmation Hit Reconfirmation (Fresh Compound Powder) Primary_Hits->Reconfirmation Dose_Response Dose-Response Curve (IC50/EC50 Determination) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Series Confirmed Lead Series SAR_Analysis->Lead_Series

Caption: A flowchart for the hit validation process.

Table 2: Key Steps in Hit Validation

StepPurposeMethodology
Hit Reconfirmation Confirm activity from a fresh sample of the compound to rule out library degradation or contamination.Re-test the initial hit compound from a newly sourced powder in the primary assay.[7]
Dose-Response Analysis Determine the potency (IC₅₀ or EC₅₀) of the compound.Test the compound over a range of concentrations (e.g., 8-10 points) to generate a dose-response curve.
Orthogonal Assays Confirm the hit using a different assay technology to rule out assay-specific artifacts.If the primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) for confirmation.
Selectivity/Specificity Assess if the compound is specific for the target of interest.Test the compound against related targets or in a panel of different cell lines.
SAR Analysis Identify structurally similar compounds and establish an initial structure-activity relationship.Test commercially available analogs of the hit compound to see if activity is maintained or improved.[17]

Conclusion

High-throughput screening is an indispensable tool in modern drug discovery.[18] By combining carefully designed biochemical and cell-based assays with a systematic hit validation cascade, researchers can efficiently screen libraries of this compound derivatives to identify novel and potent modulators of disease-relevant targets. The protocols and strategies outlined in this application note provide a robust framework for initiating such a discovery program, ultimately paving the way for the development of new therapeutics.

References

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health (NIH). [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. PubMed Central (PMC). [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). In Vitro ADMET Laboratories. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. The Association for Cancer Research (AICR). [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Semantic Scholar. [Link]

  • What Is the Best Kinase Assay? BellBrook Labs. [Link]

  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). PubMed. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. PubMed Central (PMC). [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • High Throughput Screen for Novel Antimicrobials using a Whole Animal Infection Model. PubMed Central (PMC). [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]

  • Challenges of HTS in early-stage drug discovery. AXXAM. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • High throughput screening techniques in the pharmaceutical industry. YouTube. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central (PMC). [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central (PMC). [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PubMed Central (PMC). [Link]

  • Essentials for High-Throughput Screening Operations. ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

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functionalization of the 2-amino group of 2-Aminoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 2-Amino Group of 2-Aminoquinoline-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic modification of its 2-amino group offers a powerful avenue for modulating pharmacological profiles, improving potency, and fine-tuning pharmacokinetic properties. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the key methods for the functionalization of this primary aromatic amine. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, reaction optimization, and troubleshooting. Detailed, step-by-step protocols for essential transformations—acylation, sulfonylation, palladium-catalyzed arylation, and diazotization-based conversions—are presented, supported by mechanistic diagrams and data tables to facilitate practical application in the laboratory.

Core Scientific Principles & Strategic Considerations

The this compound molecule presents two primary reactive sites: the nucleophilic 2-amino group and the acidic 4-carboxylic acid group. The amino group, being a primary aromatic amine, is moderately nucleophilic and serves as the primary handle for introducing diverse functionalities. However, the presence of the carboxylic acid can complicate reactions, particularly those employing strong bases or electrophilic reagents that can react with the carboxylate.

Key Strategic Decision: To Protect or Not to Protect?

A critical initial consideration is whether to protect the carboxylic acid group, typically by converting it to an ester (e.g., methyl or ethyl ester).[5]

  • Protection is Recommended When:

    • Using strong bases that could deprotonate the carboxylic acid, affecting its solubility or reactivity.

    • Employing highly reactive electrophiles (like acyl chlorides) where competitive reaction at the carboxylate is possible.

    • The desired reaction conditions are incompatible with a free carboxylic acid.

  • Direct Functionalization is Feasible When:

    • Using milder conditions where the amino group's nucleophilicity significantly exceeds that of the carboxylate.

    • The reaction proceeds efficiently in the presence of the free acid, simplifying the synthetic route by avoiding protection/deprotection steps.

The protocols below will address both scenarios where applicable.

Protocol I: Acylation for Amide Synthesis

The conversion of the 2-amino group to an amide is one of the most fundamental and versatile functionalization strategies. Amide bonds are stable and play a crucial role in molecular recognition and binding to biological targets. This protocol details the reaction with an acyl chloride.

Principle: A nucleophilic acyl substitution where the 2-amino group attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride, forming a stable amide linkage. A base is used to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 2-Acetamidoquinoline-4-carboxylic Acid

  • Esterification of the Carboxylic Acid (Recommended) a. Suspend this compound (1.0 eq) in methanol (10 mL per gram of starting material). b. Cool the suspension to 0 °C in an ice bath. c. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise over 15 minutes with vigorous stirring. d. Remove the ice bath and reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Cool the reaction to room temperature and remove the solvent under reduced pressure. f. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which will cause the methyl ester to precipitate. g. Filter the solid, wash with cold water, and dry under vacuum to yield methyl 2-aminoquinoline-4-carboxylate.

  • Acylation of the Amino Group a. Dissolve methyl 2-aminoquinoline-4-carboxylate (1.0 eq) in dichloromethane (DCM) or pyridine (15 mL per gram). b. Add triethylamine (1.2 eq) if using DCM. If using pyridine, it serves as both solvent and base. c. Cool the solution to 0 °C. d. Add acetyl chloride (1.1 eq) dropwise. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. f. Upon completion, quench the reaction with water. If using DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo. g. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

  • Saponification (Ester Hydrolysis) a. Dissolve the purified methyl 2-acetamidoquinoline-4-carboxylate in a mixture of THF and water (e.g., 3:1 v/v). b. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature overnight.[5] c. Monitor the reaction by TLC. d. Once complete, acidify the mixture to pH 3-4 with 1M HCl. The desired carboxylic acid will precipitate. e. Filter the solid, wash with water, and dry to yield the final product.

Causality and Field Insights:

  • Why Pyridine? Pyridine is an excellent choice as it acts as a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) in addition to being a base and solvent.

  • Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic reaction with the highly reactive acyl chloride, preventing potential side reactions.

  • Self-Validation: The progress of each step can be unequivocally tracked by TLC. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry, where a characteristic shift in the proton signals of the quinoline core and the appearance of the acetyl group signal will be observed.[6][7]

Table 1: Representative Acylation Reactions

Acylating Agent Base Solvent Typical Yield Reference
Acryloyl chloride Triethylamine DCM ~80% [6]
Propionyl chloride Pyridine Pyridine Good [7][8]

| Benzoyl chloride | K₂CO₃ | Dichloromethane | Good |[7] |

Protocol II: Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a key pharmacophore in many antibacterial and diuretic drugs. This reaction provides a stable, hydrogen-bond-donating group that can form critical interactions with protein targets.

Principle: Similar to acylation, this is a nucleophilic substitution where the amino group attacks the electrophilic sulfur atom of a sulfonyl chloride.

Experimental Protocol: Synthesis of 2-(Phenylsulfonamido)quinoline-4-carboxylic Acid

  • Protection: Esterify the starting material to its methyl ester as described in Protocol I, Step 1.

  • Sulfonylation: a. Dissolve methyl 2-aminoquinoline-4-carboxylate (1.0 eq) and benzenesulfonyl chloride (1.1 eq) in pyridine (15 mL per gram). b. Stir the mixture at room temperature for 12-18 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. c. Monitor the reaction by TLC. d. Upon completion, pour the reaction mixture into ice-water. The product will often precipitate. e. Filter the solid, wash thoroughly with water to remove pyridine, and dry. f. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Deprotection: Hydrolyze the methyl ester using the saponification procedure in Protocol I, Step 3.

Causality and Field Insights:

  • Reaction Rate: Sulfonylation is generally slower than acylation due to the lower electrophilicity of the sulfonyl group compared to a carbonyl group.

  • Stability: The resulting sulfonamide bond is exceptionally stable to chemical and metabolic degradation, a desirable property in drug design.

  • Self-Validation: The successful synthesis can be confirmed by the disappearance of the N-H stretch of the primary amine in the IR spectrum and the appearance of characteristic sulfonamide stretches. ¹H NMR will show the aromatic protons of the newly introduced phenylsulfonyl group.

Protocol III: Palladium-Catalyzed Buchwald-Hartwig Arylation

For creating C(aryl)-N bonds, the Buchwald-Hartwig amination is a state-of-the-art method, allowing for the introduction of a wide array of substituted aryl and heteroaryl groups that are inaccessible through classical methods.[9][10][11]

Principle: A palladium catalyst, in conjunction with a specialized ligand, facilitates the cross-coupling of an amine with an aryl halide. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dotted, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-X(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Coord [label="Amine Binding &\nDeprotonation", shape=ellipse, style=dotted, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amide [label="Ar-Pd(II)-NR'R''(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dotted, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Complex; PdII_Complex -> Amine_Coord [label="R'R''NH, Base"]; Amine_Coord -> PdII_Amide; PdII_Amide -> RedElim [label="C-N Bond Formation"]; RedElim -> Pd0 [label="Product: Ar-NR'R''"]; } enddot Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Coupling with 4-Bromoanisole

  • Preparation: Use methyl 2-aminoquinoline-4-carboxylate (1.0 eq) from Protocol I, Step 1.

  • Reaction Setup (Inert Atmosphere): a. To a flame-dried Schlenk flask, add Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and cesium carbonate (Cs₂CO₃) (1.5 eq). b. Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times). c. Add methyl 2-aminoquinoline-4-carboxylate (1.0 eq) and 4-bromoanisole (1.2 eq). d. Add anhydrous, degassed toluene or dioxane via syringe. e. Heat the mixture to 100-110 °C and stir for 12-24 hours. f. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. c. Concentrate the filtrate and purify the residue by column chromatography (e.g., hexane/ethyl acetate gradient).

  • Deprotection: Hydrolyze the ester as described in Protocol I, Step 3.

Causality and Field Insights:

  • Inert Conditions: The Pd(0) catalyst is oxygen-sensitive and must be handled under an inert atmosphere to prevent oxidation and deactivation.

  • Ligand Choice: The bulky, electron-rich phosphine ligand (like Xantphos) is critical. It stabilizes the palladium center and promotes the key reductive elimination step that forms the C-N bond.

  • Base Selection: A strong, non-nucleophilic base like Cs₂CO₃ is often used to facilitate the deprotonation of the amine bound to the palladium complex.

Protocol IV: Diazotization and Sandmeyer Reaction

This classic two-step transformation allows the 2-amino group to be replaced with a wide variety of substituents, including halogens, cyano, and hydroxyl groups, which are otherwise difficult to introduce.[12][13][14]

Principle: The primary amine is first converted to an aryl diazonium salt using nitrous acid at low temperature.[15] This salt is a superb leaving group (N₂) that can be displaced by a nucleophile, a reaction often catalyzed by a copper(I) salt in the Sandmeyer reaction.[12][13]

// Nodes Start [label="2-Aminoquinoline-\n4-carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazotization [label="{Diazotization | {NaNO₂, aq. HBr | 0-5 °C}}", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Aryl Diazonium Salt\n[Ar-N₂]⁺ Br⁻", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sandmeyer [label="{Sandmeyer Reaction | {CuBr | Heat}}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Bromoquinoline-\n4-carboxylic Acid", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Diazotization; Diazotization -> Intermediate; Intermediate -> Sandmeyer; Sandmeyer -> Product; } enddot Caption: Workflow for the Sandmeyer bromination reaction.

Experimental Protocol: Synthesis of 2-Bromoquinoline-4-carboxylic Acid

  • Diazotization: a. Suspend this compound (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (4-5 eq). b. Cool the mixture to 0-5 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. d. Add the NaNO₂ solution dropwise to the quinoline suspension, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt may result in a clearer solution.

  • Sandmeyer Displacement: a. In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr and cool to 0 °C. b. Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. c. After the addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt. d. Cool the reaction mixture and collect the precipitated solid by filtration. e. Wash the solid with water and purify by recrystallization.

Causality and Field Insights:

  • Critical Temperature Control: Diazonium salts are notoriously unstable and can decompose uncontrollably at higher temperatures. Maintaining the 0-5 °C range is paramount for safety and yield.

  • Mechanism: The reaction proceeds via a radical mechanism initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[12][14]

  • Scope: By substituting CuBr with CuCl or CuCN, the corresponding 2-chloro or 2-cyano derivatives can be synthesized, respectively.

Conclusion

The functionalization of the 2-amino group of this compound is a cornerstone of synthetic strategies targeting novel therapeutics. The protocols detailed in this guide—acylation, sulfonylation, Buchwald-Hartwig amination, and Sandmeyer reactions—represent a robust toolkit for chemists. The choice of method depends on the desired functionality, with each protocol offering unique advantages. By understanding the underlying principles and paying close attention to the procedural details and safety considerations outlined, researchers can confidently and efficiently generate diverse libraries of quinoline derivatives for biological screening and lead optimization.

References

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

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  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Vemulapalli, S., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]

  • Madsen, C. S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

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  • Chen, J., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. [Link]

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  • Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link]

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  • Chinthakindi, P. K., et al. (2017). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

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Application Notes and Protocols: Strategic Coupling Reactions with the Carboxylic Acid Group of 2-Aminoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminoquinoline-4-carboxylic Acid in Modern Drug Discovery

This compound is a pivotal scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including potential antitumor, antimalarial, antibacterial, and antiviral properties.[1][2] The quinoline core is a well-established pharmacophore, and the presence of both an amino and a carboxylic acid group provides versatile handles for chemical modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of various moieties to the carboxylic acid group of this compound. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and address potential challenges to ensure successful and reproducible synthetic outcomes.

Understanding the Substrate: Chemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. This compound (C₁₀H₈N₂O₂) is a heterocyclic compound with a molecular weight of approximately 188.18 g/mol .[3]

Structure and Key Features:

  • Carboxylic Acid Group (-COOH) at C4: The primary site for the coupling reactions discussed herein. Its acidity and reactivity are influenced by the electron-withdrawing nature of the quinoline ring.

  • Amino Group (-NH₂) at C2: A key functional group that can also participate in reactions. While our focus is on the carboxylic acid, the presence of this nucleophilic group necessitates careful consideration of reaction conditions to avoid self-condensation or other side reactions.

  • Quinoline Core: A bicyclic aromatic system that imparts rigidity and specific electronic properties to the molecule. It can influence the solubility and reactivity of the functional groups.

The molecule's structure can be visualized as:

Caption: Structure of this compound.

Core Principles of Carboxylic Acid Activation for Amide Bond Formation

Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[4][5][6][7] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.

The general workflow for amide bond formation is as follows:

G cluster_workflow Amide Bond Formation Workflow Carboxylic_Acid This compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Amine (R-NH₂) Amine->Amide_Product

Caption: General workflow for amide bond formation.

Choosing the Right Coupling Reagent: A Comparative Overview

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and the need to suppress side reactions like racemization (if coupling with chiral amines).

Coupling ReagentAcronymKey FeaturesCommon Applications
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble carbodiimide; byproduct is also water-soluble, facilitating purification.[8][9][10]Aqueous and organic media; bioconjugation.
DicyclohexylcarbodiimideDCCInexpensive and effective; byproduct (dicyclohexylurea) is insoluble in most organic solvents.[4][8]Primarily in organic solvents; solution-phase synthesis.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHigh coupling efficiency, fast reaction rates, and low racemization.[8][11][12]Difficult couplings, sterically hindered substrates, solid-phase peptide synthesis.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUSimilar to HATU but can be less reactive; cost-effective.[8][11]Routine peptide synthesis.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHigh efficiency and low racemization.[8]Peptide synthesis, particularly for complex fragments.

The Role of Additives: Enhancing Efficiency and Preventing Side Reactions

Coupling reactions are often performed in the presence of additives that can improve yields and minimize side reactions.

  • 1-Hydroxybenzotriazole (HOBt) and N-hydroxysuccinimide (NHS): These additives react with the activated carboxylic acid intermediate (e.g., the O-acylisourea formed with carbodiimides) to generate a more stable active ester.[8][13] This active ester is less prone to side reactions and racemization and reacts efficiently with the amine.

  • Bases (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)): Non-nucleophilic bases are often required, especially with uronium/aminium and phosphonium salt reagents, to deprotonate the carboxylic acid and neutralize any acidic byproducts.[11]

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many coupling reagents are moisture-sensitive and can be irritating.

Protocol 1: EDC/NHS Coupling in Organic Solvent

This is a robust and widely used method for amide bond formation.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, but recommended)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM.

  • Addition of Reagents: Add NHS (1.2 eq) and the amine of interest (1.1 eq). If the amine is provided as a salt (e.g., hydrochloride), add DIPEA (1.5-2.0 eq) to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction and minimize side reactions.

  • Activation: Slowly add EDC (1.5 eq) to the cooled reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

G cluster_protocol1 Protocol 1: EDC/NHS Coupling Workflow Start Dissolve this compound, NHS, and Amine in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_EDC Slowly Add EDC Cool->Add_EDC Stir Stir at Room Temperature (12-24h) Add_EDC->Stir Workup Aqueous Work-up Stir->Workup Purify Purification (Column Chromatography) Workup->Purify

Caption: Workflow for EDC/NHS coupling.

Protocol 2: HATU Coupling for Challenging Substrates

HATU is an excellent choice for sterically hindered amines or when faster reaction times are desired.

Materials:

  • This compound

  • Amine of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents as in Protocol 1

Step-by-Step Procedure:

  • Pre-activation (Optional but Recommended): To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the active ester, which can lead to higher yields.[14]

  • Amine Addition: Add the amine of interest (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/NHS. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[13]

    • Ineffective Activation: For challenging substrates, consider switching to a more powerful coupling reagent like HATU.[13]

    • Stoichiometry: Optimize the molar ratios of the coupling reagents and base. A slight excess of the coupling agent is common.

  • Side Reactions:

    • Self-Condensation: The 2-amino group of one molecule could potentially react with the activated carboxylic acid of another. While generally less reactive than the primary amine you are adding, this can be minimized by adding the coupling reagent last or by using a slow addition of the activated acid to a solution of the amine.

    • Guanidinylation of the Amine: When using excess uronium-based reagents like HATU or HBTU, the free amine can be capped by reaction with the coupling agent.[13] Using stoichiometric or a slight excess of the coupling reagent can prevent this.

  • Solubility Issues: this compound and its derivatives may have limited solubility in some common organic solvents. DMF is often a good choice. Gentle heating may be required to achieve complete dissolution before cooling for the reaction.

Conclusion

The successful derivatization of this compound via coupling reactions at its carboxylic acid moiety is a critical step in the synthesis of novel compounds for drug discovery. By understanding the principles of carboxylic acid activation and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently generate diverse libraries of amides. The protocols provided herein for EDC/NHS and HATU coupling offer robust starting points for both routine and more challenging syntheses. Careful attention to anhydrous conditions and reaction monitoring will ensure high yields and purity of the desired products.

References

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • OUCI. (n.d.). Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis Derivatives of 2-Amino-4-quinolones from 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2019, March 18). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • National Institutes of Health. (2024, October 11). Electrochemical aptasensor for 2-amino-2-thiazoline-4-carboxylic acid (ATCA), a metabolite for cyanide poisoning. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? : r/Chempros. Retrieved from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Baishideng Publishing Group. (2012, October 26). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Retrieved from [Link]

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Sources

Application Notes and Protocols: Elucidating the Mechanism of Action of 2-Aminoquinoline-4-carboxylic Acid-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminoquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as inhibitors of various enzyme classes such as histone deacetylases (HDACs), dihydroorotate dehydrogenase (DHODH), and N-myristoyltransferase (NMT).[1][2][3][4] This guide focuses on a systematic approach to determine the mechanism of action for novel this compound-based compounds designed as protein kinase inhibitors. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5][6]

This document provides a comprehensive workflow, from initial biochemical characterization to in-depth biophysical analysis, to rigorously define how these inhibitors interact with their kinase targets. The protocols and explanations are designed to provide not just a set of instructions, but a strategic framework for generating robust and reliable data.

I. Initial Biochemical Characterization: Enzyme Kinetics and Potency

The first step in characterizing a novel inhibitor is to determine its potency and mode of inhibition against the purified target enzyme. This is typically achieved through enzyme kinetics studies.[7][8]

A. Determining IC50 (Half-Maximal Inhibitory Concentration)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a key measure of inhibitor potency.[9]

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a generic substrate)

This protocol is a template and should be optimized for the specific kinase of interest. Many commercial kits are available that utilize methodologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence to measure kinase activity.[10]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • This compound-based inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc.)

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their optimal concentrations in the kinase assay buffer. The optimal concentrations should be determined empirically, typically at or below the Km for ATP and the peptide substrate.[8]

  • Inhibitor Dilution Series: Prepare a serial dilution of the this compound-based inhibitor. A common approach is a 2- or 3-fold dilution series.[11]

  • Assay Setup (96- or 384-well plate):

    • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add the diluted kinase solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Reaction and Detection:

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[12]

B. Determining the Mechanism of Inhibition (e.g., Competitive, Non-competitive)

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. This is determined by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of varying concentrations of the inhibitor.[7][12]

Protocol: Enzyme Kinetics Study

Procedure:

  • Varying Substrate Concentrations: Prepare a series of dilutions for one substrate (e.g., ATP), while keeping the other substrate (peptide) at a constant, saturating concentration.

  • Two Experimental Sets:

    • Set 1 (Without Inhibitor): Measure the initial reaction rates at each ATP concentration in the absence of the inhibitor.

    • Set 2 (With Inhibitor): Repeat the measurements at each ATP concentration in the presence of a fixed concentration of the this compound-based inhibitor (typically at a concentration close to its IC50).

  • Data Analysis:

    • For each set, plot the initial reaction rate (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the mechanism of inhibition.[7]

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[12]

II. Cellular Activity and Target Engagement

While in vitro assays are essential, it is critical to determine if the inhibitor is active in a cellular context and engages its intended target within the complex environment of a living cell.[5][13]

A. Cell-Based Kinase Activity Assays

These assays measure the inhibitor's ability to block the kinase's activity inside the cell, often by quantifying the phosphorylation of a downstream substrate.[6][13]

Protocol: Western Blotting for Phospho-Substrate Levels

Procedure:

  • Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with increasing concentrations of the this compound-based inhibitor for a specific duration.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Also, probe a separate membrane (or strip and re-probe the same one) with an antibody for the total substrate protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of inhibitor concentration.

B. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify direct target engagement in a cellular environment. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[14][15][16][17][18]

Protocol: CETSA® for Target Engagement

Procedure:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control.

  • Heating Step: Aliquot the treated cell suspensions and heat them to a range of different temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[16]

Visualizing the Experimental Workflow

G cluster_0 Biochemical Characterization cluster_1 Cellular Assays cluster_2 Biophysical Validation a1 In Vitro Kinase Assay a2 Determine IC50 a1->a2 b1 Cell-Based Kinase Assay (Western Blot) a2->b1 Potent compounds advance a3 Enzyme Kinetics Study a4 Determine Mechanism of Inhibition a3->a4 b2 Confirm Cellular Activity b1->b2 b3 Cellular Thermal Shift Assay (CETSA) b2->b3 Active compounds advance b4 Verify Target Engagement b3->b4 c1 Isothermal Titration Calorimetry (ITC) b4->c1 Confirmed engagement advances c2 Surface Plasmon Resonance (SPR) b4->c2 Confirmed engagement advances c3 Thermodynamics & Stoichiometry c1->c3 c4 Kinetics (kon, koff) & Affinity (KD) c2->c4

Caption: A streamlined workflow for characterizing kinase inhibitors.

III. Biophysical Validation of Direct Binding

To gain a deeper, quantitative understanding of the inhibitor-target interaction, direct biophysical methods are employed. These techniques provide precise measurements of binding affinity, kinetics, and thermodynamics.[19][20][21][]

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[23][24][25][26][27][28]

Protocol: ITC for Inhibitor-Kinase Interaction

Materials:

  • Purified recombinant kinase

  • This compound-based inhibitor

  • ITC instrument

  • Matching buffer for protein and inhibitor

Procedure:

  • Sample Preparation: Dialyze the purified kinase extensively against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer.

  • Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

  • Titration:

    • Load the kinase solution into the sample cell.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the kinase solution.

  • Data Analysis:

    • The raw data consists of heat pulses for each injection.

    • Integrate the area under each peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH, ΔS).[28]

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface in real-time. It provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) in addition to the equilibrium dissociation constant (KD).[29][30][31][32][33]

Protocol: SPR for Binding Kinetics

Materials:

  • Purified recombinant kinase

  • This compound-based inhibitor

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., amine coupling kit)

  • Running buffer

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified kinase onto the sensor chip surface using a standard method like amine coupling.

  • Analyte Injection:

    • Prepare a series of dilutions of the inhibitor in the running buffer.

    • Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate. This is the association phase.

    • Switch back to flowing only the running buffer over the surface. This is the dissociation phase.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove the bound inhibitor from the kinase surface.[30]

  • Data Analysis:

    • The SPR instrument records the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, generating a sensorgram.

    • Fit the association and dissociation curves from the different inhibitor concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD (koff/kon).[33]

C. Kinobeads® Competition Binding Assay

For a broader view of selectivity, Kinobeads® can be used. This chemoproteomic approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate. The ability of a free inhibitor to compete with the beads for kinase binding is then quantified by mass spectrometry.[34][35][36][37]

Protocol: Kinobeads® Competition Assay

Procedure:

  • Cell Lysis: Prepare a native cell lysate.

  • Inhibitor Competition: Incubate the lysate with various concentrations of the this compound-based inhibitor.

  • Kinobeads® Pulldown: Add the Kinobeads® slurry to the lysate and incubate to allow kinases to bind.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the amount of each kinase pulled down at different inhibitor concentrations. This allows for the generation of dose-response curves and determination of apparent dissociation constants for many kinases simultaneously, providing a selectivity profile.[34]

Data Presentation: Summary of Expected Quantitative Data
ParameterMethodDescriptionExample Value
IC50 In Vitro Kinase AssayConcentration for 50% inhibition of enzyme activity.50 nM
Km (app) Enzyme KineticsApparent Michaelis constant.Varies with inhibitor
Vmax (app) Enzyme KineticsApparent maximum reaction velocity.Varies with inhibitor
ΔTm CETSA®Change in melting temperature upon ligand binding.+5 °C
KD ITC / SPREquilibrium dissociation constant; a measure of affinity.25 nM
n ITCStoichiometry of binding (inhibitor:protein ratio).1.1
ΔH ITCEnthalpy change of binding.-10 kcal/mol
ΔS ITCEntropy change of binding.Varies
kon SPRAssociation rate constant.1 x 10^5 M⁻¹s⁻¹
koff SPRDissociation rate constant.2.5 x 10⁻³ s⁻¹

IV. Conclusion

A thorough investigation into the mechanism of action of novel this compound-based inhibitors requires a multi-faceted approach. By systematically progressing from initial biochemical potency and mode of action studies to cellular target engagement and detailed biophysical characterization, researchers can build a comprehensive and robust data package. This logical workflow not only elucidates the specific molecular interactions driving inhibition but also provides critical insights for further drug development and optimization. Each experimental step provides a piece of the puzzle, and together, they create a clear picture of the inhibitor's mechanism, ensuring scientific integrity and trustworthiness in the findings.

References

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  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]

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  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. Retrieved January 14, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Utrecht University Research Portal. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Characterization of binding, depletion and competition properties of... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Multiplexed kinase interactome profiling quantifies cellular network activity and plasticity. (2018). PubMed Central. Retrieved January 14, 2026, from [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of 2-Aminoquinoline-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 2-Aminoquinoline-4-carboxylic acid. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of this synthesis, improve your yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with field-tested insights to support your research and development endeavors.

A Note on Synthetic Strategy: Pfitzinger vs. Friedländer Synthesis

While the Pfitzinger reaction is a well-established method for producing quinoline-4-carboxylic acids from isatin, it is not the conventional route for synthesizing quinolines with a 2-amino substituent. The classic Pfitzinger condensation of isatin with a carbonyl compound containing an α-methylene group does not readily incorporate an amino group at the 2-position.

For the synthesis of this compound, the Friedländer synthesis and its variations offer a more direct and versatile approach. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This guide will, therefore, focus on optimizing the Friedländer synthesis for your target molecule.

Understanding the Friedländer Synthesis for this compound

The Friedländer synthesis is a powerful tool for constructing the quinoline scaffold. In the context of this compound, the reaction typically proceeds via the condensation of a 2-aminobenzaldehyde with an enolizable carbonyl compound, such as a pyruvate derivative. The reaction can be catalyzed by either acids or bases.

There are two plausible mechanisms for the Friedländer synthesis[1]:

  • Aldol Condensation First: The 2-amino-substituted carbonyl and the second carbonyl compound undergo an aldol condensation, followed by cyclization and dehydration to form the quinoline ring.

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

Low yields in the Friedländer synthesis are a common challenge and can be attributed to several factors:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials and the formation of side products.[2]

  • Suboptimal Catalyst: The choice of catalyst is crucial. An inappropriate catalyst may result in low conversion rates or promote undesired side reactions.[2]

  • Incorrect Solvent: The reaction's efficiency is significantly influenced by the solvent.[2]

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can drastically reduce the yield of the desired quinoline.[2]

Q2: What are the common side products in this synthesis?

The primary side products to be aware of include:

  • Aldol Condensation Products: The ketone starting material can self-condense, particularly under basic conditions, to form α,β-unsaturated ketones.

  • Self-Condensation of the 2-Aminobenzaldehyde: This starting material can be unstable and may react with itself to form trimers or other polymeric materials.

  • Over-reaction or Degradation Products: The quinoline ring, once formed, can be susceptible to degradation under harsh conditions.

Q3: How can I improve the solubility of my reactants?

Poor solubility can hinder the reaction rate. Consider switching to a more polar solvent like DMF or ethanol, especially in microwave-assisted reactions, to improve solubility and energy absorption.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive or Inappropriate Catalyst Use a fresh batch of catalyst or consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). For some Friedländer syntheses, silica nanoparticles have proven effective.[2]
Suboptimal Reaction Temperature Incrementally increase the reaction temperature in 10°C intervals and monitor the reaction progress by TLC. Be aware that excessively high temperatures can promote side reactions.[2]
Poor Reactant Quality Ensure the purity of your starting materials. 2-aminobenzaldehydes can be unstable; consider using them immediately after preparation or purification.
Incomplete Reaction Increase the reaction time and monitor the progress using TLC or LC-MS to determine the point of maximum conversion.
Problem 2: Formation of Tarry Byproducts
Potential Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature and consider using a milder catalyst.
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting materials are consumed to avoid the formation of degradation products.
Air Sensitivity Some intermediates may be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Complex Reaction Mixture If the crude product is a complex mixture, consider a multi-step purification process. This may involve an initial acid-base extraction to separate acidic and basic components, followed by column chromatography.
Product Co-eluting with Impurities Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
Product Insolubility This compound may have limited solubility in common organic solvents. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective final purification step.

Experimental Protocols

Protocol 1: General Friedländer Synthesis of this compound

This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates and available equipment.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Sodium pyruvate (1.2 eq)

  • Potassium hydroxide (2.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add 2-aminobenzaldehyde to the basic solution and stir.

  • Add sodium pyruvate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Iodine-Catalyzed Friedländer Annulation

This method utilizes a milder catalyst.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[2]

Data Presentation

Table 1: Effect of Catalyst on Friedländer Synthesis Yield (Representative Data)

Catalyst Conditions Yield (%) Reference
KOHEthanol, RefluxVaries[General knowledge]
Trifluoroacetic acidVariesVaries[1]
p-Toluenesulfonic acidVariesVaries[1]
Iodine80-100°CVaries[2]
Lewis Acids (e.g., FeCl₃, ZnCl₂)VariesVaries[1]
NiO nanoparticlesEthanol, 80°Cup to 95[3]
Silica nanoparticlesMicrowave, 100°Cup to 93[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizing the Workflow

General Workflow for Friedländer Synthesis and Purification

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Aminobenzaldehyde + Sodium Pyruvate Catalyst Add Catalyst (e.g., KOH or I2) Reactants->Catalyst Solvent Add Solvent (e.g., Ethanol) Catalyst->Solvent Heat Heat to Reflux Solvent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Solvent_Removal Remove Solvent Cool->Solvent_Removal Extraction Aqueous Wash Solvent_Removal->Extraction Acidify Acidify to Precipitate Extraction->Acidify Filter Filter Product Acidify->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Final_Product Final_Product Dry->Final_Product Pure 2-Aminoquinoline- 4-carboxylic Acid

Caption: A typical workflow for the synthesis and purification of this compound via the Friedländer synthesis.

Troubleshooting Low Yield

G Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Conditions Review Reaction Conditions Conditions_OK Temp/Solvent OK? Check_Conditions->Conditions_OK Check_Catalyst Evaluate Catalyst Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Check_Time Optimize Reaction Time Time_OK Reaction Complete? Check_Time->Time_OK Purity_OK->Check_Conditions Yes Purify_Reactants Purify Starting Materials Purity_OK->Purify_Reactants No Conditions_OK->Check_Catalyst Yes Optimize_Temp Adjust Temperature Conditions_OK->Optimize_Temp No (Temp) Change_Solvent Change Solvent Conditions_OK->Change_Solvent No (Solvent) Catalyst_OK->Check_Time Yes New_Catalyst Use Fresh/New Catalyst Catalyst_OK->New_Catalyst No Increase_Time Increase Reaction Time Time_OK->Increase_Time No

Caption: A decision tree for troubleshooting low yields in the Friedländer synthesis.

References

  • Friedländer synthesis. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Shaik, F., et al. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.

Sources

Technical Support Center: Troubleshooting Side-Product Formation in the Doebner Synthesis of 2-Aminoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful three-component reaction for the synthesis of quinoline-4-carboxylic acids, with a specific focus on 2-Aminoquinoline-4-carboxylic acid. While the Doebner reaction is a cornerstone of heterocyclic chemistry, its multi-component nature can lead to challenges, most notably the formation of undesired side-products that can complicate purification and reduce yields.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, mitigate, and resolve common issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Doebner reaction in the context of synthesizing this compound.

Q1: What is the Doebner reaction and what are the likely starting materials for this compound?

The Doebner reaction is a classic organic synthesis that constructs quinoline-4-carboxylic acids from three components: an aniline, an aldehyde, and pyruvic acid.[3][4] For the specific target of This compound , the most direct, albeit challenging, starting material is 2-aminobenzaldehyde , which serves as the aniline and aldehyde component in one molecule, reacting with pyruvic acid. However, a significant challenge with 2-aminobenzaldehyde is its propensity for self-condensation.[5] An alternative route could involve a protected 2-aminobenzaldehyde or a related substrate to circumvent this issue.

Q2: What is the underlying mechanism of the Doebner reaction?

The precise mechanism remains a subject of discussion, with two primary pathways proposed in the literature.[3][6] Both pathways converge on a key aniline derivative intermediate which then undergoes intramolecular cyclization, dehydration, and oxidation to yield the final aromatic quinoline structure.[7]

  • The Aldol-First Pathway: Begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde. This is followed by a Michael addition of the aniline.

  • The Schiff Base-First Pathway: Involves the initial formation of a Schiff base from the aniline and the aldehyde, which then reacts with the enol of pyruvic acid.

Doebner_Mechanism cluster_0 Proposed Pathways Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Unsaturated_Acid β,γ-Unsaturated α-Keto Acid Aldehyde->Unsaturated_Acid Pyruvic_Acid Pyruvic Acid (Enol) Pyruvic_Acid->Unsaturated_Acid Intermediate Aniline Derivative (Michael Adduct) Schiff_Base->Intermediate + Pyruvic Acid Unsaturated_Acid->Intermediate + Aniline Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration & Oxidation

Caption: Proposed mechanisms for the Doebner Reaction.

Q3: Why is the synthesis of this compound particularly prone to side-product formation?

Several factors contribute to the complexity of this specific synthesis:

  • Reactive Starting Material: 2-Aminobenzaldehyde is inherently unstable and can readily undergo self-condensation reactions under both acidic and basic conditions, competing directly with the desired Doebner pathway.[5]

  • Multi-Component Complexity: Like all Doebner reactions, the presence of three reactive species (or two in the case of 2-aminobenzaldehyde and pyruvic acid) creates a landscape of competing reactions.

  • Harsh Conditions: The reaction often requires heating, which can accelerate the rate of side-reactions, particularly polymerization, leading to the formation of intractable tars.[8]

Q4: What are the most common classes of side-products to expect?

Researchers should be vigilant for the following impurities:

  • Tar/Polymerization Products: Dark, insoluble materials resulting from the acid-catalyzed polymerization of aldehydes or other reactive intermediates.[9]

  • Self-Condensation Products: Trimers and tetramers of 2-aminobenzaldehyde can form, which are known to coordinate with metal ions.[5]

  • 2-Methylquinoline-4-carboxylic acid: A recently identified byproduct that can arise from the reaction of the aniline component with two molecules of pyruvic acid, or a related pathway, especially if the order of reactant addition is not controlled.[10]

  • Incompletely Cyclized Intermediates: The Michael adduct or other intermediates may be isolated if the final cyclization and dehydration/oxidation steps are inefficient.

Section 2: Troubleshooting Guide: Diagnosis and Mitigation of Side-Products

This guide is structured around common experimental observations. Use it to diagnose potential issues and implement effective solutions.

Issue 1: Reaction yields are consistently low, or the reaction fails to proceed.
  • Observation: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials with little to no product formation.

  • Analysis & Solution: Low conversion is typically traced back to reagent quality or suboptimal reaction conditions.

Probable CauseRecommended Solution & Scientific Rationale
Poor Reagent Quality Solution: Purify the starting materials immediately before use. Aniline derivatives should be distilled to remove oxidation products. Aldehydes, especially 2-aminobenzaldehyde, are prone to polymerization and should be used as fresh, high-purity reagents.[8] Rationale: Oxidized anilines are less nucleophilic and can introduce impurities. Polymerized aldehydes are unreactive and contribute to tar formation.
Suboptimal Reaction Conditions Solution: For challenging substrates like electron-deficient anilines (or the intramolecular case of 2-aminobenzaldehyde), traditional conditions like refluxing in ethanol may be insufficient.[2] Switch to a more robust system, such as using a Lewis acid catalyst (e.g., BF₃·THF) in an aprotic solvent like acetonitrile (MeCN) at elevated temperatures (e.g., 65-80 °C).[2][11] Rationale: Lewis acids activate the aldehyde carbonyl group towards nucleophilic attack more effectively than Brønsted acids, while aprotic solvents can prevent side reactions involving the solvent.
Incorrect Stoichiometry Solution: Carefully control the stoichiometry. An excess of the aldehyde or pyruvic acid can favor side reactions. Begin with a 1.0:1.1:1.0 ratio of Aniline:Aldehyde:Pyruvic Acid as a starting point for optimization. Rationale: The reaction mechanism involves a precise sequence of additions. Skewing the stoichiometry can push the equilibrium towards undesired pathways.
Issue 2: The reaction mixture turns into a dark, intractable tar.
  • Observation: The solution darkens significantly and becomes a thick, viscous liquid or solid, making product isolation difficult or impossible.

  • Analysis & Solution: Tar formation is a classic problem in reactions of this type and is almost always linked to uncontrolled polymerization.[8]

Probable CauseRecommended Solution & Scientific Rationale
High Reaction Temperature Solution: Reduce the reaction temperature. While heat is often necessary, excessive temperatures dramatically accelerate polymerization.[8] Start the reaction at a lower temperature (e.g., 40-50 °C) and only increase it if conversion is sluggish, while monitoring for discoloration. Rationale: Polymerization reactions often have a higher activation energy than the desired product formation. Lowering the temperature disproportionately slows the undesired pathway.
Rapid Reagent Addition Solution: Implement a slow, dropwise addition of one of the components into the heated reaction mixture. A highly effective method is to pre-mix the aniline and aldehyde, heat to the target temperature, and then add a solution of pyruvic acid dropwise over several hours.[11] Rationale: This strategy keeps the instantaneous concentration of the most reactive species low, minimizing self-condensation and polymerization while favoring the desired multi-component reaction.
Overly Aggressive Catalyst Solution: If using a strong Brønsted acid like H₂SO₄, consider switching to a milder Lewis acid (e.g., BF₃·THF, SnCl₄) or a solid-supported acid catalyst.[8][11] Rationale: Strong acids are aggressive catalysts for polymerization. Milder acids can provide the necessary activation for the Doebner reaction with less degradation of starting materials.
Issue 3: A significant, unexpected side-product is isolated.
  • Observation: The primary isolated product has the wrong molecular weight or NMR spectrum, indicating a consistent, alternative reaction pathway is dominating.

  • Analysis & Solution: This points to a specific, competing reaction. For this compound synthesis, the self-condensation of 2-aminobenzaldehyde is a primary suspect.

Side_Products Reactants 2-Aminobenzaldehyde + Pyruvic Acid Doebner_Pathway Desired Doebner Reaction (Controlled Conditions) Reactants->Doebner_Pathway Side_Pathway1 Self-Condensation (High Concentration, Heat) Reactants->Side_Pathway1 Side_Pathway2 Polymerization (Strong Acid, High Heat) Reactants->Side_Pathway2 Product This compound Doebner_Pathway->Product Side_Product1 Condensation Products (e.g., Trimers) Side_Pathway1->Side_Product1 Side_Product2 Tar Side_Pathway2->Side_Product2

Caption: Competing pathways in the synthesis of this compound.

Probable CauseRecommended Solution & Scientific Rationale
Self-Condensation of 2-Aminobenzaldehyde Solution: This is the most likely cause. Use the slow-addition protocol described in Issue 2 . Ensure the reaction is not run at an unnecessarily high concentration. Alternatively, consider using a starting material where the amine is protected (e.g., as an amide) or the aldehyde is protected (e.g., as an acetal), followed by a deprotection step after the quinoline core is formed. Rationale: The self-condensation of 2-aminobenzaldehyde is a bimolecular or trimolecular process.[5] By keeping its concentration low (via slow addition or high dilution), you can kinetically favor the desired intramolecular Doebner reaction with pyruvic acid.
Formation of 2-methylquinoline derivative Solution: This byproduct indicates a reaction pathway that excludes the aldehyde.[10] The order of addition is critical. Do not pre-mix the aniline (2-aminobenzaldehyde) and pyruvic acid. The recommended order is to add pyruvic acid last to a mixture of the other components.[11] Rationale: Pre-mixing the amine and pyruvic acid can facilitate their condensation, especially at elevated temperatures, leading to the 2-methyl byproduct. Adding pyruvic acid last ensures the primary reaction is with the pre-formed Schiff base or related intermediate.

Section 3: Recommended Protocols & Workflows

Protocol 1: Optimized Doebner Synthesis for Challenging Substrates

This protocol is adapted from methodologies proven effective for electron-deficient anilines, which present similar reactivity challenges to 2-aminobenzaldehyde, and is designed to minimize side reactions.[2][11]

  • Reagent Preparation:

    • To a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, add the aniline component (e.g., 2-aminobenzaldehyde, 1.0 equiv).

    • Add the second aldehyde, if applicable (1.1 equiv), and anhydrous acetonitrile (MeCN).

    • Add the Lewis acid catalyst (e.g., BF₃·THF, 0.28 equiv).

  • Initial Reaction:

    • Stir the mixture at 65 °C for 10-15 minutes to facilitate the formation of the initial Schiff base intermediate.

  • Pyruvic Acid Addition:

    • Prepare a solution of pyruvic acid (1.0 equiv) in anhydrous MeCN.

    • Using the dropping funnel, add the pyruvic acid solution dropwise to the reaction mixture over a period of 2-3 hours while maintaining the temperature at 65 °C.

  • Reaction Completion:

    • After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 18-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Perform a standard aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous Na₂SO₄, and concentrating under reduced pressure.

    • The crude product, a carboxylic acid, can often be purified by recrystallization or by column chromatography if necessary.

Protocol 2: Analytical Workflow for Reaction Monitoring

Effective troubleshooting requires accurate analysis.

  • Thin-Layer Chromatography (TLC): Use TLC for rapid, qualitative monitoring. A suitable mobile phase might be a mixture of ethyl acetate and hexanes, often with 1% acetic acid added to prevent the carboxylic acid product from streaking. Visualize under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. Dilute a small aliquot of the reaction mixture and inject it to identify the molecular weights of the product and any major byproducts. This can immediately confirm the formation of self-condensation products or other unexpected species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After workup, obtain a ¹H NMR spectrum of the crude product. This will provide a ratio of the desired product to impurities and give structural clues to the identity of any major side-products.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Conversion Analyze Crude by LC-MS/TLC: Is conversion low? Start->Check_Conversion Check_Tar Is there significant tar formation? Check_Conversion->Check_Tar No Sol_Conversion 1. Verify reagent purity. 2. Increase temperature gradually. 3. Switch to Lewis Acid (BF₃·THF). Check_Conversion->Sol_Conversion Yes Check_Byproduct Is a major side-product observed? Check_Tar->Check_Byproduct No Sol_Tar 1. Lower reaction temperature. 2. Implement slow, dropwise addition. 3. Use a milder catalyst. Check_Tar->Sol_Tar Yes Sol_Byproduct 1. Identify byproduct via MS. 2. Control stoichiometry & order of addition. 3. Consider protecting groups. Check_Byproduct->Sol_Byproduct Yes End Optimized Reaction Check_Byproduct->End No / Resolved Sol_Conversion->End Sol_Tar->End Sol_Byproduct->End

Caption: A logical workflow for troubleshooting common issues.

References

  • Doebner reaction - Wikipedia. Wikipedia. [Link]

  • Doebner Reaction. Name Reactions in Organic Synthesis. [Link]

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, Vol 51, No 13. [Link]

  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. YouTube. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. National Institutes of Health. [Link]

  • Doebner–Miller reaction - Wikipedia. Wikipedia. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. National Institutes of Health. [Link]

  • 2-Aminobenzaldehyde - Wikipedia. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

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Technical Support Center: Stability of 2-Aminoquinoline-4-carboxylic Acid in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Aminoquinoline-4-carboxylic acid in their experiments and require a comprehensive understanding of its stability in dimethyl sulfoxide (DMSO) stock solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to ensure the integrity and reproducibility of your experimental results.

Introduction: The Criticality of Stock Solution Stability

In drug discovery and biomedical research, the reliability of in vitro and in vivo data is fundamentally dependent on the quality of the compound stock solutions. Any degradation or precipitation of the active molecule can lead to inaccurate concentration determination, resulting in misleading biological data and a significant loss of time and resources. This compound, a key building block and research chemical, is no exception. Its stability in DMSO, the most common solvent for compound storage, is paramount. This guide will walk you through the potential challenges, provide actionable troubleshooting steps, and equip you with the knowledge to maintain the stability of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns regarding the stability of this compound in DMSO.

Q1: What are the primary factors that can affect the stability of this compound in DMSO?

A1: Several factors can compromise the stability of your stock solution:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water can decrease the solubility of hydrophobic compounds and may promote hydrolysis of susceptible molecules. Carboxylic acids, in particular, are noted to be more prone to precipitation from "wet" DMSO.

  • Temperature: While low-temperature storage is generally recommended, repeated freeze-thaw cycles can be detrimental. These cycles can lead to the formation of concentration gradients and may cause the compound to precipitate out of solution. Long-term storage at room temperature is generally not advisable and can accelerate degradation. One study on a large compound library showed that after one year of storage in DMSO at room temperature, the probability of observing the compound was only 52%.[3]

  • Light Exposure: Quinoline derivatives can be susceptible to photodegradation. Exposure to light, especially UV light, can induce chemical reactions that alter the molecular structure.

  • pH: Although DMSO is an aprotic solvent, any absorbed water can create a microenvironment where pH can play a role. Furthermore, when the DMSO stock is diluted into aqueous buffers for assays, the pH of the buffer will significantly impact the solubility and stability of the acidic this compound.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of sensitive compounds.

Q2: I've observed precipitation in my DMSO stock solution. What should I do?

A2: Precipitation is a common issue, particularly with high-concentration stock solutions.[4] Here’s a step-by-step approach to address this:

  • Visual Inspection: Carefully inspect the vial for any visible crystals or cloudiness.

  • Gentle Warming: Gently warm the solution in a water bath (30-40°C) while vortexing or sonicating.[5] This can often redissolve the precipitate. Avoid excessive heat, as it may degrade the compound.

  • Confirm with Fresh DMSO: If redissolving fails, it could indicate that the compound has reached its solubility limit in your current DMSO, which may have absorbed water. Try dissolving a fresh, small sample of the compound in anhydrous DMSO to confirm its expected solubility.

  • Consider Lower Concentration: If the compound consistently precipitates at a high concentration, consider preparing and storing your stock solutions at a lower, more stable concentration.

Q3: How should I properly store my this compound DMSO stock solutions?

A3: Proper storage is crucial for maintaining the integrity of your compound. Follow these best practices:

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions to minimize water absorption.[5]

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Low-Temperature Storage: For long-term storage (months to years), store the aliquots at -20°C or -80°C.[6]

  • Protect from Light: Store vials in a dark container or wrapped in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize oxidation.

Q4: For how long can I store my this compound stock solution at -20°C?

A4: While there is no definitive, universal expiry date for all compound stock solutions, a general guideline for many compounds in DMSO at -20°C is up to 3-6 months.[6] However, for critical experiments, it is highly recommended to perform periodic quality control checks or to prepare fresh stock solutions more frequently. For longer-term storage, -80°C is preferable.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you might encounter and how to resolve them.

Issue Potential Cause Troubleshooting Steps
Compound precipitates upon dilution into aqueous buffer. The compound has low aqueous solubility, and the sudden change in solvent polarity causes it to "crash out."1. Decrease the final DMSO concentration: Aim for a final DMSO concentration of ≤1% in your assay.[7] 2. Adjust buffer pH: Since this compound is acidic, increasing the pH of the aqueous buffer (making it more basic) will deprotonate the carboxylic acid, forming a more soluble salt.[5] 3. Use a co-solvent or surfactant: In some cases, adding a small amount of a pharmaceutically acceptable co-solvent or a non-ionic surfactant (e.g., Tween® 80) to the aqueous buffer can improve solubility.[7] 4. Stepwise dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.
Inconsistent results from the same stock solution over time. The compound may be degrading in the stock solution.1. Perform a stability check: Use an analytical method like HPLC-UV to assess the purity of your stock solution over time (see Experimental Protocol below). 2. Prepare fresh stock solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound for your experiments. 3. Review storage conditions: Ensure that the stock solution has been stored correctly (frozen, protected from light, and tightly sealed).
Vial of solid compound appears empty or contains very little material. The compound may be a fine, lyophilized powder that is difficult to see.1. Do not assume the vial is empty. 2. Add the appropriate volume of anhydrous DMSO as calculated to achieve your desired stock concentration. 3. Vortex and/or sonicate the sealed vial to ensure all the compound is dissolved.

Experimental Protocol: Assessing the Stability of this compound in DMSO

To ensure the highest level of scientific integrity, it is recommended to perform an in-house stability study for your specific experimental conditions. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and reliable method for this purpose.

Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

  • This compound

  • Anhydrous DMSO (high purity)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve it in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM).

    • Ensure the compound is fully dissolved using vortexing and/or brief sonication.

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µM).

    • Inject the sample into the HPLC system.

    • Develop an HPLC method that gives a sharp, symmetrical peak for the parent compound. A good starting point for the mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid. The UV detector should be set to a wavelength where the compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer or a diode array detector on the HPLC).

    • Record the peak area and retention time of the this compound peak. This will serve as your baseline (100% purity).

  • Storage and Sampling:

    • Aliquot the remaining stock solution into several vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).

    • Store the vials under the designated conditions, protected from light.

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

  • Analysis at Each Time Point:

    • Allow the frozen samples to thaw completely at room temperature.

    • Prepare a dilution for HPLC analysis as done for the T=0 sample.

    • Inject the sample and record the chromatogram.

    • Analyze the chromatogram for:

      • A decrease in the peak area of the parent compound.

      • The appearance of any new peaks, which would indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound against time for each storage condition.

Expected Outcome: This study will provide quantitative data on the stability of this compound in DMSO under your specific laboratory conditions, allowing you to establish appropriate storage procedures and an effective shelf-life for your stock solutions.

Visualizing Key Concepts

Diagram 1: Factors Affecting Stock Solution Stability

StabilityFactors cluster_main Stability of this compound in DMSO cluster_factors Potential Instability Factors cluster_outcomes Consequences Compound This compound in DMSO Stock Solution Water Water Absorption (Hygroscopicity) Compound->Water Temp Temperature (Freeze-Thaw, High Temp) Compound->Temp Light Light Exposure (Photodegradation) Compound->Light Oxygen Oxidation Compound->Oxygen Precipitation Precipitation Water->Precipitation Degradation Chemical Degradation Temp->Degradation Temp->Precipitation Light->Degradation Oxygen->Degradation

Caption: Key environmental factors contributing to the instability of DMSO stock solutions.

Diagram 2: Troubleshooting Workflow for Precipitated Stock Solutions

TroubleshootingWorkflow start Precipitate Observed in DMSO Stock Solution visual_inspect Visually Inspect for Crystals/Cloudiness start->visual_inspect warm_sonicate Gentle Warming (30-40°C) & Vortex/Sonication visual_inspect->warm_sonicate check_dissolved Does it Redissolve? warm_sonicate->check_dissolved use_solution Solution is Usable (Proceed with Caution) check_dissolved->use_solution Yes test_fresh Test Solubility with Fresh, Anhydrous DMSO check_dissolved->test_fresh No check_solubility Is it Soluble in Fresh DMSO? test_fresh->check_solubility lower_conc Prepare New Stock at a Lower Concentration check_solubility->lower_conc Yes contact_support Potential Compound Degradation. Contact Supplier. check_solubility->contact_support No

Caption: A logical workflow for addressing precipitation in DMSO stock solutions.

Conclusion

Maintaining the stability of this compound in DMSO stock solutions is a critical aspect of ensuring the quality and reliability of your research. By understanding the factors that can lead to instability and implementing the best practices for preparation, storage, and handling outlined in this guide, you can minimize the risk of compound degradation and precipitation. Proactive stability testing provides the ultimate assurance of your stock solution's integrity. Should you encounter persistent issues, do not hesitate to reach out to your compound supplier for further assistance.

References

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved January 14, 2026, from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • Reddit. (2023). DMSO shelf life. Retrieved January 14, 2026, from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, M. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-13.
  • Rani, S., & Singh, R. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., Mellist, D. A., & Riddle, S. M. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Popa-Burke, I. G., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

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Technical Support Center: Troubleshooting Low Cell Permeability of 2-Aminoquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoquinoline-4-carboxylic acid derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common challenges related to the low cell permeability of this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit low cell permeability?

A1: The low cell permeability of these derivatives often stems from their inherent physicochemical properties. The presence of both a carboxylic acid and an amino group can lead to a molecule that is highly polar and potentially charged at physiological pH.[1][2] Most carboxylic acids have a pKa between 3.5 and 4.5, meaning they are typically ionized (deprotonated) under normal physiological conditions, which can impede their ability to cross the lipophilic cell membrane.[2]

Key contributing factors include:

  • High Polarity: The carboxylic acid and amino moieties contribute to a high polar surface area (PSA), which can hinder passive diffusion across the lipid bilayer of the cell membrane.

  • Ionization at Physiological pH: At a physiological pH of around 7.4, the carboxylic acid group is typically deprotonated (negatively charged), and the amino group may be protonated (positively charged), creating a zwitterionic species or a net charge that is unfavorable for passive diffusion.[1][2]

  • Low Lipophilicity: The ionized state of the molecule at physiological pH often results in a low octanol-water partition coefficient (LogP) or distribution coefficient (LogD), indicating a preference for the aqueous phase over the lipid membrane.[2]

  • Hydrogen Bonding Capacity: The presence of hydrogen bond donors (amino group) and acceptors (carboxylic acid, quinoline nitrogen) can lead to strong interactions with water molecules, further reducing the molecule's ability to partition into the cell membrane.[3][4][5]

Q2: What is "Lipinski's Rule of Five," and how does it relate to my compounds?

A2: Lipinski's Rule of Five is a guideline used in drug discovery to assess the "drug-likeness" of a chemical compound, particularly its potential for oral bioavailability.[3][5] It suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • An octanol-water partition coefficient (log P) not greater than 5.[4][5]

While not a strict rule, it provides a useful framework for identifying potential permeability issues early in development.[3][6][7] Your this compound derivatives should be evaluated against these parameters to understand if their physicochemical properties fall outside the typical range for orally absorbed drugs.

Q3: What are the primary methods to assess cell permeability in the lab?

A3: The two most common in vitro methods for assessing intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[8][9][10]

  • PAMPA: This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[11][12] It is a high-throughput and cost-effective method for screening compounds based on their passive permeability alone.[10][13][14]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma.[8][9][15] This model mimics the human intestinal epithelium and can assess both passive diffusion and active transport mechanisms, including efflux.[9][15][] It is considered the gold standard for in vitro prediction of oral drug absorption.[15]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common scenarios encountered when working with this compound derivatives with low cell permeability.

Scenario 1: Low Permeability Observed in PAMPA Assay

If your compound shows low permeability in a PAMPA assay, it strongly suggests that poor passive diffusion is the primary issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low PAMPA permeability.

Detailed Steps & Explanations:
  • Analyze Physicochemical Properties:

    • Action: Calculate or experimentally determine the LogP and pKa of your derivative. Based on the pKa, calculate the LogD at the pH of the PAMPA assay (typically 7.4).

    • Rationale: A low LogD value at physiological pH is a strong indicator of poor lipophilicity and, consequently, low passive permeability.[2]

  • Assess Aqueous Solubility:

    • Action: Determine the kinetic or thermodynamic solubility of your compound in the assay buffer.

    • Rationale: Poor solubility can lead to an underestimation of permeability, as the concentration of the compound available to permeate the membrane is limited.

  • Implement a Prodrug Strategy:

    • Action: If low lipophilicity is the primary issue, consider synthesizing ester prodrugs of the carboxylic acid moiety.[17][18][19][20] This masks the ionizable group, increasing lipophilicity and enhancing passive diffusion.[1][2]

    • Rationale: Esterification of the carboxylic acid is a common and effective strategy to improve the bioavailability of acidic drugs.[2][18][20] The ester can be cleaved by intracellular esterases to release the active parent drug.

  • Optimize Formulation:

    • Action: For compounds with low solubility, explore the use of co-solvents (e.g., DMSO, ethanol) or solubilizing excipients in the donor compartment of the PAMPA plate.

    • Rationale: Improving the solubility ensures that the compound concentration in the donor well does not become a limiting factor for permeation.

Scenario 2: Low Permeability in Caco-2 Assay, but Moderate to High in PAMPA

This discrepancy often points towards active efflux, where the compound can enter the cell but is actively pumped out by transporter proteins.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected active efflux.

Detailed Steps & Explanations:
  • Perform a Bidirectional Caco-2 Assay:

    • Action: Measure the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[8][9]

    • Rationale: Active efflux will result in a higher rate of transport from the basolateral to the apical side, as the compound is being pumped out of the cells back into the apical compartment.

  • Calculate the Efflux Ratio (ER):

    • Action: The ER is calculated as the ratio of the apparent permeability coefficient (Papp) in the B-A direction to the Papp in the A-B direction.

    • Rationale: An ER greater than 2 is a strong indication that the compound is a substrate for an efflux transporter.

  • Identify the Specific Efflux Transporter:

    • Action: Conduct the Caco-2 assay in the presence of known inhibitors of common efflux pumps, such as verapamil for P-glycoprotein (P-gp) or KO143 for Breast Cancer Resistance Protein (BCRP).[9]

    • Rationale: A significant increase in the A-B permeability and a decrease in the ER in the presence of a specific inhibitor confirms the involvement of that transporter.[21]

  • Consider Structural Modifications:

    • Action: If efflux is confirmed, medicinal chemistry efforts can be directed towards modifying the compound's structure to reduce its affinity for the identified transporter. This may involve altering hydrogen bonding patterns or reducing the number of rotatable bonds.

Scenario 3: Compound Exhibits Cytotoxicity, Complicating Permeability Assessment

High compound cytotoxicity can compromise the integrity of the Caco-2 cell monolayer, leading to artificially high permeability values or inconclusive results.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for cytotoxicity interference.

Detailed Steps & Explanations:
  • Determine the Cytotoxicity Profile:

    • Action: Before conducting the permeability assay, determine the concentration at which your compound is toxic to Caco-2 cells using a standard cytotoxicity assay (e.g., MTT, LDH).

    • Rationale: This allows you to select a non-toxic concentration for the permeability experiment, ensuring that the results are not confounded by cell death.

  • Monitor Monolayer Integrity:

    • Action: During the Caco-2 assay, always include a negative control for monolayer integrity, such as measuring the transepithelial electrical resistance (TEER) or the permeability of a paracellular marker like Lucifer Yellow.[9]

    • Rationale: A drop in TEER values or an increase in Lucifer Yellow permeability during the assay indicates that your compound is compromising the tight junctions between the cells, invalidating the permeability results.

  • Use a Shorter Incubation Time:

    • Action: If the compound shows time-dependent toxicity, reducing the incubation time for the permeability assay may be a viable option.

    • Rationale: A shorter exposure time may allow for the measurement of permeability before significant cytotoxicity occurs.

Section 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a test compound.

Materials:

  • 96-well PAMPA plate sandwich system (donor and acceptor plates)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Test compound stock solution in DMSO

  • Control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.

  • Coat the membrane of the donor plate by adding 5 µL of the phospholipid solution to each well and allowing the solvent to evaporate.

  • Prepare the donor solutions by diluting the test and control compounds to the final desired concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be kept low (e.g., <1%).

  • Add 200 µL of the donor solutions to the coated donor plate.

  • Carefully place the donor plate onto the acceptor plate to form the sandwich.

  • Incubate the plate sandwich at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).[13][14]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the apparent permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

    Where:

    • [drug]acceptor is the concentration in the acceptor well.

    • [drug]equilibrium is the theoretical equilibrium concentration.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess both passive and active transport of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4

  • Test compound and control compounds

  • Lucifer Yellow solution

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8][15]

  • Verify the integrity of the cell monolayer by measuring the TEER values. The values should be within the laboratory's established range.

  • For the A-B permeability assessment, add the test compound to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.

  • For the B-A permeability assessment, add the test compound to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.

  • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[9]

  • At the end of the incubation, take samples from the acceptor and donor compartments.

  • Assess monolayer integrity post-assay by measuring the permeability of Lucifer Yellow.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions using the equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment.

  • Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).

Section 4: Data Summary Table

PropertyThis compoundInterpretation for Permeability
Molecular Weight188.18 g/mol [22][23]Complies with Lipinski's Rule (<500 Da)
XLogP31.8[22]Moderately lipophilic, but ionization will dominate
Hydrogen Bond Donors2[22]Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors4[22]Complies with Lipinski's Rule (<10)
Polar Surface Area76.2 Ų[22]Relatively high, may hinder passive diffusion
pKa (estimated)~4-5 (carboxylic acid), ~6-7 (amino group)Likely ionized at physiological pH 7.4

References

  • Sygnature Discovery. Caco-2 Permeability. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. Available from: [Link]

  • PubMed. Recent progress in prodrug design strategies based on generally applicable modifications. Available from: [Link]

  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]

  • Semantic Scholar. Prodrugs of Carboxylic Acids. Available from: [Link]

  • Royal Society of Chemistry. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Available from: [Link]

  • National Institutes of Health. Fast Release of Carboxylic Acid inside Cells. Available from: [Link]

  • ResearchGate. Prodrugs of Carboxylic Acids | Request PDF. Available from: [Link]

  • AZoLifeSciences. What is Lipinski's Rule of 5?. Available from: [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. Available from: [Link]

  • Patsnap. Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • PharmaInformatic. Lipinski´s Rule of 5. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • ResearchGate. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters | Request PDF. Available from: [Link]

  • PubMed. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Available from: [Link]

  • ACS Publications. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Google Patents. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
  • PubChem. This compound. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Aminoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Aminoquinoline-4-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on anticipating and resolving the challenges inherent in this process, ensuring a safe, efficient, and reproducible manufacturing workflow.

I. Overview of Synthetic Strategies and Scale-Up Considerations

The synthesis of this compound on a larger scale typically employs established named reactions, primarily the Pfitzinger reaction and the Doebner-von Miller reaction . While both are effective, they present unique challenges when transitioning to pilot or manufacturing scales. Key considerations for scale-up include:

  • Exothermic Reaction Control: Both primary synthetic routes can be highly exothermic, necessitating robust thermal management to prevent runaway reactions.[1][2]

  • Reagent Addition and Mixing: Inefficient mixing can lead to localized "hot spots" and the formation of impurities.

  • Impurity Profile and Control: The formation of by-products, including tars and polymeric materials, is a common issue that can complicate purification and reduce yield.[1]

  • Product Isolation and Purification: Isolating the target molecule with high purity on a large scale requires optimized crystallization and filtration processes.

This guide will delve into the specifics of each synthetic route, offering practical solutions to these and other challenges you may encounter.

II. Troubleshooting Guide and FAQs

This section is designed to provide direct answers to common problems encountered during the scale-up synthesis of this compound.

A. Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[3][4] For the synthesis of our target molecule, a suitable reactant providing the 2-amino functionality is required.

Q1: My Pfitzinger reaction is showing low yield and significant tar formation upon scale-up. What are the likely causes and how can I mitigate this?

A1: This is a frequent challenge in large-scale Pfitzinger reactions. The primary culprits are often poor temperature control and suboptimal reaction conditions.

  • Causality: The reaction of isatin with a strong base is exothermic.[2] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating, which promotes the polymerization of reactants and intermediates, resulting in tar formation and reduced yield.[1]

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add the strong base (e.g., potassium hydroxide solution) to the isatin solution slowly and at a controlled temperature. Utilize a jacketed reactor with an efficient cooling system.

    • Vigorous Agitation: Ensure efficient stirring throughout the reaction to maintain a homogenous temperature and prevent the formation of localized hot spots.

    • Solvent Selection: While ethanol is commonly used, consider a higher-boiling point solvent if better temperature control is needed, though this may require process re-optimization.

    • Optimized Reaction Temperature: While the reaction is often run at reflux, carefully evaluate if a lower temperature for a longer duration can minimize side reactions without significantly impacting the reaction rate.

Q2: I am observing incomplete conversion of my starting materials even after extended reaction times. What should I investigate?

A2: Incomplete conversion can stem from several factors, including reagent quality and reaction stoichiometry.

  • Causality: The purity of isatin and the carbonyl compound are critical. Impurities can interfere with the reaction. Additionally, the stoichiometry of the base is crucial for the initial hydrolysis of isatin's amide bond.[3]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all starting materials are of high purity. Consider recrystallizing isatin if necessary.

    • Stoichiometry of Base: Carefully check the molar equivalents of the base. An insufficient amount will lead to incomplete isatin hydrolysis.

    • Reaction Monitoring: Utilize in-process controls (e.g., HPLC) to monitor the reaction progress and confirm that it has reached completion before proceeding with work-up.

Q3: The final product is difficult to purify, with persistent colored impurities. What are my options for large-scale purification?

A3: Purification is a significant hurdle in scaling up the Pfitzinger synthesis.

  • Causality: The crude product is often contaminated with colored by-products and residual starting materials.

  • Troubleshooting Steps:

    • Optimized Work-up: After acidification to precipitate the product, ensure the pH is carefully controlled to maximize precipitation of the desired acid while keeping some impurities in solution.

    • Recrystallization: This is the most effective method for purifying the crude product. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find the optimal conditions for achieving high purity and yield.

    • Activated Carbon Treatment: If colored impurities persist, consider treating a solution of the crude product with activated carbon before recrystallization.

B. Doebner-von Miller Reaction-Based Synthesis

The Doebner-von Miller reaction is the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[5] This reaction is typically acid-catalyzed.

Q1: My Doebner-von Miller reaction is extremely exothermic and difficult to control on a larger scale. How can I improve safety and reproducibility?

A1: The highly exothermic nature of this reaction is a well-documented safety concern.

  • Causality: The acid-catalyzed condensation and cyclization steps release a significant amount of heat.[1]

  • Troubleshooting Steps:

    • Slow Addition of Acid: Add the acid catalyst (e.g., sulfuric acid, hydrochloric acid) slowly and with efficient cooling.[1]

    • Moderators: The use of moderators like ferrous sulfate can help to make the reaction less violent.[1]

    • Biphasic Reaction Medium: Consider a biphasic system to control the concentration of the reactive α,β-unsaturated carbonyl compound in the aqueous phase, thereby reducing the rate of polymerization and moderating the exotherm.[6]

Q2: I am getting a low yield of the desired this compound and a significant amount of polymeric by-products. How can I address this?

A2: Polymerization of the α,β-unsaturated carbonyl compound is a common side reaction in the Doebner-von Miller synthesis.[6]

  • Causality: The acidic conditions can promote the self-polymerization of the α,β-unsaturated reactant.

  • Troubleshooting Steps:

    • In Situ Generation: Consider generating the α,β-unsaturated carbonyl compound in situ from two simpler carbonyl compounds (the Beyer method) to maintain a low concentration throughout the reaction.[5]

    • Catalyst Optimization: Explore the use of milder Lewis acid catalysts (e.g., tin tetrachloride, scandium(III) triflate) which may offer better control and reduced polymerization.[5]

III. Experimental Protocols

The following are representative protocols for the synthesis of this compound, intended as a starting point for process development and scale-up.

Protocol 1: Pfitzinger Synthesis

This protocol outlines the synthesis of this compound from isatin and a suitable amino-functionalized ketone.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Isatin147.131.0
2-Aminoacetophenone135.161.1
Potassium Hydroxide56.113.0
Ethanol--
Water--
Hydrochloric Acid-As needed

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge a 30% aqueous solution of potassium hydroxide.

  • To the stirred solution, add isatin. Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the amide bond.

  • Cool the mixture to 50-60 °C and slowly add 2-aminoacetophenone over a period of 1-2 hours, maintaining the temperature below 70 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any solid impurities.

  • Transfer the filtrate to a separate vessel and cool to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cooled filtrate with vigorous stirring to adjust the pH to 4-5. The product will precipitate as a solid.

  • Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration and wash the filter cake with cold water until the washings are neutral.

  • Dry the product under vacuum at 60-70 °C to a constant weight.

Protocol 2: Doebner-von Miller Synthesis

This protocol describes the synthesis using an aniline derivative and an α,β-unsaturated carbonyl compound.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Anthranilic Acid137.141.0
Crotonaldehyde70.091.2
Hydrochloric Acid-Catalytic
Ethanol--
Sodium Hydroxide-As needed

Procedure:

  • In a reactor equipped for reflux and efficient cooling, charge anthranilic acid and ethanol.

  • Cool the mixture to 10-15 °C and slowly add concentrated hydrochloric acid.

  • To the stirred mixture, add crotonaldehyde dropwise over 1-2 hours, maintaining the temperature below 20 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction's progress.

  • Upon completion, cool the reaction mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 25 °C.

  • The product may precipitate upon basification. If so, collect it by filtration. If it remains in solution, proceed with extraction using a suitable organic solvent.

  • If extraction is necessary, separate the aqueous and organic layers. Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

IV. Visualizing the Workflow

Pfitzinger Reaction Workflow

pfitzinger_workflow start Start reagents Charge Isatin and KOH Solution start->reagents hydrolysis Reflux for Amide Hydrolisis reagents->hydrolysis addition Add 2-Aminoacetophenone at 50-60°C hydrolysis->addition reaction Reflux for 4-6 hours addition->reaction cooling Cool to Room Temperature reaction->cooling filtration1 Filter Impurities cooling->filtration1 precipitation Acidify with HCl to pH 4-5 filtration1->precipitation filtration2 Filter Product precipitation->filtration2 drying Vacuum Dry Product filtration2->drying end End drying->end

Caption: Pfitzinger Synthesis Workflow

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Review Temperature Control During Base Addition start->check_temp check_mixing Evaluate Agitation Efficiency start->check_mixing check_purity Verify Purity of Starting Materials start->check_purity check_stoichiometry Confirm Base Stoichiometry start->check_stoichiometry solution_temp Implement Slower Addition and Improved Cooling check_temp->solution_temp If inadequate solution_mixing Increase Stirring Speed/Use Baffles check_mixing->solution_mixing If poor solution_purity Recrystallize/Repurify Starting Materials check_purity->solution_purity If impure solution_stoichiometry Adjust Molar Equivalents of Base check_stoichiometry->solution_stoichiometry If incorrect

Caption: Troubleshooting Low Yield

V. References

  • NIH. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • ACS Publications. (n.d.). The Chemistry of Quinolines. [Link]

  • NIH. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Laboratory News. (2020). Solving process safety and scale up. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • NIH. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • ResearchGate. (2025). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF. [Link]

  • NIH. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. [Link]

  • Łukasiewicz Research Network – Institute of Industrial Organic Chemistry, Poland. (2024). Thermal Hazards Studies for the Azidation Process in the Preparation of Tetra Functional Glycidylazide Polymer (t-GAP). [Link]

  • PubMed. (n.d.). Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. [Link]

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Technical Support Center: Purification of 2-Aminoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for 2-Aminoquinoline-4-carboxylic acid synthesized via the Doebner reaction. This document is designed to address common challenges encountered during the purification process, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is a dark, oily residue. What is the likely cause and how can I purify it?

A1: The formation of a dark, oily crude product often indicates the presence of significant impurities and byproducts from the Doebner reaction.[1] High reaction temperatures can lead to the formation of polymeric materials and decarboxylated side products.[2] The initial purification strategy should focus on isolating the amphoteric product from neutral and other acidic/basic impurities through acid-base extraction.

Q2: I'm observing a significant amount of a byproduct with a methyl group in my NMR spectrum. What is this and how can it be removed?

A2: A common byproduct in the Doebner reaction is the formation of 2-methylquinoline-4-carboxylic acid derivatives.[1] This can occur if the aldehyde starting material is unstable or if side reactions involving pyruvic acid dominate. Separation of this closely related impurity can be challenging. A combination of careful pH control during acid-base extraction and fractional crystallization is often necessary.

Q3: My compound streaks badly on silica gel TLC, making column chromatography difficult. What are my options?

A3: The amphoteric nature of this compound, containing both a basic amino group and an acidic carboxylic acid group, leads to strong interactions with the acidic silica gel, causing streaking.[3] To mitigate this, you can either modify the mobile phase by adding a small amount of acid (e.g., acetic acid or formic acid) to suppress the basicity of the amino group, or a small amount of a basic modifier (e.g., triethylamine or ammonia) to suppress the acidity of the carboxylic acid.[4] Alternatively, using a different stationary phase like alumina or employing reverse-phase (C18) chromatography can be more effective.

Q4: What is the best solvent for recrystallizing this compound?

A4: The ideal recrystallization solvent depends on the impurity profile of your crude material. A good starting point is to screen solvents where the compound has high solubility when hot and low solubility when cold.[5] For quinoline carboxylic acid derivatives, common solvent systems include DMF/water, ethanol/water, or glacial acetic acid.[6][7] A binary solvent system, where the compound is dissolved in a "good" solvent at an elevated temperature followed by the addition of a "poor" solvent until turbidity is observed, is often a successful strategy.[5]

Troubleshooting Guide: Common Purification Issues

Problem Potential Cause(s) Troubleshooting Suggestions
Low recovery after acid-base extraction - Incorrect pH adjustment, leading to the product remaining in the wrong phase. - Emulsion formation during extraction.- Carefully monitor the pH at each step using a pH meter or pH paper. - To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Product "oils out" during recrystallization - The solution is too concentrated. - The cooling rate is too fast. - The chosen solvent is not suitable.- Use a more dilute solution by adding more of the "good" solvent. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[5] - Screen for a different solvent or solvent system.
Persistent colored impurities - Highly conjugated byproducts or polymeric material.- Treat the crude solution with activated charcoal before filtration and crystallization. - Perform multiple recrystallizations. - Consider column chromatography if recrystallization is ineffective.
Incomplete separation of closely related impurities - Impurities have very similar solubility and polarity to the desired product.- Attempt fractional crystallization. - Optimize column chromatography conditions (e.g., shallow gradient, different solvent system, or alternative stationary phase).

Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the amphoteric nature of this compound to separate it from neutral, acidic, and basic impurities.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Removal of Basic Impurities: Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous phase. The desired product, being a weak base, may also partially partition into the aqueous phase at this stage, so it is crucial to save all layers.

  • Removal of Neutral and Acidic Impurities: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9] The acidic impurities will be deprotonated and move into the aqueous phase. The desired product will also form its carboxylate salt and transfer to the aqueous layer.

  • Isolation of the Product:

    • Combine all the aqueous layers from the bicarbonate extractions.

    • Wash the combined aqueous layers with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl or acetic acid) to a pH of approximately 4-5.[6] The this compound will precipitate out of the solution as it reaches its isoelectric point.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash it with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether) to aid in drying. Dry the purified product under vacuum.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product in Organic Solvent add_acid Extract with 1 M HCl (aq) crude->add_acid separate1 Separate Layers add_acid->separate1 aq_base_impurities Aqueous Layer (Basic Impurities) separate1->aq_base_impurities Discard org1 Organic Layer separate1->org1 add_bicarb Extract with Sat. NaHCO3 (aq) org1->add_bicarb separate2 Separate Layers add_bicarb->separate2 org_neutral_acidic Organic Layer (Neutral & some Acidic Impurities) separate2->org_neutral_acidic Discard aq_product Aqueous Layer (Product as Carboxylate Salt) separate2->aq_product wash_aq Wash with Organic Solvent aq_product->wash_aq separate3 Separate Layers wash_aq->separate3 org_trace Organic Layer (Trace Impurities) separate3->org_trace Discard aq_product2 Aqueous Layer separate3->aq_product2 acidify Acidify to pH 4-5 (e.g., 1 M HCl) aq_product2->acidify precipitate Precipitation acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure 2-Aminoquinoline- 4-carboxylic acid filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from acid-base extraction or for crude material that is already substantially pure.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, DMF, and binary mixtures like ethanol/water) at room and elevated temperatures to find a suitable system.[5]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the compound completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Diagram: Recrystallization Decision Tree

Recrystallization start Start with Crude Product solvent_screen Screen Solvents (Single & Binary) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve slow_cool Slow Cooling dissolve->slow_cool oiling_out Product 'Oils Out'? no_crystals No Crystals Form? oiling_out->no_crystals No add_more_solvent Add More Solvent or Change Solvent oiling_out->add_more_solvent Yes collect Collect Crystals (Filtration) no_crystals->collect No scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes slow_cool->oiling_out pure Pure Crystals collect->pure add_more_solvent->dissolve scratch_seed->slow_cool

Caption: Decision-making process for successful recrystallization.

References

  • Google Patents. Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. US4661606A.
  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem. 2023. Available at: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Mountain Scholar. Extraction of free amino acids from soil. Available at: [Link]

  • Confluence - Engineering Ideas Clinic. Acid and Base Extraction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Wikipedia. Doebner reaction. Available at: [Link]

  • ResearchGate. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. (2025). Available at: [Link]

  • PMC - PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Reddit. Recrystallization with two solvents. (2019). Available at: [Link]

  • Solubility of Things. Quinoline-4-carboxylic acid. Available at: [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2021). Available at: [Link]

  • Varsity Tutors. How to Purify Compounds - Organic Chemistry. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023). Available at: [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. (2019). Available at: [Link]

  • Reddit. Column chromatography of carboxylic acids?. (2016). Available at: [Link]

  • Reddit. chromatography of carboxylic acid derivatives of aminoacids?. (2022). Available at: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. PROCESS FOR THE PURIFICATION OF AROMATIC HYDROCARBONS AND PROCESS FOR THE PREPARATION OF HIGH-PURITY AROMATIC HYDROCARBONS. EP1180507A1.
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Available at: [Link]

  • Google Patents. Method for purifying alkyl aromatic compounds. EP2022771A1.
  • ResearchGate. Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. (2025). Available at: [Link]

  • ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.. Available at: [Link]

  • Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids. US3691171A.
  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 2-Aminoquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Within this class, the 2-aminoquinoline-4-carboxylic acid framework has emerged as a particularly fruitful template for the design of novel therapeutic agents. Its derivatives have demonstrated potent activities as anticancer, antibacterial, and antiprotozoal agents, underscoring the versatility of this chemical scaffold.[2][3][4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound analogs. We will dissect the key structural determinants for biological activity, compare the performance of various analogs with supporting experimental data, and detail the methodologies for their synthesis and evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new medicines.

The this compound Scaffold: A Privileged Core

The foundational structure consists of a quinoline ring system with an amino group at the C2 position and a carboxylic acid at the C4 position. The specific arrangement of these functional groups provides a unique three-dimensional pharmacophore that can be tailored to interact with a variety of biological targets. The SAR of this scaffold is typically explored by making systematic modifications at three primary regions: the 2-amino group, the 4-carboxylic acid group, and the benzo portion of the quinoline ring.

SAR_Overview scaffold This compound Core C2_Node C2-Position (Amino Group) - Acylation - Arylation - Alkylation Activity_Node Biological Activity (e.g., Anticancer, Antibacterial) C2_Node->Activity_Node Critical for Potency & Selectivity C4_Node C4-Position (Carboxylic Acid) - Esterification - Amidation C4_Node->Activity_Node Essential for Target Binding Benzo_Node Benzo Ring (C5-C8) - Halogenation - Alkylation - Methoxy Groups Benzo_Node->Activity_Node Modulates Physicochemical Properties

Caption: Key modification sites on the this compound scaffold.

Dissecting the Structure-Activity Relationships

The substituent at the C2 position has a profound impact on the biological activity and target selectivity of these analogs.

  • Aryl Substituents: The introduction of an aryl ring at the 2-position is a common strategy that often leads to potent biological activity.[5] For instance, 2-phenyl-quinoline-4-carboxylic acid derivatives have been investigated as antibacterial agents and histone deacetylase (HDAC) inhibitors.[2][6] The electronic nature and substitution pattern of this aryl ring are critical.

  • Acrylamidophenyl Groups: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as potent and selective inhibitors of Sirtuin 3 (SIRT3), a class III HDAC.[7][8] In this series, the acrylamide moiety acts as a warhead, potentially forming covalent bonds with the target enzyme, leading to enhanced potency.

The carboxylic acid group at the C4 position is often essential for activity, acting as a key hydrogen bond donor or acceptor, or as a salt bridge partner in the active site of target enzymes.[9]

  • Requirement for Acidity: For inhibitors of dihydroorotate dehydrogenase (DHODH), the C4-carboxylic acid is a strict requirement for potent inhibition.[9] This suggests a critical ionic or hydrogen-bonding interaction with the enzyme.

  • Esterification and Amidation: While the free carboxylic acid is often optimal, its conversion to esters or amides can modulate the compound's pharmacokinetic properties, such as cell permeability. However, this often comes at the cost of reduced potency.[10] For example, some quinoline-4-carboxamide derivatives showed only weak antimicrobial effects compared to their carboxylic acid counterparts.[11]

Modifications on the carbocyclic "benzo" portion of the quinoline ring (positions C5, C6, C7, and C8) are crucial for fine-tuning the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects overall efficacy and safety.

  • Halogenation: The introduction of a fluorine atom at the C6 position, as seen in the potent DHODH inhibitor brequinar, significantly enhances activity.[9] Halogens can alter the electronic properties of the ring system and form favorable interactions with the target protein.

  • Lipophilicity: The lipophilicity of substituents on the benzo ring can correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting higher potency.[5]

Comparative Analysis of Biological Targets and Performance

Analogs of this compound have been successfully developed against a range of biological targets. Below is a comparison of their performance in different therapeutic areas.

The quinoline-4-carboxylic acid scaffold has yielded potent inhibitors against several key cancer targets.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells.[5] A landmark SAR study on quinoline-4-carboxylic acid analogs identified three critical regions for DHODH inhibition: bulky hydrophobic substituents at C2, a strict requirement for the carboxylic acid at C4, and appropriate substitutions on the benzo ring.[9]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[6] 2-substituted phenylquinoline-4-carboxylic acids have been developed as HDAC inhibitors, with some compounds showing selectivity for specific HDAC isoforms like HDAC3.[6]

  • SIRT3 Inhibition: SIRT3 is a mitochondrial NAD+-dependent deacetylase that is implicated in tumorigenesis.[8] The discovery of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as selective SIRT3 inhibitors highlights the adaptability of the scaffold.[7]

Table 1: Comparative Anticancer Activity of Selected Analogs

Compound IDC2-SubstituentBenzo Ring SubstitutionTargetIC50 (µM)Reference
Brequinar2-(2'-fluoro-1,1'-biphenyl-4-yl)6-Fluoro, 3-MethylDHODHPotent (nM range)[9]
D282-(4-aminophenyl) with linker and hydroxamic acid ZBGUnsubstitutedHDAC30.19 (HDAC3)[6]
P62-(4-acrylamidophenyl)UnsubstitutedSIRT37.2[7][8]
  • Antibacterial Agents: Several studies have reported the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives and their evaluation against both Gram-positive and Gram-negative bacteria.[2] The presence of an aryl ring at the C2 position is often associated with good antibacterial activity.[5]

  • Antileishmanial Agents: Leishmaniasis is a neglected tropical disease for which new therapeutics are urgently needed.[3] In silico studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a likely target for 2-aryl-quinoline-4-carboxylic acid derivatives, suggesting a promising avenue for the development of novel antileishmanial drugs.[3]

Table 2: Comparative Antimicrobial Activity of Selected Analogs

Compound IDC2-SubstituentOrganismMIC (µg/mL)Reference
5a42-(substituted phenyl)Staphylococcus aureus64[2]
5a72-(substituted phenyl)Escherichia coli128[2]
Q12-methylLeishmania donovaniActive (IC50 reported)[12]
Experimental Protocols: Synthesis and Biological Evaluation

Scientific integrity requires robust and reproducible methodologies. Here, we provide standardized protocols for the synthesis and evaluation of these compounds.

A common and efficient method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[2][5] This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.

Doebner_Reaction Aniline Aniline Benzaldehyde Aryl Aldehyde Product 2-Aryl-quinoline-4-carboxylic Acid Aniline->Product PyruvicAcid Pyruvic Acid Benzaldehyde->Product PyruvicAcid->Product Solvent Ethanol (Solvent) Heat Reflux Catalyst Trifluoroacetic Acid (optional)

Caption: Workflow for the Doebner reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add an equimolar mixture of the desired aniline (e.g., 20 mmol) and aryl aldehyde (e.g., 20 mmol) in ethanol (30 mL).

  • Initial Reflux: Reflux the mixture for 1 hour.

  • Addition of Pyruvic Acid: Add pyruvic acid (1.5 equivalents, e.g., 30 mmol) to the reaction mixture. A catalytic amount of an acid, like trifluoroacetic acid, can be added to facilitate the reaction.[2]

  • Final Reflux: Continue to reflux the reaction for an additional 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Purification: Filter the solid product. To further purify, the crude product can be dissolved in an aqueous potassium carbonate solution and filtered. The filtrate is then acidified to re-precipitate the purified quinoline-4-carboxylic acid.[2]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1154. Available from: [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(11), 2978. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis Derivatives of 2-Amino-4-quinolones from 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acids. Available from: [Link]

  • de Freitas, R. P., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 11, 1245007. Available from: [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Available from: [Link]

  • Bukovska, S., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(4), 305-309. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 938531. Available from: [Link]

  • Lindsley, C. W., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 7(12), 1109-1114. Available from: [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1735. Available from: [Link]

  • Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20444-20467. Available from: [Link]

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A Tale of Two Isomers: Unraveling the Biological Activities of 2-Aminoquinoline-4-carboxylic Acid and its 3-Carboxy Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The simple addition and placement of functional groups can dramatically alter the biological profile of these molecules. This guide delves into a comparative analysis of two closely related quinoline derivatives: 2-Aminoquinoline-4-carboxylic acid and its positional isomer, 2-Aminoquinoline-3-carboxylic acid. While direct head-to-head comparative studies on these parent molecules are not extensively documented, a wealth of information on their respective derivatives provides crucial insights into their potential biological activities and therapeutic applications. This guide will synthesize this information, offering a comprehensive comparison grounded in experimental data and established scientific principles.

Physicochemical Properties: The Foundation of Biological Activity

The journey of a drug molecule in a biological system is profoundly influenced by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety. A comparison of the predicted physicochemical properties of the two isomers reveals subtle yet significant differences.

PropertyThis compound2-Aminoquinoline-3-carboxylic acidReference
Molecular Formula C₁₀H₈N₂O₂C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol 188.18 g/mol [1][2]
Melting Point Not available290-292 °C (decomposed)[3]
Boiling Point (Predicted) Not available383.3 ± 32.0 °C[3]
Density (Predicted) Not available1.430 ± 0.06 g/cm³[3]
pKa (Predicted) Not available2.94 ± 0.30[3]

Note: Experimentally determined data for this compound is limited in publicly available literature.

The predicted lower pKa of the 3-carboxy isomer suggests it is a slightly stronger acid compared to the 4-carboxy isomer. This seemingly minor difference in acidity can have profound implications for the molecule's ionization state at physiological pH, which in turn affects its ability to cross cell membranes and interact with biological targets.

A Divergence in Biological Focus: Insights from Derivative Studies

The true story of the differing biological potential of these two isomers unfolds when we examine the activities of their derivatives. The scientific literature reveals a clear divergence in the research focus and, consequently, the reported biological activities associated with each scaffold.

The 3-Carboxy Isomer: A Hub for Kinase Inhibition and Anti-inflammatory Activity

Derivatives of 2-aminoquinoline-3-carboxylic acid have garnered significant attention as potent inhibitors of protein kinases, particularly Protein Kinase CK2.[4][5] CK2 is a serine/threonine kinase that is constitutively active in cells and is implicated in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

One study identified derivatives of 2-aminoquinoline-3-carboxylic acid as potent inhibitors of CK2, with IC₅₀ values in the micromolar range.[4] This suggests that the 2-aminoquinoline-3-carboxylic acid scaffold provides a favorable framework for binding to the ATP-binding pocket of CK2.

Furthermore, there is evidence to suggest that 2-aminoquinoline-3-carboxylic acid itself possesses anti-inflammatory properties through the inhibition of nitric oxide synthase.[2]

The 4-Carboxy Isomer: A Scaffold for Antimicrobial and Anticancer Agents

In contrast, the research landscape for this compound and its derivatives is dominated by investigations into their antimicrobial and anticancer activities.[6][7][8] The quinoline-4-carboxylic acid moiety is a well-established pharmacophore in antibacterial agents, most notably in the quinolone class of antibiotics. While this compound is not a quinolone antibiotic, its derivatives have been explored for their potential to combat various bacterial and fungal pathogens.

In the realm of oncology, derivatives of quinoline-4-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines.[9] The precise mechanisms of action are often multifaceted and can involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Experimental Protocols: The Blueprint for Biological Evaluation

To provide a practical framework for researchers, this section details the standard experimental protocols used to assess the key biological activities discussed above.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 2-aminoquinoline-3-carboxylic acid) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Test Compounds seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT cytotoxicity assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16][17]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The absence of visible growth (turbidity) indicates the inhibitory effect of the compound.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Assay_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_readout Result prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Compounds serial_dilution->inoculate incubate Incubate (18-24h) inoculate->incubate determine_mic Visually Determine MIC incubate->determine_mic

Caption: Workflow for MIC determination.

Protocol 3: In Vitro Protein Kinase CK2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Protein Kinase CK2.[9][18][19][20][21]

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific peptide substrate by CK2. The inhibition of this phosphorylation event by a test compound is measured.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human Protein Kinase CK2, a specific CK2 peptide substrate (e.g., RRRADDSDDDDD), and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, combine the CK2 enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of CK2 inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Kinase_Inhibition_Pathway cluster_reaction Kinase Reaction cluster_inhibition Inhibition CK2 Protein Kinase CK2 Phosphorylated_Substrate Phosphorylated Substrate CK2->Phosphorylated_Substrate Phosphorylation ADP ADP CK2->ADP ATP ATP ATP->CK2 Substrate Peptide Substrate Substrate->CK2 Inhibitor Test Compound (e.g., 2-Aminoquinoline- 3-carboxylic acid derivative) Inhibitor->CK2 Binds to ATP pocket

Caption: Mechanism of CK2 inhibition.

Conclusion: Two Isomers, Two Distinct Paths in Drug Discovery

The comparative analysis of this compound and its 3-carboxy isomer, primarily through the lens of their derivatives, paints a compelling picture of how subtle structural changes can lead to distinct biological activities. The 3-carboxy isomer and its derivatives show significant promise as inhibitors of protein kinases like CK2, suggesting a potential therapeutic role in oncology and inflammatory diseases. In contrast, the 4-carboxy isomer provides a robust scaffold for the development of antimicrobial and broad-spectrum anticancer agents.

For researchers in the field, this guide underscores the importance of considering positional isomerism as a key variable in drug design and discovery. While the parent molecules themselves may exhibit modest activity, they serve as invaluable starting points for the synthesis of more potent and selective therapeutic agents. The provided experimental protocols offer a standardized approach to further investigate the biological potential of these and other novel quinoline derivatives, paving the way for the development of next-generation therapeutics.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). Indian Journal of Chemistry, 53B, 1052-1058.
  • Szychowska, K., Bieg T, et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1025. [Link]

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  • Pop, R., et al. (2021). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 26(11), 3328. [Link]

  • Ortiz-Pastrana, N., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4299. [Link]

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A Comparative Guide for NMDA Receptor Antagonists: Kynurenic Acid vs. 2-Aminoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison between the well-established endogenous N-methyl-D-aspartate (NMDA) receptor antagonist, kynurenic acid (KYNA), and a structurally related but less-characterized compound, 2-Aminoquinoline-4-carboxylic acid. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds for neuropharmacological research.

Introduction: The NMDA Receptor - A Critical Target in Neuropharmacology

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in mediating excitatory synaptic transmission throughout the central nervous system. Its activation is fundamental to processes of synaptic plasticity, learning, and memory. However, the overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.

Consequently, antagonists of the NMDA receptor are of significant therapeutic interest. An ideal antagonist would curb pathological overactivation while preserving the receptor's physiological function. This guide examines two quinoline-based compounds, evaluating their established or potential roles as NMDA receptor antagonists.

The Endogenous Benchmark: Kynurenic Acid (KYNA)

Kynurenic acid is a metabolite of the tryptophan kynurenine pathway and is recognized as the primary endogenous antagonist of the NMDA receptor. Its broad-spectrum activity and physiological relevance make it a crucial benchmark for comparative studies.

Mechanism of Action

KYNA exerts its primary antagonistic effect by binding to the strychnine-insensitive glycine co-agonist site located on the GluN1 subunit of the NMDA receptor complex.[1][2][3] The binding of both the neurotransmitter glutamate (at the GluN2 subunit) and a co-agonist, typically glycine or D-serine (at the GluN1 subunit), is required to open the receptor's ion channel. By competitively occupying the glycine binding site, KYNA prevents channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.[2]

At concentrations significantly higher than those required for glycine site antagonism (in the high micromolar to millimolar range), KYNA can also act as a competitive antagonist at the glutamate binding site on the GluN2 subunit.[3] Furthermore, KYNA is not entirely selective for the NMDA receptor; it also antagonizes α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, albeit with lower potency.[4] It also demonstrates activity at the α7 nicotinic acetylcholine receptor (α7nAChR) and is an agonist for the G protein-coupled receptor 35 (GPR35).[4][5]

cluster_0 NMDA Receptor Signaling & KYNA Inhibition Glutamate Glutamate GluN2_Site Glutamate Site (GluN2) Glutamate->GluN2_Site Binds Glycine Glycine / D-Serine Glycine_Site Glycine Site (GluN1) Glycine->Glycine_Site Binds KYNA Kynurenic Acid (KYNA) KYNA->Glycine_Site Competitively Blocks NMDAR NMDA Receptor (GluN1/GluN2) Channel_Open Channel Open NMDAR->Channel_Open Activates Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Allows Excitotoxicity Excitotoxicity (Pathological) Ca_Influx->Excitotoxicity Leads to

Caption: Mechanism of Kynurenic Acid (KYNA) at the NMDA Receptor.
Performance Data: Potency & Selectivity

The potency of KYNA is highly dependent on the ambient concentration of the co-agonist glycine. In electrophysiological studies, the IC₅₀ for KYNA-induced blockade of NMDA receptors is approximately 15 µM in the absence of added glycine, but this value can increase by over 15-fold in the presence of saturating glycine concentrations.[6] In vivo microdialysis studies have shown that extracellular concentrations of 32-66 µM are required to inhibit excitotoxic responses.[7]

ParameterKynurenic Acid (KYNA)Source
Target Site Primary: Glycine co-agonist site (GluN1)[1][8]
Secondary: Glutamate site (GluN2) at high conc.[3]
Mechanism Competitive Antagonist[3][4]
Potency (IC₅₀) ~7-15 µM (low glycine conditions)[6]
~235 µM (saturating glycine)[6]
32-66 µM (in vivo, anti-excitotoxic)[7]
Selectivity Broad-spectrum: NMDA > AMPA/Kainate[4]
Other Targets α7nAChR antagonist, GPR35 agonist[4][5]
In Vivo Effects Neuroprotective, Anticonvulsant[5][9]

A Structural Analog: this compound

A search of the current scientific literature reveals no direct experimental data characterizing the activity of this compound as an NMDA receptor antagonist. Its PubChem entry lists chemical properties but no associated biological activity data.[10] However, based on its structural similarity to KYNA and other known quinoline-based NMDA antagonists, we can perform a structure-activity relationship (SAR) analysis to hypothesize its potential activity.

Structure-Activity Relationship (SAR) Analysis

The quinoline core is a validated pharmacophore for NMDA receptor antagonism.[11][12] The key to activity often lies in the nature and position of substituents.

  • Quinoline Backbone: Both molecules share the quinoline bicyclic system, providing a rigid scaffold for interaction with the receptor binding pocket.

  • Carboxylic Acid Group: This acidic moiety is crucial for anchoring the ligand within the binding site, likely through ionic interactions. In KYNA (4-hydroxyquinoline-2-carboxylic acid), it is at the 2-position. In this compound, it is moved to the 4-position. This positional shift is significant and would fundamentally alter the molecule's orientation within the binding pocket, making its interaction unpredictable without experimental data.

  • Key Substituent: KYNA possesses a hydroxyl group at the 4-position. The target compound has an amino group at the 2-position. An amino group can act as a hydrogen bond donor, similar to a hydroxyl group, but its basicity introduces a different electronic and steric profile. Studies on other 4-aminoquinolines have shown them to be a novel class of subtype-selective NMDA receptor antagonists, suggesting that an amino group on the quinoline ring is compatible with antagonist activity.[11]

Hypothesis: The presence of the quinoline-4-carboxylic acid scaffold suggests that this compound has the potential to bind to the NMDA receptor. However, the specific combination of a 2-amino group and a 4-carboxylic acid group is novel. Its affinity and functional effect (antagonist, agonist, or modulator) cannot be predicted and must be determined experimentally.

Comparative Summary and Future Directions

FeatureKynurenic Acid (KYNA)This compound
Evidence Level Extensive: Endogenous molecule, widely studied in vitro and in vivo.None: No published data on NMDA receptor activity.
Mechanism Established: Competitive antagonist at the glycine co-agonist site.Hypothesized: Potentially an antagonist due to its quinoline-4-carboxylic acid scaffold. Requires experimental validation.
Potency Micromolar (µM) range, dependent on glycine concentration.Unknown. Requires experimental validation.
Selectivity Broad-spectrum, with activity at other glutamate receptors and nAChRs.Unknown. Requires experimental validation.

Experimental Protocols for Characterization

To validate and compare the activity of a novel compound like this compound against a known standard like KYNA, the following experimental workflows are essential.

Protocol 1: Radioligand Binding Assay for Glycine Site Affinity (Ki)

This assay determines the binding affinity of a test compound by measuring its ability to displace a specific radiolabeled ligand from the NMDA receptor's glycine site.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate and resuspend the pellet (P2 fraction) in a Tris-HCl buffer. Wash the membranes repeatedly by centrifugation and resuspension to remove endogenous ligands.

  • Binding Reaction: In a 96-well plate, combine the prepared brain membranes, a radiolabeled glycine site antagonist (e.g., [³H]CGP 39653), and varying concentrations of the test compound (this compound or KYNA as a control).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known non-radioactive antagonist. Specific binding is calculated by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

P1 1. Prepare Brain Membranes P2 2. Set up Binding Reaction (Membranes + [³H]Ligand + Test Compound) P1->P2 P3 3. Incubate to Equilibrium P2->P3 P4 4. Rapid Vacuum Filtration P3->P4 P5 5. Scintillation Counting P4->P5 P6 6. Data Analysis (IC₅₀ → Ki) P5->P6

Caption: Workflow for Radioligand Binding Assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism (IC₅₀)

This technique directly measures the effect of the compound on the ion flow through NMDA receptors in live neurons or transfected cells, providing functional data on its potency and mechanism.

Methodology:

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Recording Setup: Place a coverslip with cells on the stage of an inverted microscope. Perfuse the cells with an external recording solution containing blockers for other channels (e.g., TTX for sodium channels, bicuculline for GABA-A receptors) and critically, Mg²⁺-free to prevent voltage-dependent block.

  • Patching: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Current Elicitation: Clamp the cell's voltage at a negative potential (e.g., -60 mV). Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current.

  • Antagonist Application: After establishing a stable baseline NMDA-evoked current, co-apply the agonist solution with increasing concentrations of the test compound (this compound or KYNA).

  • Data Acquisition & Analysis: Record the peak amplitude of the inward current at each antagonist concentration. Plot the percentage of current inhibition versus the log concentration of the antagonist. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

S1 1. Prepare Cultured Neurons/HEK Cells S2 2. Achieve Whole-Cell Patch Configuration S1->S2 S3 3. Elicit Baseline Current (NMDA + Glycine Application) S2->S3 S4 4. Co-apply Agonists with Varying [Antagonist] S3->S4 S5 5. Record Peak Inward Current S4->S5 S6 6. Plot Dose-Response Curve & Calculate IC₅₀ S5->S6

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

References

  • Leeson, P. D., et al. (1991). Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain. Journal of Medicinal Chemistry. [Link]

  • D'Amico, M., et al. (2024). Receptor–Mitochondria Crosstalk in the Kynurenine Metabolic Pathway: Integrating Metabolomics and Clinical Mass Spectrometry. Preprints.org. [Link]

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A Comparative Guide to Validating Target Engagement for 2-Aminoquinoline-4-carboxylic Acid-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended molecular target within the complex milieu of a cell is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of 2-Aminoquinoline-4-carboxylic acid-based drug candidates. Given that this scaffold is a well-established pharmacophore in kinase inhibitor discovery, we will proceed with the guiding assumption that our candidate is a kinase inhibitor, using this context to explain the causality behind our experimental choices.

Our objective is to move beyond a simple listing of protocols and instead provide a strategic framework. We will explore how different techniques, from biophysical assays with purified proteins to cell-based methods, provide orthogonal data points that, when combined, build a high-confidence case for on-target activity and inform critical go/no-go decisions in a drug development pipeline.

The Foundational Step: Direct Biophysical Validation

Before assessing target engagement in a cellular environment, it is imperative to confirm direct physical interaction between the drug candidate and its purified target protein. This biochemical validation provides the baseline affinity and thermodynamic profile, which are crucial for interpreting cellular data. Two gold-standard techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[1] It measures the association (k_on) and dissociation (k_off) rates of the inhibitor binding to its target, from which the equilibrium dissociation constant (K_D) is calculated. Understanding the kinetics is vital; a compound with a slow off-rate (long residence time) may exhibit prolonged pharmacodynamic effects in vivo, a desirable trait for many kinase inhibitors.[2]

Causality in Experimental Design: The choice of immobilization strategy is critical. A kinase must be immobilized on the sensor chip in a way that preserves its native conformation and activity.[3] Direct amine coupling is common, but if it risks modifying lysine residues in the active site, alternative methods like capture of a biotinylated kinase on a streptavidin-coated chip should be employed to ensure the binding data is physiologically relevant.[4]

cluster_0 SPR Workflow Ligand_Prep Prepare & Immobilize Target Kinase on Chip Analyte_Prep Prepare Serial Dilutions of 2-Aminoquinoline Inhibitor Binding_Step Inject Inhibitor over Chip (Association) Analyte_Prep->Binding_Step Wash_Step Flow Buffer over Chip (Dissociation) Binding_Step->Wash_Step Data_Analysis Generate Sensorgram & Fit Kinetic Model (kon, koff, KD) Wash_Step->Data_Analysis

Caption: High-level workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Drivers

ITC directly measures the heat released or absorbed during a binding event.[5] This allows for the label-free determination of the binding affinity (K_D), stoichiometry (n), and, uniquely, the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[6][7] This thermodynamic signature provides deep mechanistic insight. For instance, a binding event driven by a large favorable enthalpy change often indicates strong hydrogen bonding and van der Waals interactions.

Causality in Experimental Design: For ITC, precise concentration determination of both protein and compound is paramount for accurate stoichiometry and affinity measurements. Furthermore, the drug candidate and target protein must be in an identical, well-matched buffer. Any slight mismatch in buffer components (e.g., pH, DMSO concentration) will generate heats of dilution that can obscure the true binding signal, leading to erroneous data.[8]

The Critical Transition: Validating Engagement in a Cellular Context

Confirming that a compound binds its target in a test tube is necessary, but not sufficient. The ultimate goal is to demonstrate engagement within the complex and crowded environment of a living cell, where factors like cell permeability, efflux pumps, and intracellular ATP concentrations come into play.[9]

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for In-Cell Engagement

CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[10] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is typically more resistant to thermal denaturation.[11][12] This change in thermal stability is measured as a shift in the protein's melting temperature (ΔT_m).

Causality in Experimental Design: The key to a self-validating CETSA protocol is the inclusion of two core experiments:

  • Melt Curve: This experiment identifies the baseline melting temperature of the target protein by heating cell lysates or intact cells across a range of temperatures.

  • Isothermal Dose-Response Fingerprint (ITDRF): This experiment is performed at a single, fixed temperature (chosen from the melt curve to be on the steep part of the slope) with varying concentrations of the drug candidate.[13] This allows for the calculation of a cellular EC50, which reflects the concentration of the compound required to stabilize 50% of the target protein population, providing a robust measure of target engagement potency in a cellular context.

cluster_1 Principle of Stabilization Start Intact Cells + Inhibitor Heat Apply Thermal Challenge Start->Heat Lysis Lyse Cells Heat->Lysis Centrifuge Separate Soluble (Folded) from Precipitated (Unfolded) Lysis->Centrifuge Analysis Quantify Soluble Target (e.g., Western Blot) Centrifuge->Analysis Unbound Unbound Protein (Less Stable) Heat_Unbound Denatures at T1 Unbound->Heat_Unbound Heat Bound Bound Protein (More Stable) Heat_Bound Denatures at T2 (T2 > T1) Bound->Heat_Bound Heat cluster_workflow Target Engagement Validation Workflow cluster_tier2 A Tier 1: In Vitro Validation (Purified Protein) B Surface Plasmon Resonance (SPR) - Does it bind? How fast? A->B C Isothermal Titration Calorimetry (ITC) - How tightly? What are the thermodynamics? A->C D Tier 2: In-Cell Validation (Live Cells) B->D C->D E Cellular Thermal Shift Assay (CETSA) - Does it engage the target in a cell? D->E F Pathway Phosphorylation Assay - Does engagement lead to functional inhibition? E->F G High-Confidence Target Engagement Profile F->G

Caption: A strategic workflow for building confidence in target engagement.

Conclusion

Validating the target engagement of a this compound-based drug candidate is a multi-faceted process that requires more than a single experiment. By first establishing a direct, high-affinity interaction with the purified target using biophysical methods like SPR and ITC, researchers can lay a solid foundation. Subsequently, confirming this engagement in a physiological context with CETSA and demonstrating a functional consequence through pathway analysis provides the critical evidence needed to justify advancing a compound through the drug discovery pipeline. This integrated, evidence-based approach, rooted in understanding the causality behind each experimental choice, maximizes the probability of success and minimizes the risk of pursuing candidates with ambiguous or off-target mechanisms of action.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Aminoquinoline-4-carboxylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the cross-reactivity profiling of 2-aminoquinoline-4-carboxylic acid (AQC) inhibitors. The AQC scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a range of enzymes, including kinases, histone deacetylases (HDACs), and sirtuins.[1][2][3][4] While potent on-target activity is the initial goal of drug discovery, a comprehensive understanding of a compound's selectivity across the proteome is paramount for advancing safe and effective therapeutics. Adverse drug reactions are frequently linked to unintended off-target interactions.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a strategic framework for assessing inhibitor selectivity. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into interpreting the complex data generated. Our objective is to equip you with the knowledge to build a robust, self-validating system for profiling your AQC-based inhibitors.

The Imperative of Selectivity Profiling: Beyond the Primary Target

No small molecule inhibitor is perfectly specific. The degree to which it binds its intended target versus other proteins in the cell is its selectivity. A promiscuous compound, one that binds many off-targets, carries a high risk of toxicity. Conversely, highly selective compounds offer a cleaner safety profile and allow for a more precise validation of the target's role in a disease pathway.

Cross-reactivity profiling is therefore not merely a box-ticking exercise but a critical step in drug discovery that:

  • De-risks clinical development by identifying potential safety liabilities early.

  • Elucidates mechanism of action by distinguishing on-target from off-target driven phenotypes.

  • Uncovers opportunities for polypharmacology , where controlled off-target activity can be therapeutically beneficial.

We will explore a multi-tiered approach, beginning with broad, biochemical screening and progressing to more physiologically relevant cellular assays to confirm target engagement.

Tier 1: Broad Spectrum Biochemical Screening - Mapping the Interaction Landscape

The logical first step is to cast a wide net to identify all potential high-affinity interactions. Large-scale biochemical panels, particularly for kinases, are the industry standard for this initial assessment.

Technology Spotlight: Competition Binding Assays (e.g., KINOMEscan®)

One of the most widely used platforms for kinase inhibitor profiling is the competition binding assay.[7][8] This method measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase. It is an ATP-independent method, meaning it reports the true thermodynamic dissociation constant (Kd), a direct measure of binding affinity.[8][9][10]

The process is straightforward: a kinase is incubated with the immobilized ligand and the test compound. The amount of kinase bound to the solid support is then quantified, typically via qPCR targeting a DNA tag conjugated to the kinase.[10] A potent inhibitor will prevent the kinase from binding to the support, resulting in a low signal.

cluster_0 Assay Principle: Competition Binding cluster_1 No Inhibition cluster_2 Effective Inhibition Kinase DNA-Tagged Kinase Bead Immobilized Ligand (on solid support) Inhibitor Test Inhibitor (AQC) Kinase_NoInhib Kinase Bead_NoInhib Immobilized Ligand Kinase_NoInhib->Bead_NoInhib Binds Result_NoInhib High Signal (Kinase Captured) Bead_NoInhib->Result_NoInhib Kinase_Inhib Kinase Bead_Inhib Immobilized Ligand Kinase_Inhib->Bead_Inhib Binding Blocked Inhibitor_Inhib Test Inhibitor Inhibitor_Inhib->Kinase_Inhib Binds Result_Inhib Low Signal (Kinase in Solution) Bead_Inhib->Result_Inhib

Caption: Principle of KINOMEscan® competition binding assay.

Why this choice? This approach provides a quantitative, kinome-wide view of inhibitor interactions, allowing for direct comparison of binding affinities across hundreds of kinases.[11][12] It is an ideal starting point for identifying both the intended target and potent off-targets.

Tier 2: Cellular Target Engagement - Validating Interactions in a Physiological Context

A compound that binds a purified protein in a test tube may not necessarily engage that same target inside a living cell. Factors like cell membrane permeability, intracellular ATP concentrations, and the presence of endogenous binding partners can all influence a drug's behavior. Therefore, validating the hits from biochemical screens in a cellular context is a critical next step.

Technology Spotlight: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[13][14][15] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (like an AQC inhibitor), it becomes more resistant to heat-induced denaturation.[14][16]

The workflow involves treating cells with the inhibitor, heating the cells across a temperature gradient, lysing them, and then separating the soluble (folded) proteins from the precipitated (unfolded) ones. The amount of soluble target protein remaining at each temperature is quantified, often by Western blot or mass spectrometry.[16] A successful inhibitor will shift the protein's melting curve to a higher temperature.

cluster_CETSA CETSA Workflow cluster_Results Expected Outcome A Treat cells with Inhibitor or Vehicle B Heat cell aliquots to different temperatures A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot % Soluble Protein vs. Temperature D->E Plot E->Plot

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Why this choice? CETSA provides direct evidence of target engagement inside the cell, integrating the effects of cell permeability and competition from other molecules.[16][17] A discrepancy between a strong Kd from a biochemical assay and a weak or non-existent thermal shift in CETSA is a significant red flag, suggesting the compound may not be reaching its target in a relevant cellular environment.

Integrated Profiling Strategy: A Validating Workflow

A robust cross-reactivity profiling strategy should be structured as a decision-making cascade. This tiered approach ensures that resources are used efficiently, focusing in-depth analysis on the most promising compounds.

Start AQC Inhibitor Candidate Tier1 Tier 1: Broad Biochemical Screen (e.g., KINOMEscan® vs. >400 kinases) Assesses: Binding Affinity (Kd) Start->Tier1 Analysis1 Analyze Data: - On-target affinity? - Potent off-targets (e.g., <10x on-target Kd)? - Calculate Selectivity Score Tier1->Analysis1 Decision1 Proceed? Analysis1->Decision1 Tier2 Tier 2: Cellular Target Engagement (CETSA® on top hits) Assesses: In-Cell Binding Decision1->Tier2 Yes Stop Terminate or Redesign Decision1->Stop No Analysis2 Analyze Data: - Significant thermal shift for on-target? - Correlate shift with off-target Kd values Tier2->Analysis2 Decision2 Proceed? Analysis2->Decision2 Tier3 Tier 3: Downstream Functional Assays (e.g., Phospho-protein analysis, Phenotypic screens) Assesses: Functional Consequence of Binding Decision2->Tier3 Yes Decision2->Stop No End Selective Lead Compound Tier3->End

Caption: A tiered workflow for inhibitor cross-reactivity profiling.

Comparative Data Analysis: AQC-1 vs. Reference Inhibitor

To illustrate how data from these tiers are integrated, let's consider a hypothetical AQC inhibitor, AQC-1 , designed to target Kinase A. We will compare it to a well-characterized, moderately selective Reference Inhibitor .

Target ProteinAssay TypeAQC-1 ResultReference Inhibitor ResultInterpretation
Kinase A (On-Target) KINOMEscan® (Kd)5 nM 15 nMAQC-1 shows higher affinity in a biochemical context.
CETSA (ΔTm)+5.2°C +4.8°CBoth compounds effectively engage the target in cells.
Kinase B (Off-Target) KINOMEscan® (Kd)55 nM 80 nMAQC-1 is ~11-fold selective; Reference is ~5-fold selective.
CETSA (ΔTm)+3.1°C +4.5°CKey Finding: Despite weaker binding, the Reference Inhibitor stabilizes Kinase B more effectively in cells. AQC-1 shows better cellular selectivity.
Kinase C (Off-Target) KINOMEscan® (Kd)>10,000 nM 250 nMAQC-1 shows no significant binding.
CETSA (ΔTm)No Shift +1.5°CCETSA confirms AQC-1's lack of engagement with Kinase C.
Non-Kinase X ProteomicsNo EnrichmentNo EnrichmentUnbiased screen shows no other high-affinity binders.

This comparative analysis highlights the power of the tiered approach. While AQC-1 and the Reference Inhibitor look somewhat similar in biochemical assays for the on-target, the cellular data reveals AQC-1 has a superior selectivity profile, particularly regarding Kinase B.

Experimental Protocols

The following are condensed, representative protocols. Specific details must be optimized for the particular inhibitor, cell line, and target protein.

Protocol 1: Large-Scale Kinase Binding Affinity Screen (KINOMEscan® Principle)
  • Compound Preparation: Prepare a 100x stock of the AQC inhibitor in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the affinity-bead-immobilized ligand, and the test compound at the desired final concentration. Include a DMSO-only well as a "0% inhibition" control.

  • Incubation: Allow the binding reaction to proceed to equilibrium (e.g., 60 minutes at room temperature).

  • Washing: Wash the affinity beads thoroughly to remove any unbound kinase.

  • Elution & Quantification: Elute the bound kinase from the beads and quantify the amount of associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: Calculate the "% of Control" for each kinase, where the DMSO-only well represents 100%. For hits showing significant inhibition (e.g., <10% of control), perform a follow-up dose-response experiment to calculate the precise dissociation constant (Kd).[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA®) - Western Blot Detection
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the AQC inhibitor or vehicle (DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) in the incubator.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a buffered solution, often with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles or sonication, to release the soluble proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Determine the protein concentration and normalize all samples. Analyze the abundance of the target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensity for each lane. For each treatment group (inhibitor vs. vehicle), plot the relative band intensity against the temperature. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the inhibitor.[13][14]

Conclusion

The this compound scaffold is a valuable starting point for potent inhibitors. However, potency alone is insufficient for a successful therapeutic. A rigorous, multi-tiered cross-reactivity profiling cascade is essential to build a comprehensive understanding of a compound's selectivity. By integrating broad biochemical screens with physiologically relevant cellular target engagement assays like CETSA, researchers can make more informed decisions, identify compounds with superior safety and efficacy profiles, and ultimately increase the probability of clinical success. This self-validating system, which cross-references biochemical affinity with cellular engagement, provides the trustworthiness required for advancing drug candidates.

References

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  • Zhang, T., & Zhang, L. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

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A Head-to-Head Comparison of Synthetic Routes to 2-Aminoquinoline-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminoquinoline-4-carboxylic Acid

This compound is a crucial scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, making them attractive targets for the synthesis of novel therapeutic agents. The strategic placement of the amino and carboxylic acid functional groups on the quinoline core provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships and the development of potent and selective drug candidates. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this valuable compound, offering field-proven insights and experimental data to inform your synthetic strategy.

Route 1: The Isatoic Anhydride Approach via a Cyanoquinoline Intermediate

This synthetic pathway offers a robust and high-yielding approach to this compound, proceeding through a 2-amino-3-cyano-4-hydroxyquinoline intermediate. This multi-step synthesis is particularly attractive due to the ready availability of the starting materials and the generally good yields achieved in each step.[1]

Reaction Mechanism

The synthesis begins with the reaction of isatoic anhydride with malononitrile in the presence of a base. This reaction proceeds via the formation of a 2-amino-α,α-dicyanoacetophenone intermediate, which then undergoes cyclization to form the 2-amino-3-cyano-4-hydroxyquinoline. The final steps involve the hydrolysis of the nitrile group to a carboxylic acid and subsequent decarboxylation to yield the target molecule.[1]

Isatoic Anhydride Route isatoic_anhydride Isatoic Anhydride intermediate1 2-Amino-3-cyano-4-hydroxyquinoline isatoic_anhydride->intermediate1 Base (e.g., t-BuOK) Dioxane, reflux malononitrile Malononitrile malononitrile->intermediate1 intermediate2 2-Amino-4-hydroxyquinoline-3-carboxylic acid intermediate1->intermediate2 Acid or Base Hydrolysis final_product This compound intermediate2->final_product Decarboxylation (Heat)

Figure 1: General workflow for the synthesis of this compound from isatoic anhydride.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-hydroxyquinoline-3-carbonitrile [2]

  • In a round-bottom flask, dissolve N-(2-aminobenzoyl)benzotriazole (10 mmol), malononitrile (10 mmol), and potassium tert-butoxide (10 mmol) in 60 mL of dioxane.

  • Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Acidify the residue to pH 2 with 2 N HCl.

  • Collect the precipitated solid by filtration.

  • Purify the product by recrystallization from ethanol to afford the crystalline 2-amino-4-hydroxyquinoline-3-carbonitrile.

Reported Yield: 70%[2]

Step 2: Hydrolysis and Decarboxylation to this compound [1]

  • Suspend the 2-amino-3-cyano-4-hydroxyquinoline intermediate in a strong acid (e.g., hydrobromic acid or sulfuric acid) or a strong base solution.[1]

  • Heat the mixture to a temperature ranging from 80°C to 125°C to effect both hydrolysis of the nitrile and decarboxylation.[1]

  • Cool the reaction mixture and neutralize to precipitate the crude product.

  • Collect the solid by filtration and purify by recrystallization.

Performance Analysis and Discussion
ParameterAssessmentSupporting Data/Justification
Yield Good to ExcellentThe first step reports a 70% yield.[2] While the second step's yield is not explicitly quantified in recent literature, the overall route is described as viable.
Scalability ModerateThe procedure is amenable to laboratory scale. Large-scale synthesis may require optimization of reaction conditions and purification methods.
Reagent Availability ExcellentIsatoic anhydride and malononitrile are readily available commercial reagents.
Safety & Handling ModerateRequires handling of strong acids or bases and reflux conditions. Standard laboratory safety precautions are necessary.
Environmental Impact ModerateUse of organic solvents and strong acids/bases requires appropriate waste disposal.

Advantages: This route is well-established and utilizes readily accessible starting materials. The formation of the stable cyanoquinoline intermediate allows for a two-stage approach, which can be advantageous for purification and characterization.

Disadvantages: The final hydrolysis and decarboxylation step requires harsh conditions (strong acid/base and heat), which may not be suitable for substrates with sensitive functional groups. The lack of a well-documented, modern protocol with precise yields for the second step is a notable drawback.

Route 2: Direct Amination of a 2-Chloroquinoline Precursor

This alternative approach involves the synthesis of a 2-chloroquinoline-4-carboxylic acid intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the 2-amino group. This method offers a more convergent synthesis, potentially reducing the number of steps.

Reaction Mechanism

The synthesis begins with the preparation of 2-chloroquinoline-4-carboxylic acid. A common method for this is the reaction of isatin with a suitable carbonyl compound in the presence of a base (Pfitzinger reaction) to form a 2-hydroxyquinoline-4-carboxylic acid, followed by chlorination. The 2-chloro derivative is then subjected to amination, typically using ammonia or an ammonia equivalent, to yield the final product.

Direct Amination Route isatin Isatin intermediate1 2-Hydroxyquinoline-4-carboxylic acid isatin->intermediate1 Base (e.g., KOH) Ethanol/Water, reflux carbonyl Carbonyl Compound carbonyl->intermediate1 intermediate2 2-Chloroquinoline-4-carboxylic acid intermediate1->intermediate2 Chlorinating Agent (e.g., POCl3) final_product This compound intermediate2->final_product Amination (e.g., NH3)

Figure 2: General workflow for the synthesis of this compound via a 2-chloroquinoline intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid

A general Pfitzinger-type reaction can be employed:

  • Dissolve isatin and a suitable ketone (e.g., acetone) in an ethanolic solution of potassium hydroxide.

  • Reflux the mixture for several hours.

  • After cooling, acidify the mixture to precipitate the 2-hydroxyquinoline-4-carboxylic acid.

  • Collect the product by filtration and recrystallize.

Step 2: Synthesis of 2-Chloroquinoline-4-carboxylic Acid

A standard chlorination procedure can be used:

  • Treat the 2-hydroxyquinoline-4-carboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl3).

  • Heat the reaction mixture to effect the conversion.

  • Carefully quench the reaction with ice and isolate the 2-chloroquinoline-4-carboxylic acid product.

Step 3: Amination of 2-Chloroquinoline-4-carboxylic Acid

A nucleophilic aromatic substitution is performed:

  • Heat the 2-chloroquinoline-4-carboxylic acid with a source of ammonia (e.g., aqueous ammonia or an ammonia equivalent) in a sealed vessel.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction, and isolate the this compound product.

Performance Analysis and Discussion
ParameterAssessmentSupporting Data/Justification
Yield VariableYields for each step can vary depending on the specific substrates and reaction conditions. Direct amination of chloroquinolines can sometimes be challenging.
Scalability ModerateThe use of reagents like POCl3 requires careful handling, especially on a larger scale.
Reagent Availability GoodIsatin, simple ketones, and chlorinating agents are generally available.
Safety & Handling HighInvolves the use of corrosive and hazardous reagents like POCl3 and requires high-temperature reactions.
Environmental Impact HighThe use of phosphorus oxychloride and other halogenated reagents generates hazardous waste.

Advantages: This route can be more direct for certain substituted analogs if the corresponding isatins are readily available. It avoids the need for a separate decarboxylation step.

Disadvantages: The chlorination step uses harsh and hazardous reagents. The final amination step can be challenging and may require high temperatures and pressures, potentially leading to side reactions. The overall efficiency is highly dependent on the success of the amination reaction, which can be substrate-dependent.

Head-to-Head Comparison Summary

FeatureRoute 1: Isatoic AnhydrideRoute 2: Direct Amination
Starting Materials Isatoic anhydride, malononitrileIsatin, carbonyl compound
Key Intermediates 2-Amino-3-cyano-4-hydroxyquinoline2-Chloroquinoline-4-carboxylic acid
Number of Steps 2 (main transformations)3
Overall Yield Potentially higher and more reliableVariable, dependent on amination step
Reaction Conditions Milder initial step, harsh final stepGenerally harsher conditions throughout
Safety Profile ModerateHigher risk due to corrosive reagents
Green Chemistry ModeratePoor, due to halogenated reagents
Versatility Good for this specific targetPotentially broader for other analogs

Conclusion and Recommendation

For the specific synthesis of this compound, Route 1, the Isatoic Anhydride approach, is recommended as the more reliable and higher-yielding method , despite the need for a final hydrolysis and decarboxylation step. The well-documented and high-yielding first step to the cyanoquinoline intermediate provides a solid foundation for the synthesis. While the final step requires harsh conditions, it is a more direct path to the desired product from a readily accessible intermediate.

Route 2, the Direct Amination approach, presents significant challenges, particularly in the amination of the 2-chloroquinoline intermediate. This step can be low-yielding and require forcing conditions, making the overall synthetic route less efficient and more difficult to optimize.

Researchers should carefully consider the availability of starting materials, desired scale, and safety considerations when selecting a synthetic route. For the target molecule, the Isatoic Anhydride pathway offers a more predictable and efficient synthesis.

References

  • Hardman, R. I., & Seaman, F. (1979). Process for making 2-amino-4-hydroxyquinolines. U.S. Patent No. 4,247,699. Washington, DC: U.S.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 12(45), 29463-29477. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Aminoquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 2-aminoquinoline-4-carboxylic acid scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, chief among them being metabolic instability. Rapid biotransformation can curtail a drug's half-life, reduce exposure, and lead to the formation of inactive or even toxic metabolites.[1][2][3] Conversely, an overly stable compound may accumulate, increasing the risk of off-target effects.[1][4]

This guide provides an in-depth comparison of methodologies to assess the metabolic stability of this specific chemical class. We will move beyond mere procedural descriptions to explore the causal biochemistry, enabling you to design, execute, and interpret metabolic stability studies with confidence and scientific rigor.

Part 1: Understanding the Metabolic Landscape of 2-Aminoquinoline-4-carboxylic Acids

The structure of this compound presents several potential sites for metabolic attack. A proactive assessment requires an understanding of the two major phases of drug metabolism.[5]

  • Phase I Metabolism (Functionalization): These reactions, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, introduce or expose polar functional groups.[6][7] For the 2-aminoquinoline core, likely Phase I reactions include:

    • Aromatic Hydroxylation: The quinoline ring system is susceptible to oxidation by CYP enzymes, particularly CYP2A6, CYP2E1, and others, leading to the formation of hydroxylated derivatives.[8]

    • N-Oxidation: The quinoline nitrogen can be oxidized, a reaction also potentially mediated by CYPs.[8]

    • Metabolism of Substituents: Any alkyl or aryl groups appended to the core scaffold are also prime targets for hydroxylation or dealkylation.

  • Phase II Metabolism (Conjugation): Following Phase I, or if a suitable functional group is already present, Phase II enzymes attach endogenous polar molecules to increase water solubility and facilitate excretion.[6][7][9]

    • Glucuronidation: The carboxylic acid moiety is a classic handle for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). It's crucial to note that this can sometimes form reactive acyl glucuronides.

    • Sulfation & Amino Acid Conjugation: The carboxylic acid and any hydroxyl groups introduced during Phase I can also be targets for sulfotransferases (SULTs) or amino acid N-acyltransferases (AATs).[7][9]

This dual-phase metabolic pathway underscores a critical point: relying solely on one type of in vitro system can provide an incomplete and misleading picture of a compound's stability.

Part 2: A Comparative Guide to In Vitro Experimental Systems

The choice of an in vitro model is a critical decision that balances throughput, biological relevance, and cost. Each system offers a different window into a compound's metabolic fate.

Experimental System Primary Enzymes Present Best For... Advantages Limitations
Liver Microsomes Phase I: CYPs, FMOsSome Phase II: UGTs (latent activity)High-throughput screening of Phase I metabolism.[2]Cost-effective, high-throughput, well-characterized.[10]Lacks cytosolic enzymes (e.g., AO, some SULTs) and requires addition of cofactors (e.g., NADPH).[2][10] Phase II activity is limited.
Liver S9 Fraction Phase I: CYPs, FMOsPhase II: UGTs, SULTs, GSTs, etc.Broader screening of both Phase I and cytosolic Phase II enzymes.[2]More comprehensive enzyme profile than microsomes.[2][11]Still a subcellular fraction requiring external cofactors. Less physiologically intact than hepatocytes.
Cryopreserved Hepatocytes Comprehensive Phase I & II Enzymes "Gold Standard" for Clearance Prediction. [4][12] Studying interplay between metabolism and transport.Contains a full complement of metabolic enzymes and cofactors in an intact cellular environment.[4][13]Higher cost, lower throughput, finite incubation time (typically 4 hours in suspension).[13]

Expert Insight: For this compound derivatives, a tiered approach is most effective. Initial screening in liver microsomes can rapidly identify compounds with high susceptibility to CYP-mediated (Phase I) metabolism.[2] Promising candidates should then be advanced to hepatocyte assays to capture the impact of Phase II conjugation—especially glucuronidation of the carboxylic acid—and obtain a more physiologically relevant prediction of hepatic clearance.[4][12][13]

Part 3: Experimental Protocols & Data Interpretation

Trustworthy data comes from robust, well-controlled experimental design.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay determines a compound's intrinsic clearance (Clint) by Phase I enzymes.

Rationale: By incubating the compound with HLM and the essential CYP cofactor NADPH, we can measure the rate of disappearance of the parent compound over time.[14] This rate is a direct measure of its susceptibility to Phase I metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLM on ice. Prepare a stock solution of the test compound and positive controls (e.g., Testosterone, Verapamil) in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4) and HLM (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound (final concentration typically 1 µM) to the wells. To initiate the metabolic reaction, add a pre-warmed NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase). A parallel incubation without the NADPH solution serves as a crucial negative control to account for non-enzymatic degradation.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[15][16][17]

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis TestCompound Test Compound (1 µM final) Incubation Reaction Mix TestCompound->Incubation HLM Liver Microsomes (0.5 mg/mL) HLM->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation NADPH NADPH Solution (Cofactor) NADPH->Incubation Initiate Reaction Quench Quench Reaction (Acetonitrile + IS) Incubation->Quench At t=0, 5, 15, 30 min Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Interpretation (t½, Clint) LCMS->Data

Caption: Workflow for a typical liver microsomal stability assay.

Data Interpretation: From Raw Data to Actionable Insights

The primary outputs of a stability assay are the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Calculate Half-Life (t½): Plot the natural logarithm of the percent remaining of the test compound against time. The slope of the linear regression line is the elimination rate constant (k).

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): This value represents the volume of liver matrix cleared of the drug per unit time, normalized to the amount of protein.

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

These values allow for the classification and ranking of compounds.[1]

Clint (µL/min/mg) t½ (min) Classification Implication
< 12> 58Low ClearanceLikely to have good metabolic stability.
12 - 5513 - 58Intermediate ClearanceModerate stability, may be acceptable.
> 55< 13High ClearancePoor stability, likely to be rapidly cleared in vivo.

This classification is a general guide; thresholds may vary between organizations.

Comparative Stability Data (Illustrative)

The following table presents illustrative data for a series of hypothetical this compound derivatives, demonstrating how structural modifications can impact metabolic stability.

Compound ID R-Group Modification HLM t½ (min) HLM Clint (µL/min/mg) Hepatocyte t½ (min) Interpretation
AQ-001 Unsubstituted Phenyl1546.212High Phase I & II metabolism.
AQ-002 4-Fluoro Phenyl4515.435Fluorine blocks hydroxylation, improving Phase I stability.
AQ-003 Methyl Ester (pro-drug)> 60< 11.610Stable in microsomes, but rapidly hydrolyzed and conjugated in hepatocytes.
AQ-004 Cyclopropyl at C6> 60< 11.6> 60Blocking a key site of aromatic hydroxylation significantly improves overall stability.

Part 4: Identifying Metabolic Hotspots

Beyond simply measuring stability, identifying where a molecule is being metabolized is crucial for guiding medicinal chemistry efforts. This is achieved by analyzing the quenched reaction samples for the appearance of metabolites.

Methodology: LC-MS/MS is the analytical workhorse for metabolite identification.[15][16][18] By comparing the mass spectra of samples from incubated and control wells, new peaks corresponding to metabolites can be identified. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the prediction of elemental compositions for the metabolites.[16][17] A common metabolic transformation is the addition of an oxygen atom (a mass shift of +16 Da), indicating a hydroxylation event.

Potential Metabolic Pathways of this compound

G cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (UGT, SULT) Parent Parent Compound (this compound) Hydroxylated Hydroxylated Metabolite (+16 Da) Parent->Hydroxylated Hydroxylation N_Oxide N-Oxide Metabolite (+16 Da) Parent->N_Oxide N-Oxidation Glucuronide Acyl Glucuronide (+176 Da) Parent->Glucuronide Direct Glucuronidation Hydrox_Glucuronide Hydroxylated Glucuronide Hydroxylated->Hydrox_Glucuronide Glucuronidation

Sources

A Researcher's Guide to the Quantum Yield of 2-Aminoquinoline-4-carboxylic Acid-Based Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate worlds of cellular imaging, high-throughput screening, and diagnostics, the brilliance of a fluorescent signal can be the difference between a breakthrough and a dead end. The fluorescence quantum yield (ΦF), which measures the efficiency of converting absorbed photons into emitted photons, is a paramount performance metric for any fluorophore.[1] A high quantum yield directly translates to a brighter signal, enhancing sensitivity and enabling more precise and reliable measurements.

Among the vast arsenal of fluorescent probes, quinoline-based derivatives are notable for their versatile photophysical properties and structural adaptability.[2][3][4] Specifically, the 2-Aminoquinoline-4-carboxylic acid (AQC) scaffold serves as a foundational structure for a range of fluorophores whose utility is critically defined by their quantum yield. This guide provides a comparative analysis of AQC-based fluorophores, supported by a detailed experimental protocol for the accurate determination of their relative quantum yield, empowering researchers to make informed decisions in probe selection and development.

Understanding Quantum Yield in the AQC Scaffold

The quantum yield of a fluorophore is not an immutable constant; it is the result of a dynamic competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. The expression for quantum yield (ΦF) is a ratio of the rate constant for fluorescence (kF) to the sum of the rate constants of all de-excitation processes.[5]

ΦF = kF / (kF + knr)

where knr includes non-radiative pathways like internal conversion, intersystem crossing, and quenching.[5]

For N-heterocyclic compounds like quinolines, the presence of non-bonding electrons can introduce low-lying (n–π*) excited states.[6] These states can enhance intersystem crossing to the triplet state, a non-radiative pathway that effectively decreases the fluorescence quantum yield.[6] However, the electronic landscape of the AQC core can be strategically modified to favor fluorescence.

Key Factors Influencing AQC Quantum Yield:

  • Protonation: Protonation of the nitrogen atom within the quinoline ring is a highly effective strategy for enhancing fluorescence. This process can significantly increase the quantum yield, in some cases by over 50-fold, by altering the nature of the excited state and reducing non-radiative decay.[6][7]

  • Substituent Effects: The electronic nature of substituents on the quinoline ring plays a crucial role. Electron-donating groups generally enhance fluorescence, while strong electron-withdrawing groups, such as the nitro group, can lead to fluorescence quenching.[8]

  • Solvent Environment: The polarity, pH, and viscosity of the solvent can significantly impact the excited state dynamics and, consequently, the quantum yield. It is crucial to characterize fluorophores in the specific solvent system intended for their application.[1]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and accessible method for determining the quantum yield of a novel compound is the comparative method.[9][10] This technique measures the fluorescence of the sample relative to a well-characterized standard with a known quantum yield (ΦF(std)). Quinine sulfate is a widely used and accepted standard for this purpose.[11][12][13][14]

This protocol outlines the comparative method, which involves creating calibration curves of integrated fluorescence intensity versus absorbance for both the standard and the test compound. This approach offers higher accuracy than single-point measurements by mitigating minor concentration errors.[9][10]

Principle of the Comparative Method

The relative quantum yield (ΦF(spl)) is calculated using the following equation:

ΦF(spl) = ΦF(std) * (mspl / mstd) * (nspl2 / nstd2)

Where:

  • m is the slope from the plot of integrated fluorescence intensity vs. absorbance.

  • n is the refractive index of the solvent.

  • The subscripts spl and std refer to the sample and the standard, respectively.[9][15]

Workflow for Relative Quantum Yield Determination

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation p1 Prepare stock solutions of sample (spl) and standard (std) p2 Create series of dilutions for both spl and std p1->p2 m1 Measure Absorbance (A) at excitation wavelength (λex) Keep A < 0.1 p2->m1 m2 Measure corrected fluorescence emission spectra m1->m2 m3 Integrate area under the emission curve (I) m2->m3 a1 Plot I vs. A for both spl and std m3->a1 a2 Determine the slope (m) of each line a1->a2 a3 Calculate ΦF(spl) using the comparative equation a2->a3 result ΦF(spl) a3->result Final Quantum Yield Value

Caption: Workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology
  • Select an Appropriate Standard: Choose a standard with absorption and emission profiles that are in a similar spectral region to the sample. Quinine sulfate (ΦF ≈ 0.60 in 0.1 M HClO4 or ΦF ≈ 0.546 in 0.5 M H2SO4) is an excellent choice for many quinoline derivatives.[12][14] Note that quinine in 0.1 M perchloric acid is recommended over sulfuric acid due to its superior temperature stability.[16]

  • Prepare Solutions:

    • Prepare a stock solution of the reference standard (e.g., quinine sulfate in 0.1 M HClO4) and the sample AQC derivative in the desired solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength (λex).

    • Crucial Point: Adjust the concentrations of the dilutions to ensure that the absorbance values are below 0.1.[9][16] This is critical to avoid the inner filter effect, where the sample itself reabsorbs emitted light, leading to an underestimation of the quantum yield.[15]

  • Measure Fluorescence Emission:

    • Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each of the diluted solutions of the standard and the sample.

    • Ensure the excitation wavelength is the same as that used for the absorbance measurements.

    • Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements of both the sample and the standard.

  • Data Processing and Calculation:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • For both the standard and the sample, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Perform a linear regression for each data set to obtain the slope (m). The plot should be linear, confirming that the measurements were taken in a concentration range where intensity is proportional to absorbance.

    • Obtain the refractive indices (n) for the solvents used for the sample and standard from a reliable source.

    • Calculate the quantum yield of your AQC derivative using the comparative equation provided above.

Comparative Data for Quinolone-Based Fluorophores

The quantum yield of fluorophores based on the quinoline scaffold can vary dramatically depending on their specific structure and environment. The following table provides a summary of reported quantum yield values for several quinoline derivatives to serve as a benchmark for comparison.

FluorophoreChemical ClassQuantum Yield (ΦF)Solvent
Trifluoromethylated Quinoline-Phenol Schiff Bases Quinoline Derivative~0.12–0.85Methanol
Protonated Isoquinoline Quinoline Derivativeup to 0.27Dichloromethane
PAV-3 2-Quinolinone Derivative0.171Not Specified
PAV-5 2-Quinolinone Derivative0.023Not Specified
Fluorescein (Reference)Xanthene0.79Ethanol
Rhodamine B (Reference)Xanthene0.49 - 0.70Ethanol
Table compiled from data reported in reference[1]. The range for the first entry represents values from a series of related compounds.

Analysis: As the data illustrates, modifications to the core quinoline structure lead to a wide range of quantum yields, from a modest 0.023 to a highly efficient 0.85.[1] This highlights the importance of precise chemical design and thorough photophysical characterization. The high quantum yields achievable with certain derivatives demonstrate their potential to rival or even exceed the performance of common fluorophores like Rhodamine B in specific applications.

Conclusion

The this compound scaffold provides a versatile platform for the development of high-performance fluorophores. Their ultimate utility, however, is intrinsically linked to their fluorescence quantum yield. By understanding the key structural and environmental factors that govern this property and by employing rigorous, validated experimental protocols, researchers can effectively characterize and compare novel AQC-based probes. This systematic approach is essential for selecting the optimal fluorophore to enhance experimental sensitivity and drive scientific discovery.

References

  • Fletcher, A. N. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology.
  • Ramesan, S., Vyas, S., & Abid, A. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Journal of Fluorescence.
  • Karstens, T., & Kobs, K. (1980). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Physical Chemistry.
  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham.
  • Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology.
  • Oregon Medical Laser Center. (n.d.).
  • Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC.
  • Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. LabRulez LCMS.
  • ResearchGate. (n.d.). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids.
  • BenchChem. (n.d.). A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores.
  • Avetisyan, A., et al. (2023).
  • Kärnä, M., et al. (2020).
  • Kumar, V., et al. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances.
  • Zhang, X., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
  • ResearchGate. (n.d.). Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)
  • Chen, C., et al. (2024). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules.
  • Chemistry LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-quinoline-4-carboxylic acid.
  • BenchChem. (n.d.). A Comparative Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic acid and Other Quinoline-Based Drugs.
  • Guidechem. (n.d.). 2-AMINO-QUINOLINE-4-CARBOXYLIC ACID 157915-68-9 wiki.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
  • Al-Obaid, A. M., et al. (2021).
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.
  • Logue, B. A., et al. (2010). The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers. Toxicology Mechanisms and Methods.

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Navigating the Labyrinth of Reproducibility: A Comparative Guide to 2-Aminoquinoline-4-carboxylic Acid in Diverse Research Environments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is both exhilarating and fraught with challenges. One such challenge, which strikes at the heart of scientific integrity, is the reproducibility of experimental findings. This guide delves into the factors influencing the reproducibility of research involving 2-Aminoquinoline-4-carboxylic acid , a versatile scaffold with a growing portfolio of biological activities. By providing an in-depth analysis of the compound's properties, outlining robust experimental protocols, and comparing its performance with relevant alternatives, we aim to equip researchers with the knowledge to generate reliable and consistent data across different laboratory settings.

The Enigmatic Profile of this compound: A Double-Edged Sword

This compound belongs to the quinoline carboxylic acid class of compounds, which are known for their broad spectrum of biological activities. These include potential antiviral, antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2][3] The core structure, a fusion of a benzene and a pyridine ring, provides a privileged scaffold for interacting with various biological targets. The addition of an amino group at the 2-position and a carboxylic acid at the 4-position introduces key hydrogen bond donors and acceptors, significantly influencing its pharmacokinetic and pharmacodynamic properties.

However, the very features that make this compound biologically interesting also present significant challenges to experimental reproducibility. Quinolines, as a class, are often characterized by poor aqueous solubility, a tendency to autofluoresce, and the potential to act as pan-assay interference compounds (PAINS). These inherent properties can lead to misleading results if not properly addressed, contributing to the "reproducibility crisis" that plagues many areas of biomedical research.

Core Factors Influencing Reproducibility

Achieving consistent results with this compound hinges on meticulous control over several key experimental variables. Discrepancies in findings between laboratories can often be traced back to variations in one or more of the following areas:

Table 1: Key Factors Impacting Experimental Reproducibility with this compound

FactorImpact on ReproducibilityMitigation Strategies
Compound Purity & Source Impurities can have off-target effects, leading to false positives or negatives. Different suppliers may have varying purity profiles.- Source from reputable vendors providing a Certificate of Analysis (CoA). - Perform in-house quality control (e.g., NMR, LC-MS) to verify identity and purity. - For in-house synthesis, rigorous purification is paramount.
Solubility Poor solubility can lead to precipitation in assay media, resulting in inaccurate effective concentrations and variable results.[4] Quinolines are weak bases and their solubility is often pH-dependent.- Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO). - Determine the optimal final concentration of the co-solvent in the assay medium that maintains solubility without affecting biological activity. - Assess solubility at different pH values if relevant to the assay conditions.
Assay Conditions Minor variations in buffer composition, pH, temperature, and incubation times can significantly alter enzyme kinetics or cellular responses.- Standardize and clearly document all assay parameters. - Use validated and well-characterized assay systems. - Include appropriate positive and negative controls in every experiment.
Cell Line Authenticity & Passage Number Misidentified or contaminated cell lines, as well as genetic drift at high passage numbers, can lead to inconsistent cellular responses.- Regularly authenticate cell lines using short tandem repeat (STR) profiling. - Maintain a consistent and limited range of cell passage numbers for experiments. - Periodically test for mycoplasma contamination.
Instrumentation & Data Analysis Differences in instrument sensitivity, calibration, and the statistical methods used for data analysis can introduce variability.- Ensure regular calibration and maintenance of all equipment. - Clearly define and consistently apply data analysis pipelines and statistical tests. - Be transparent about data exclusion criteria.

Comparative Analysis: this compound and Its Alternatives

The choice of a chemical probe or lead compound should be guided by its known biological activity and its suitability for the intended experimental system. Below is a comparison of this compound with other compounds that target similar biological pathways.

Table 2: Comparative Profile of this compound and Alternative Compounds

CompoundPrimary Target(s)Reported IC₅₀/EC₅₀Key AdvantagesPotential Reproducibility Challenges
This compound Protein Kinase CK2[5], SIRT3[6], DHODH[7][8], HDACs[9][10]Micromolar range (target-dependent)Broad-spectrum activity, synthetic tractabilitySolubility, autofluorescence, potential for off-target effects
Brequinar Dihydroorotate Dehydrogenase (DHODH)1 nM (for potent analogues)[8]High potency and well-defined mechanism of actionNarrow spectrum of activity, potential for resistance development
SAHA (Vorinostat) Histone Deacetylases (HDACs)Nanomolar to micromolar rangeClinically approved drug, well-characterizedPan-HDAC inhibitor, potential for off-target effects related to broad inhibition
CX-4945 (Silmitasertib) Protein Kinase CK2Nanomolar rangeHigh potency and selectivityPotential for off-target kinase inhibition

Experimental Protocols for Ensuring Robust and Reproducible Data

To mitigate the risks of irreproducibility, it is imperative to follow standardized and well-documented protocols. Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In-House Synthesis and Purification of this compound (Doebner Reaction)

The Doebner reaction provides a classic and adaptable method for the synthesis of quinoline-4-carboxylic acids.[11][12]

Materials:

  • Aniline derivative (e.g., 2-aminoaniline for the target compound)

  • Aldehyde (e.g., formaldehyde or a precursor)

  • Pyruvic acid

  • Ethanol or Acetic Acid (as solvent)

  • Trifluoroacetic acid (catalyst, optional)

  • Sodium hydroxide (for purification)

  • Hydrochloric acid (for precipitation)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative and aldehyde in the chosen solvent (e.g., ethanol).

  • Add pyruvic acid to the mixture.

  • If using a catalyst, add a catalytic amount of trifluoroacetic acid.

  • Reflux the reaction mixture for the appropriate time (typically 8-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Adjust the pH of the aqueous solution to basic (pH > 9) with sodium hydroxide to dissolve the carboxylic acid product and precipitate unreacted starting materials and byproducts.

  • Filter the solution to remove any solids.

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound product.

  • Collect the solid product by filtration and wash with cold water.

  • For further purification, recrystallize the product from a suitable solvent or perform column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Determination of IC₅₀ in a Protein Kinase CK2 Inhibition Assay

This protocol is adapted from studies on quinoline carboxylic acid derivatives as protein kinase inhibitors.[5]

Materials:

  • Recombinant human Protein Kinase CK2

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Multimode plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add the diluted compound solutions. Include wells with buffer and DMSO as a negative control and a known CK2 inhibitor as a positive control.

  • Add the CK2 enzyme to all wells except for the no-enzyme control.

  • Add the peptide substrate to all wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the Path to Reproducibility

Understanding the workflow for ensuring reproducible data is crucial. The following diagram illustrates the key decision points and validation steps.

Reproducibility_Workflow cluster_0 Compound Sourcing & QC cluster_1 Assay Development & Validation cluster_2 Data Generation & Analysis cluster_3 Inter-Lab Validation start Start: Define Research Question source Source Compound (Commercial vs. In-house Synthesis) start->source qc Quality Control (NMR, LC-MS, Purity) source->qc solubility Solubility & Stability Testing qc->solubility assay_dev Assay Development (Controls, Parameters) solubility->assay_dev ortho_assay Orthogonal Assay Validation assay_dev->ortho_assay experiment Perform Experiment ortho_assay->experiment data_analysis Data Analysis (Standardized Pipeline) experiment->data_analysis conclusion Draw Conclusions data_analysis->conclusion inter_lab Independent Replication (Different Lab/Researcher) conclusion->inter_lab inter_lab->conclusion Troubleshoot reproducible Reproducible Finding inter_lab->reproducible Signaling_Pathway cluster_0 Potential Inhibition by this compound cluster_1 Cellular Processes PK Protein Kinase (e.g., CK2) Proliferation Cell Proliferation PK->Proliferation Promotes Apoptosis Apoptosis PK->Apoptosis Inhibits SIRT Sirtuin (e.g., SIRT3) Metabolism Metabolism SIRT->Metabolism Regulates DHODH DHODH DHODH->Proliferation Essential for HDAC HDAC Gene_Expression Gene Expression HDAC->Gene_Expression Regulates

Caption: Potential cellular pathways affected by this compound.

Conclusion: A Call for Rigor and Transparency

The reproducibility of scientific findings is the cornerstone of progress. While this compound and its derivatives hold promise as valuable research tools and potential therapeutic leads, their inherent physicochemical properties demand a heightened level of experimental rigor. By diligently controlling for compound quality, ensuring solubility, standardizing assay conditions, and validating findings through orthogonal approaches, researchers can navigate the complexities of this compound class and contribute to a more robust and reliable body of scientific knowledge. This guide serves as a starting point for fostering best practices and encouraging a culture of transparency and reproducibility in the scientific community.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Aminoquinoline-4-carboxylic acid (CAS No. 157915-68-9). As researchers and drug development professionals, our responsibility extends beyond discovery to ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost regard for safety and environmental stewardship. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

While specific hazard data for this compound is not extensively published, established best practices mandate that novel or lesser-known compounds be handled as hazardous until proven otherwise.[1] The procedures outlined here are therefore grounded in authoritative guidelines from regulatory bodies and best practices for handling quinoline derivatives and other potentially hazardous chemical waste in a laboratory setting.[2][3][4]

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the potential risks is paramount. The molecular structure, containing a quinoline ring and an amino group, suggests potential biological activity and hazards common to nitrogen-containing heterocyclic compounds.

Inferred Hazard Profile: Based on analogous structures like quinoline and other carboxylic acids, we must assume the potential for skin, eye, and respiratory irritation.[5][6][7] Therefore, all handling and disposal operations should be conducted under the assumption that the material is hazardous.

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 157915-68-9[8][9]
Molecular Formula C₁₀H₈N₂O₂[8][9][10]
Molecular Weight 188.18 g/mol [8][10]
Inferred Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant[5][6]
Primary Disposal Route Approved Hazardous Waste Disposal Plant / Licensed Chemical Incinerator[5][6][11]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against chemical exposure. The causality is simple: creating an impermeable barrier between the researcher and the chemical negates the primary routes of exposure.

  • Ventilation: All handling, weighing, and preparation for disposal of this compound must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[11]

  • Hand Protection: Wear chemically impermeable gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against accidental splashes or contact with airborne particles.[11]

  • Body Protection: A standard laboratory coat must be worn and fully fastened. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection: When handling the solid powder outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator is required.[11]

The Core Disposal Workflow: A Step-by-Step Protocol

The foundation of compliant chemical waste management is the principle of "cradle-to-grave" responsibility, as mandated by the Resource Conservation and Recovery Act (RCRA).[3] This means waste is regulated from the moment of generation until its final, safe disposal.[3]

Step 1: Waste Identification and Segregation

The first critical step is to correctly identify and segregate the waste. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Solid Waste: This includes unused or expired this compound, and any materials used for spill cleanup (e.g., absorbent pads).[1][12]

  • Liquid Waste: This category includes any solutions containing the dissolved compound. Collect this waste in a dedicated liquid hazardous waste container.

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the chemical must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.

  • Contaminated Labware and PPE: Disposable items like gloves, weigh boats, and contaminated wipes must be collected as solid hazardous waste.[7]

Step 2: Containerization

Proper containment is essential to prevent leaks and environmental contamination. The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents, free from damage, and equipped with secure, leak-proof closures.[2]

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with this compound.

  • Ensure Integrity: The container must be clean, dry, and have a tightly sealing screw-top cap.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[3] This is a critical compliance point to prevent the release of vapors.

Step 3: Labeling

Accurate labeling is a non-negotiable regulatory requirement. Your institution's Environmental Health and Safety (EHS) department cannot accept improperly labeled waste.

  • Attach a Hazardous Waste Tag: As soon as you designate a container for waste, affix your institution's official hazardous waste tag.

  • Complete All Fields: Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas. List all constituents and their approximate percentages.

  • Indicate Hazards: Check the appropriate boxes for the hazard characteristics (e.g., Toxic).

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[3]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.

  • Segregation: Ensure the container is stored away from incompatible materials.[2]

Step 5: Request for Disposal
  • Submit a Pickup Request: Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[3]

  • Do Not Overfill: Never fill a waste container beyond 90% capacity to allow for expansion and prevent spills.

The following diagram illustrates the decision-making process for waste handling.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup start Waste Generated solid Solid Waste (Unused chemical, contaminated wipes) start->solid liquid Liquid Waste (Solutions containing the compound) start->liquid sharps Contaminated Sharps (Needles, broken glass) start->sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage pickup Submit Pickup Request to EHS storage->pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Decontamination and Spill Management

Accidents can happen, and proper preparation is key to mitigating their impact. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[1]

Minor Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain the Spill: If the material is a solid, gently dampen it with water to prevent dust from becoming airborne before sweeping it up.[12] Use an absorbent material for liquid spills.

  • Collect Waste: Carefully place all contaminated cleanup materials into a designated hazardous waste container.

  • Decontaminate: Wash the affected surface with soap and water.[12]

  • Label and Dispose: Label the waste container and manage it according to the procedures in Section 3.

Glassware Decontamination:

Empty containers that held this chemical must be decontaminated or disposed of as hazardous waste. For highly toxic or uncharacterized chemicals, it is prudent to triple-rinse the container. The first two rinses must be collected and disposed of as liquid hazardous waste.[1][11] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines.[1]

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden for hazardous chemical waste:

  • Sewer Disposal: Never pour this compound or its solutions down the drain.[2][7] The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals, a category under which this compound would fall in a research context.[13][14]

  • Regular Trash: Do not dispose of the chemical or contaminated materials in the regular solid waste trash.[2]

  • Evaporation: Allowing waste to evaporate in a fume hood is not a permissible disposal method.[1]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for any additional local requirements.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Aminoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Aminoquinoline-4-carboxylic acid (CAS No. 157915-68-9). As a quinoline derivative, this compound warrants careful handling.[1][2] While comprehensive toxicological data for this specific molecule is not widely published, the precautionary principle dictates that we treat it with the same level of caution as related hazardous compounds. This protocol is designed to establish a self-validating system of safety, ensuring that researchers are protected through every step of the experimental workflow.

Foundational Hazard Assessment: Understanding the Risk

Quinoline and its derivatives are known to pose several risks, including potential irritation to the skin, eyes, and respiratory system.[1][3] Some quinolines are also suspected carcinogens.[3][4] Therefore, the primary goal is to minimize all routes of exposure—inhalation, dermal contact, and ingestion.[5][6] This guide is built on the assumption that this compound, particularly in its powdered form, can become airborne and poses an inhalation risk.[7]

Core Protective Equipment: Your Primary Defense

A comprehensive Personal Protective Equipment (PPE) strategy is the most critical barrier between the researcher and the chemical.[8][9] The following equipment is mandatory for all personnel handling this compound.

Equipment Specification Purpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against skin contact.[1][10] Always inspect gloves for punctures or degradation before use and double-glove when handling larger quantities or for prolonged procedures.
Eye Protection Chemical Splash GogglesProtects eyes from airborne powder and accidental splashes of solutions. Standard safety glasses are insufficient as they do not provide a complete seal.[3][10]
Body Protection Long-Sleeved Laboratory CoatProtects skin and personal clothing from contamination. The coat must be kept fastened at all times.[3][11]
Respiratory Protection NIOSH-approved N95 Respirator (Minimum)Required when handling the powder outside of a certified chemical fume hood or when aerosolization is possible. This prevents the inhalation of fine dust particles.[1]
Face Protection Face Shield (Task-Dependent)Worn over chemical splash goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous mixing.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is essential to prevent contamination and exposure. The following diagram and protocol outline the key steps for safely weighing the powdered compound and preparing a solution.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_start Start: Enter Lab ppe Don Lab Coat, Goggles & Gloves prep_start->ppe fume_hood Verify Fume Hood Airflow is Active ppe->fume_hood gather Gather Materials: Chemical, Spatula, Weigh Boat, Solvent fume_hood->gather weigh Carefully Weigh Required Amount of Powder gather->weigh dissolve Slowly Add Powder to Solvent in Beaker weigh->dissolve mix Mix Gently to Avoid Splashing dissolve->mix seal Seal Solution Container mix->seal decon_tools Decontaminate Spatula & Weigh Boat seal->decon_tools decon_area Wipe Down Work Surface in Hood decon_tools->decon_area waste Dispose of Contaminated Items in Hazardous Waste Bin decon_area->waste doff_ppe Doff PPE in Designated Area waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash finish finish wash->finish End: Exit Lab

Caption: Workflow for safely handling this compound.

Experimental Protocol: Weighing and Preparing a Solution

This protocol minimizes the risk of generating and inhaling chemical dust.[7]

  • Pre-Operation Safety Check:

    • Ensure a hazardous waste container is accessible within the work area.[1]

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.[10]

    • Confirm the location of the nearest emergency eyewash station and safety shower.[8]

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear chemical splash goggles.

    • Don a pair of nitrile gloves, inspecting them for any tears or defects. For extended handling, consider double-gloving.

  • Chemical Handling (Inside Fume Hood):

    • Cover the work surface within the fume hood with absorbent bench paper.[7]

    • Place a weigh boat on an analytical balance inside the hood. Use static-eliminating tools if the powder is prone to static.[7]

    • Carefully retrieve the required amount of this compound using a clean spatula. Keep the container opening away from your face.

    • Close the primary chemical container tightly as soon as you are finished.

    • To prepare a solution, slowly add the weighed powder to the solvent in your reaction vessel. Never add solvent to the dry powder, as this can cause splashing.[8]

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Solid Waste: All contaminated solid materials, including used gloves, weigh boats, and absorbent paper, must be placed in a clearly labeled hazardous waste container.[1] Do not discard these items in the regular trash.

  • Liquid Waste: Any solutions containing this compound must be collected in a designated hazardous liquid waste container. Do not pour chemical waste down the sink.[10]

  • Decontamination:

    • All non-disposable equipment, such as glassware and spatulas, should be decontaminated. Rinse them with an appropriate solvent (one that dissolves the compound and is compatible with your waste stream) inside the fume hood, collecting the rinse into the hazardous liquid waste container.

    • After the initial solvent rinse, wash the glassware thoroughly with soap and water.

    • Wipe down the work surface inside the fume hood with a suitable cleaning agent.[7]

  • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination: first gloves, then goggles, and finally the lab coat. Dispose of single-use items immediately in the designated hazardous waste bin. Always wash your hands thoroughly with soap and water after removing PPE.[5][8]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.